Product packaging for 2-Hydroxyestradiol(Cat. No.:CAS No. 362-05-0)

2-Hydroxyestradiol

Numéro de catalogue: B1664083
Numéro CAS: 362-05-0
Poids moléculaire: 288.4 g/mol
Clé InChI: DILDHNKDVHLEQB-XSSYPUMDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxyestradiol (2-OHE2) is an endogenous catechol estrogen and a major metabolite of 17β-estradiol, formed primarily via catalysis by cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP3A4 . This metabolite exhibits a complex biological profile, acting as a weak estrogen receptor agonist with approximately 7-11% of the affinity of estradiol, and may function as a selective estrogen receptor modulator (SERM) by antagonizing the more potent effects of estradiol in certain contexts . Its research value is multifaceted, spanning oncology, neuroscience, and immunology. In cancer research, this compound has been shown to help overcome mesenchymal stem cell-mediated platinum chemoresistance in ovarian cancer cells, potentially by modulating intracellular platinum concentrations . It is often investigated alongside its methylated derivative, 2-Methoxyestradiol, a potent anti-angiogenic and anti-tumor agent for which this compound acts as a direct prodrug . Studies suggest it may have a protective role in breast tissue, and its levels are of interest as a potential biomarker in hormonal cancers . Beyond oncology, this compound demonstrates significant neuroprotective effects against oxidative stress in neural cell models, potentially through mechanisms that extend beyond classical estrogen receptor binding . It also exhibits potent anti-inflammatory and antioxidant properties. Research indicates it can scavenge tyrosyl radicals and inhibit prostaglandin endoperoxide synthase (PGS/COX) activity, which underpins its efficacy in improving corneal damage in experimental dry eye disease models . Furthermore, it can target the TNF-α signaling pathway, down-regulate inflammatory mediators, and exhibit pro-apoptotic and anti-proliferative effects in models of rheumatoid arthritis . The compound also interacts with catecholamine systems, inhibiting enzymes like catechol-O-methyltransferase (COMT) and tyrosine hydroxylase, and can bind to adrenergic and dopamine receptors with affinities in the micromolar range . This compound is an essential research tool for elucidating estrogen metabolism pathways, studying its dual role in DNA damage protection and potential genotoxicity via redox cycling, and exploring its therapeutic potential in various disease models . This product is provided for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O3 B1664083 2-Hydroxyestradiol CAS No. 362-05-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILDHNKDVHLEQB-XSSYPUMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022372
Record name 2-Hydroxy-estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

362-05-0
Record name 2-Hydroxyestradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyestradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Hydroxyestradiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyestradiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYU2L67YUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190 - 191 °C
Record name 2-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In Vitro Synthesis of 2-Hydroxyestradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary in vitro synthesis pathways for 2-hydroxyestradiol, a critical catechol estrogen metabolite. The document details both enzymatic and chemical methodologies, offering structured data for comparative analysis and comprehensive experimental protocols for practical application.

Introduction

This compound (2-OHE2) is a major metabolite of estradiol, formed through the hydroxylation of the parent hormone.[1] This conversion is a key step in estrogen metabolism and is catalyzed predominantly by cytochrome P450 (CYP) enzymes.[1] The in vitro synthesis of 2-OHE2 is essential for a variety of research applications, including the study of estrogen-mediated physiological and pathological processes, the development of analytical standards, and the screening of potential therapeutic agents that modulate estrogen metabolism. This guide explores the core methodologies for producing this compound in a laboratory setting.

Enzymatic Synthesis of this compound

The most common and biologically relevant method for the in vitro synthesis of this compound is through enzymatic hydroxylation of estradiol. This process utilizes cytochrome P450 enzymes, which are a superfamily of monooxygenases.[1] The primary CYP isoforms involved in the 2-hydroxylation of estradiol are CYP1A1, CYP1A2, and CYP3A4.[2][3]

Key Cytochrome P450 Isoforms
  • CYP1A1: Primarily an extrahepatic enzyme, CYP1A1 is involved in the 2-hydroxylation of estradiol in tissues outside the liver.[1]

  • CYP1A2: A major hepatic enzyme, CYP1A2 shows the highest activity for estradiol 2-hydroxylation in the liver.[2]

  • CYP3A4: Another significant hepatic enzyme that contributes to the 2-hydroxylation of estradiol.[2][3]

Enzymatic Reaction Signaling Pathway

The enzymatic synthesis of this compound from estradiol by cytochrome P450 enzymes is a multi-step process that requires the presence of NADPH as a cofactor. The general pathway is illustrated below.

Enzymatic_Synthesis_Pathway Estradiol Estradiol CYP_Enzyme CYP1A1 / CYP1A2 / CYP3A4 Estradiol->CYP_Enzyme Substrate NADP NADP CYP_Enzyme->NADP Oxidized Cofactor Product This compound CYP_Enzyme->Product Catalysis NADPH NADPH NADPH->CYP_Enzyme Cofactor

Enzymatic conversion of estradiol to this compound.
Quantitative Data for Enzymatic Synthesis

The following table summarizes the kinetic parameters for the 2-hydroxylation of estradiol by key human CYP isoforms.

EnzymeApparent Km (µM)Turnover Number (nmol product/min/nmol P450)Reference
CYP1A17.9 ± 1.21.3 ± 0.1[2]
CYP1A216.3 ± 2.53.5 ± 0.3[2]
CYP3A435.7 ± 5.40.4 ± 0.04[2]
CYP1B10.780.27[4]

Note: Data is compiled from studies using cDNA-expressed human CYP isoforms.

Experimental Protocol: In Vitro Estradiol 2-Hydroxylation Assay

This protocol provides a general framework for the enzymatic synthesis of this compound using recombinant human CYP enzymes.

Materials:

  • Recombinant human CYP1A1, CYP1A2, or CYP3A4

  • Estradiol

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Methanol

  • Ethyl acetate

  • Water, HPLC grade

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer (final concentration 50-100 mM), the desired recombinant CYP enzyme (e.g., 10-50 pmol), and estradiol (substrate concentration can be varied, e.g., 1-50 µM, dissolved in a minimal amount of methanol).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system or NADPH (final concentration ~1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold methanol or by adding a quenching solvent like ethyl acetate.

  • Extraction: Extract the metabolites by adding a water-immiscible organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases.

  • Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Microbiological Synthesis of this compound

An alternative enzymatic approach involves the use of whole-cell biocatalysis. The fungus Aspergillus alliaceus has been shown to be effective in hydroxylating estradiol to produce both this compound and 4-hydroxyestradiol.[5]

Quantitative Data for Microbiological Synthesis
MicroorganismSubstrateProductYieldReference
Aspergillus alliaceusEstradiolThis compound16%[5]
Aspergillus alliaceusEstradiol4-Hydroxyestradiol45%[5]
Experimental Protocol: Estradiol Biotransformation by Aspergillus alliaceus

This protocol outlines a general procedure for the microbial hydroxylation of estradiol.

Materials:

  • Culture of Aspergillus alliaceus

  • Appropriate fermentation medium

  • Estradiol

  • Ascorbic acid (as an antioxidant)

  • Solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivation: Grow Aspergillus alliaceus in a suitable liquid fermentation medium until a sufficient biomass is achieved.

  • Substrate Addition: Add estradiol (dissolved in a suitable solvent like ethanol or DMSO) to the culture. A typical substrate concentration might be in the range of 0.5 g/L.

  • Antioxidant Addition: Add ascorbic acid to the reaction mixture to prevent the oxidation of the catechol estrogen products.[5]

  • Incubation: Continue the fermentation under controlled conditions (temperature, agitation) for a period of time (e.g., 24-72 hours) to allow for biotransformation.

  • Extraction: After incubation, extract the entire culture broth with an organic solvent like ethyl acetate.

  • Purification: The organic extract can then be concentrated and subjected to purification to isolate this compound.

Chemical Synthesis of this compound

While enzymatic methods are more biomimetic, chemical synthesis offers an alternative route for producing this compound, particularly for obtaining larger quantities or for creating derivatives. A key step in one reported chemical synthesis involves the direct 2-hydroxylation of a protected estradiol derivative.[6]

Chemical Synthesis Pathway Overview

A simplified representation of a chemical synthesis approach is provided below.

Chemical_Synthesis_Pathway Estradiol_THP Estradiol bis-THP-ether Intermediate This compound bis-THP-ether Estradiol_THP->Intermediate 2-Hydroxylation Superbase Superbase (LIDAKOR), Trimethyl borate, H2O2 Product This compound Intermediate->Product Removal of THP groups Deprotection Deprotection

Simplified chemical synthesis of this compound.

Purification and Analysis

Following synthesis, this compound must be purified and analyzed. High-performance liquid chromatography (HPLC) is the most common technique for both purification and quantification.[7]

HPLC Purification Protocol

Instrumentation and Conditions:

  • Column: A reversed-phase C18 column is typically used.[8]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed for separation.[9]

  • Detection: UV detection at a wavelength around 280 nm can be used, or for higher sensitivity, fluorescence detection or mass spectrometry (LC-MS) can be employed.[7][10]

General Procedure:

  • Sample Preparation: The reconstituted sample from the synthesis is filtered to remove any particulate matter.

  • Injection: Inject the sample onto the HPLC system.

  • Elution: Run the appropriate gradient program to separate this compound from the starting material (estradiol) and any other byproducts.

  • Fraction Collection: If used for purification, collect the fractions corresponding to the this compound peak.

  • Analysis: For quantification, integrate the peak area and compare it to a standard curve of known this compound concentrations.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro synthesis and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis Enzymatic Enzymatic Synthesis Purification Purification (e.g., HPLC) Enzymatic->Purification Microbial Microbial Biotransformation Microbial->Purification Chemical Chemical Synthesis Chemical->Purification Analysis Analysis (e.g., HPLC, LC-MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

The Biological Functions of 2-Hydroxyestradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyestradiol (2-OHE2) is a primary catechol estrogen metabolite of estradiol, formed through hydroxylation by cytochrome P450 enzymes.[1][2] Long considered an inactive byproduct, emerging evidence reveals 2-OHE2 as a biologically active molecule with a complex and often paradoxical profile. It exhibits weak estrogenic activity, potent antioxidant and neuroprotective properties, and a dual role in carcinogenesis, acting as both a potential genotoxic agent and a precursor to the anti-cancer compound 2-methoxyestradiol.[1][3][4] This document provides an in-depth examination of the biosynthesis, metabolism, and multifaceted biological functions of 2-OHE2, presenting quantitative data, detailed experimental protocols, and key signaling pathways to serve as a comprehensive resource for the scientific community.

Biosynthesis and Metabolism of this compound

The transformation of estradiol into this compound represents a major metabolic pathway, occurring predominantly in the liver but also in extrahepatic tissues such as the breast, brain, and uterus.[1][2] This conversion is primarily catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1][5] Once formed, 2-OHE2 is subject to several subsequent metabolic transformations that dictate its ultimate biological effects.

The primary metabolic fates of 2-OHE2 are:

  • O-methylation: Catalyzed by catechol-O-methyltransferase (COMT), this is a critical detoxification pathway that converts 2-OHE2 into 2-methoxyestradiol (2-ME2).[1][5] 2-ME2 is a non-estrogenic metabolite with potent anti-angiogenic and anti-proliferative properties.[1][4]

  • Oxidation: 2-OHE2 can undergo metabolic redox cycling to form semiquinone and quinone intermediates.[1] This process is accompanied by the generation of reactive oxygen species (ROS), which can lead to oxidative damage of cellular macromolecules, including DNA.[1][6]

  • Dehydrogenation: 2-OHE2 can also be converted to 2-hydroxyestrone (2-OHE1).[5]

Metabolism of this compound cluster_main Metabolic Pathway cluster_fates Metabolic Fates of 2-OHE2 Estradiol Estradiol (E2) OHE2 This compound (2-OHE2) Estradiol->OHE2 CYP1A2, CYP3A4 (Hydroxylation) ME2 2-Methoxyestradiol (2-ME2) (Anticancer, Anti-angiogenic) OHE2->ME2 COMT (Methylation) Quinones Semiquinones/Quinones + Reactive Oxygen Species (ROS) (Genotoxic) OHE2->Quinones Redox Cycling (Oxidation) OHE1 2-Hydroxyestrone (2-OHE1) OHE2->OHE1 (Dehydrogenation)

Figure 1: Metabolism of Estradiol to 2-OHE2 and its subsequent fates.

Biological Activities of this compound

Estrogenic Activity and Receptor Binding

2-OHE2 is a weak estrogen that interacts with both estrogen receptor subtypes, ERα and ERβ.[1] Its binding affinity is significantly lower than that of its parent compound, estradiol.[1][7] This reduced affinity and more rapid dissociation from the receptors mean that 2-OHE2 possesses low intrinsic estrogenic activity.[1] In some contexts, it can act as an antagonist to the more potent effects of estradiol, leading to its classification as a selective estrogen receptor modulator (SERM).[1] Despite its weaker activity, its ability to bind to nuclear estrogen receptors suggests it can be transcriptionally active.[7]

LigandRelative Binding Affinity (RBA) for ERα (%)Relative Binding Affinity (RBA) for ERβ (%)Dissociation Constant (Kd)Reference(s)
Estradiol (E2) 100100~0.1-0.2 nM[7][8]
This compound (2-OHE2) 7 - 2511 - 350.31 nM[1][7][9]

Table 1: Estrogen Receptor Binding Affinity of this compound vs. Estradiol. RBA values are typically relative to estradiol (set at 100%). The range reflects variations across different studies and assay conditions.

Neuroprotective Functions

A significant body of research highlights the neuroprotective capabilities of 2-OHE2, which notably surpass those of estradiol in certain models of neuronal damage.[10] This protection is primarily attributed to its potent antioxidant activity. In studies using the hippocampal HT22 cell line, 2-OHE2 provided significantly greater protection against hydrogen peroxide-induced cell death compared to estradiol at equimolar concentrations.[10] Furthermore, 2-OHE2 was more effective at reducing cellular lipid peroxidation in rat brain homogenates.[10] A key finding is that these neuroprotective mechanisms may not involve classical estrogen receptors, suggesting a direct chemical antioxidant effect.[10]

Cardiovascular Effects

2-OHE2 contributes to the overall cardiovascular protection afforded by estrogens. It has been shown to inhibit the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerosis.[2][11] Studies have demonstrated that 2-OHE2, similar to estradiol and its other metabolite 2-methoxyestradiol, can induce coronary artery relaxation and inhibit agonist-induced contractions through a non-genomic mechanism.[12] Much of the vasoprotective effect is also mediated by its conversion to 2-ME2, which has well-documented anti-proliferative and cardioprotective activities.[4][11]

Antioxidant Properties

As a catechol estrogen, 2-OHE2 is a potent antioxidant.[1][13] Its chemical structure allows it to effectively scavenge free radicals.[14] This radical-trapping activity is more potent than that of estradiol itself.[13] This function is crucial for its neuroprotective effects and its ability to inhibit ferroptosis, an iron-dependent form of cell death.[1][14]

Dual Role in Carcinogenesis

The role of 2-OHE2 in cancer is complex and paradoxical, with evidence supporting both pro-carcinogenic and anti-carcinogenic activities.

  • Genotoxicity and Carcinogenesis: The oxidation of 2-OHE2 to semiquinones and quinones generates ROS, which can cause oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxodG).[6][15] This metabolic pathway is considered a mechanism for estrogen-induced carcinogenesis.[15] Studies have shown that 2-OHE2 can induce mutations, neoplastic transformation, and apoptosis in human mammary epithelial cells (MCF-10A and MCF-10F).[6][16][17]

  • Anti-Cancer and Protective Effects: Conversely, 2-OHE2 is also considered a "good" estrogen metabolite in some contexts.[2] Its weak estrogenicity may reduce the proliferative signals in hormone-sensitive tissues like the breast.[2] Some studies have found lower levels of 2-OHE2 in postmenopausal breast cancer patients compared to controls.[2] The most significant protective mechanism is its role as the direct precursor to 2-methoxyestradiol, a metabolite with established anti-cancer and anti-angiogenic properties that are mediated independently of estrogen receptors.[1][4]

Dual Role of 2-OHE2 in Carcinogenesis cluster_pro Pro-Carcinogenic Pathway cluster_anti Anti-Carcinogenic Pathways OHE2 This compound (2-OHE2) Oxidation Oxidation to Semiquinones/Quinones OHE2->Oxidation WeakER Weak ER Agonism (Antagonizes E2) OHE2->WeakER Apoptosis Induction of Apoptosis in some cancer cells OHE2->Apoptosis Conversion Conversion to 2-Methoxyestradiol (2-ME2) OHE2->Conversion ROS Generation of Reactive Oxygen Species (ROS) Oxidation->ROS Damage Oxidative DNA Damage (e.g., adducts, mutations) ROS->Damage Cancer Potential for Carcinogenesis Damage->Cancer Protection Tumor Inhibition & Anti-Angiogenesis WeakER->Protection Apoptosis->Protection Conversion->Protection

Figure 2: Logical diagram of the dual pro- and anti-carcinogenic roles of 2-OHE2.

Key Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is used to determine the relative binding affinity of 2-OHE2 for estrogen receptors.[7]

  • Preparation of Cytosol: MCF-7 human breast cancer cells are harvested and homogenized in a buffer (e.g., Tris-EDTA-molybdate buffer). The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the estrogen receptors.

  • Competitive Binding: Aliquots of the cytosol are incubated with a constant, low concentration of a radiolabeled estrogen (e.g., [³H]Estradiol).

  • Incubation: A range of concentrations of unlabeled competitor ligand (estradiol for the standard curve, or 2-OHE2 for the test) is added to the incubation tubes. A tube with only radiolabeled ligand measures total binding, and a tube with a large excess of unlabeled estradiol measures non-specific binding.

  • Separation: After incubation (e.g., 18 hours at 4°C), bound and free radioligand are separated. This is commonly done by adding a dextran-coated charcoal suspension, which adsorbs the free ligand, followed by centrifugation.

  • Quantification: The radioactivity in the supernatant (representing the bound ligand) is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity (RBA) is then determined by the formula: RBA = (IC50 of Estradiol / IC50 of 2-OHE2) x 100.

In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of 2-OHE2 to protect neuronal cells from oxidative damage.[10]

  • Cell Culture: Murine hippocampal HT22 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of 2-OHE2 or estradiol (e.g., 1 µM and 10 µM) for a specified time (e.g., 24 hours). A vehicle control (e.g., ethanol) is also included.

  • Induction of Oxidative Stress: A toxic challenge is introduced by adding an oxidative agent, such as hydrogen peroxide (H₂O₂), to the culture medium for a set duration.

  • Assessment of Cell Viability: After the toxic challenge, cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is read on a plate reader.

  • Data Analysis: The viability of cells treated with 2-OHE2 and H₂O₂ is compared to cells treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Neuroprotection Assay Workflow cluster_workflow Experimental Workflow A 1. Culture & Plate HT22 Neuronal Cells B 2. Pre-incubate with: - Vehicle Control - Estradiol (E2) - this compound (2-OHE2) A->B C 3. Induce Oxidative Stress (e.g., add H₂O₂) B->C D 4. Incubate for challenge period C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Data Analysis: Compare viability of treated vs. control groups E->F

Figure 3: A typical experimental workflow for assessing the neuroprotective effects of 2-OHE2.
Assay for Oxidative DNA Damage and Apoptosis

This protocol is used to investigate the genotoxic and pro-apoptotic effects of 2-OHE2 in epithelial cells.[6][15]

  • Cell Culture and Treatment: Human mammary epithelial cells (e.g., MCF-10A) are cultured and treated with 2-OHE2 (e.g., 20 µM) for various time points.

  • Measurement of ROS: Intracellular ROS generation is measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Following treatment, cells are incubated with DCFDA, and the fluorescence intensity is measured, which is proportional to the amount of ROS.

  • Quantification of Oxidative DNA Damage: Genomic DNA is isolated from the cells. The formation of specific oxidative lesions, such as 8-oxodG, is quantified using methods like HPLC with electrochemical detection or ELISA with a specific antibody.

  • Apoptosis Detection (TUNEL Assay): Apoptosis is assessed by Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL). This method detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks. TUNEL-positive cells are visualized and quantified using fluorescence microscopy.

  • Apoptosis Detection (PARP Cleavage): Apoptosis is also confirmed by Western blotting. Cell lysates are collected, and proteins are separated by SDS-PAGE. The blot is probed with an antibody against PARP (poly(ADP-ribose) polymerase). Cleavage of the 116-kDa PARP protein into an 85-kDa fragment is a hallmark of caspase-mediated apoptosis.

Conclusion and Future Directions

This compound is a pleiotropic molecule with a complex biological profile that defies simple categorization. Its functions are highly context-dependent, varying with the specific tissue, the local metabolic environment (e.g., COMT activity), and the presence of other hormones. While its potential for genotoxicity through redox cycling warrants caution, its potent antioxidant and neuroprotective properties, coupled with its role as a precursor to the anti-cancer agent 2-methoxyestradiol, highlight its therapeutic potential.

Future research should focus on elucidating the precise molecular switches that determine whether 2-OHE2 follows a genotoxic or a protective metabolic pathway in different tissues. Understanding how to selectively promote its methylation to 2-ME2 could be a promising strategy for developing novel therapeutics for cancer, cardiovascular disease, and neurodegenerative disorders. For drug development professionals, 2-OHE2 and its stable analogs represent a rich area for exploration, potentially leading to new classes of SERMs or tissue-specific protective agents.

References

An In-depth Technical Guide to the Discovery and History of 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyestradiol (2-OHE2) is a significant endogenous metabolite of estradiol, belonging to the class of catechol estrogens. First identified in 1960, its biological role has been a subject of extensive research, revealing a complex profile that includes weak estrogenic activity, potent antioxidant effects, and neuroprotective properties. It is also a crucial intermediate in the metabolic pathway leading to the formation of 2-methoxyestradiol, a compound with notable anti-cancer and anti-angiogenic activities. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and biological functions of this compound. It includes detailed experimental protocols for key assays, quantitative data on its biochemical interactions, and a depiction of its signaling pathways to serve as a valuable resource for researchers in endocrinology, neurobiology, and cancer drug development.

Discovery and History

The pioneering work of Dr. Jack Fishman and his colleagues in 1960 led to the initial identification of this compound as a major metabolite of estradiol in humans. This discovery opened a new avenue of research into the physiological and pathological roles of estrogen metabolites, shifting the focus beyond the parent hormone. Subsequent research has elucidated its formation primarily in the liver through the action of cytochrome P450 enzymes and its further metabolism by catechol-O-methyltransferase (COMT).

Biosynthesis and Metabolism

This compound is endogenously synthesized from estradiol via hydroxylation at the C2 position of the steroid's A-ring. This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP1A2 and CYP3A4 being the major isoforms involved in the liver.[1] This metabolic conversion can also occur in other tissues, including the brain and breast.

Once formed, this compound is a substrate for the enzyme catechol-O-methyltransferase (COMT), which catalyzes its conversion to 2-methoxyestradiol. This methylation is a critical step in the further metabolism and detoxification of catechol estrogens.

Estradiol Estradiol Two_Hydroxyestradiol This compound Estradiol->Two_Hydroxyestradiol Hydroxylation Two_Methoxyestradiol 2-Methoxyestradiol Two_Hydroxyestradiol->Two_Methoxyestradiol Methylation CYP1A2_CYP3A4 CYP1A2, CYP3A4 CYP1A2_CYP3A4->Estradiol COMT COMT COMT->Two_Hydroxyestradiol

Biosynthesis and metabolism of this compound.

Quantitative Data

Table 1: Estrogen Receptor Binding Affinity of this compound
ReceptorLigandBinding Affinity (Ki)Relative Binding Affinity (%) (Estradiol = 100%)
Estrogen Receptor α (ERα)Estradiol~0.2 nM[2]100
This compoundNot explicitly found~7%[3]
Estrogen Receptor β (ERβ)Estradiol~0.5 nM[2]100
This compoundNot explicitly found~11%[3]
Table 2: Inhibition of Catechol-O-Methyltransferase (COMT) by Various Compounds
CompoundSubstrateIC50 (µM)
EpinephrineThis compoundNot explicitly found
NorepinephrineThis compoundNot explicitly found
DopamineThis compoundNot explicitly found

Experimental Protocols

Neuroprotection Assay in HT22 Hippocampal Cells

This protocol is adapted from studies investigating the neuroprotective effects of estrogens against oxidative stress.[4][5]

Objective: To determine the dose-dependent neuroprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced cell death in the murine hippocampal cell line HT22.

Methodology:

  • Cell Culture:

    • Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Plating:

    • Seed HT22 cells in 96-well plates at a density of 5 x 10³ cells per well.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in ethanol.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours. Include a vehicle control (ethanol).

  • Induction of Oxidative Stress:

    • After the pre-incubation period, expose the cells to a toxic concentration of hydrogen peroxide (e.g., 250 µM).

  • Assessment of Cell Viability (MTT Assay):

    • After 24 hours of H₂O₂ exposure, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

cluster_0 Cell Culture and Plating cluster_1 Treatment and Stress Induction cluster_2 Viability Assessment A Culture HT22 cells B Seed cells in 96-well plates A->B C Pre-incubate with this compound B->C D Induce oxidative stress with H₂O₂ C->D E Perform MTT assay D->E F Measure absorbance E->F G Calculate cell viability F->G

Workflow for neuroprotection assay.

Morphological Transformation Assay in MCF-10F Cells

This protocol is based on studies of estrogen-induced transformation of the non-tumorigenic human breast epithelial cell line MCF-10F.[6]

Objective: To assess the ability of this compound to induce morphological changes indicative of cellular transformation in MCF-10F cells.

Methodology:

  • Cell Culture:

    • Culture MCF-10F cells in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 10 µg/mL insulin, 0.5 µg/mL hydrocortisone, and 100 ng/mL cholera toxin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Plate MCF-10F cells in 6-well plates.

    • Once the cells reach confluence, treat them with a physiologically relevant concentration of this compound (e.g., 100 nM). Include a vehicle control.

    • Replenish the medium with fresh this compound every 3-4 days.

  • Observation of Morphological Changes:

    • Monitor the cells regularly using phase-contrast microscopy for the appearance of transformed foci, characterized by a loss of contact inhibition and the formation of multilayered cell clusters.

    • Continue the treatment and observation for several weeks (e.g., 4-6 weeks).

  • Quantification of Foci Formation:

    • At the end of the experiment, fix the cells with methanol and stain with Giemsa.

    • Count the number of transformed foci in each well.

A Culture MCF-10F cells to confluence B Treat with this compound A->B C Monitor for morphological changes B->C D Fix and stain cells C->D E Quantify transformed foci D->E cluster_0 Genomic Signaling cluster_1 Non-Genomic Signaling cluster_2 Antioxidant Activity Two_OHE2 This compound ER ERα / ERβ Two_OHE2->ER mER Membrane ER Two_OHE2->mER ROS Reactive Oxygen Species Two_OHE2->ROS Nucleus Nucleus ER->Nucleus ERE ERE Nucleus->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription MAPK_PI3K MAPK / PI3K mER->MAPK_PI3K Cellular_Response Cellular Response MAPK_PI3K->Cellular_Response Oxidative_Damage Reduced Oxidative Damage ROS->Oxidative_Damage

References

mechanism of action of 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2-Hydroxyestradiol

Introduction

This compound (2-OHE2) is a major endogenous catechol estrogen, produced through the hydroxylation of the parent hormone estradiol.[1][2] This metabolite, once considered an inactive byproduct, is now recognized for its pleiotropic biological activities that span from weak estrogenic and anti-estrogenic effects to potent antioxidant, neuroprotective, and cardiovascular-protective roles.[1][3] Its mechanism of action is multifaceted, involving interactions with classical nuclear estrogen receptors, modulation of catecholamine pathways, and a dual role in both protecting against and contributing to oxidative stress. This guide provides a detailed examination of the molecular mechanisms underpinning the diverse functions of this compound, tailored for researchers, scientists, and drug development professionals.

Biosynthesis and Metabolism

The biological activity of 2-OHE2 is intrinsically linked to its formation from estradiol and its subsequent metabolic conversion.

Biosynthesis: The primary pathway for 2-OHE2 production is the hydroxylation of estradiol at the C-2 position of the A-ring.[1] This reaction is predominantly catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4, which are highly expressed in the liver but also present in other tissues like the breast, uterus, and brain.[1][2][4]

Metabolism by COMT: As a catechol estrogen, 2-OHE2 is a key substrate for the enzyme Catechol-O-methyltransferase (COMT).[2][5] COMT catalyzes the methylation of one of the hydroxyl groups on the catechol ring, converting 2-OHE2 into 2-methoxyestradiol (2-ME2).[2][5][6] This metabolic step is crucial as it not only inactivates the catechol estrogen but also produces 2-ME2, a metabolite with its own distinct biological profile, including potent anti-angiogenic and anti-proliferative effects.[2][5] this compound is considered a prodrug of 2-methoxyestradiol.[2] Genetic variations in the COMT gene can lead to slower metabolism of hydroxy-estrogens, potentially leading to their accumulation.[7]

Metabolic Pathway of this compound. Estradiol 17β-Estradiol (E2) OHE2 This compound (2-OHE2) (Catechol Estrogen) Estradiol->OHE2 2-Hydroxylation ME2 2-Methoxyestradiol (2-ME2) (Anti-proliferative) OHE2->ME2 O-Methylation CYP CYP1A2, CYP3A4 CYP->Estradiol COMT COMT COMT->OHE2

Caption: Metabolic Pathway of this compound.

Interaction with Nuclear Estrogen Receptors (ERα and ERβ)

2-OHE2 interacts with the classical nuclear estrogen receptors, ERα and ERβ, but its binding characteristics and functional outcomes differ significantly from those of its parent compound, estradiol.

Binding Affinity: 2-OHE2 exhibits a substantially lower binding affinity for both ERα and ERβ compared to estradiol.[1][2] This reduced affinity means that higher concentrations of 2-OHE2 are required to occupy the receptors. It also dissociates from the receptors more rapidly than estradiol.[2] Despite the lower affinity, it can still elicit estrogenic responses in certain contexts, such as in human breast cancer cells.[2]

Functional Activity: Due to its weak binding, 2-OHE2 is generally considered a weak estrogen.[8] Furthermore, it can act as a partial antagonist in the presence of estradiol, competing for receptor binding and thereby attenuating the potent estrogenic effects of estradiol.[2] This profile suggests that 2-OHE2 may function as a selective estrogen receptor modulator (SERM).[2] This weaker proliferative signal is considered a protective effect in hormone-sensitive tissues like the breast.[1]

Quantitative Data: Estrogen Receptor Binding
CompoundReceptorRelative Binding Affinity (RBA) % vs. EstradiolDissociation Constant (Kd)
This compound ERα7% - 25%[2][9]0.31 nM[9]
ERβ~11%[2]-
4-Hydroxyestradiol ERα~26%[9]0.21 nM[9]
Estradiol (E2) ERα / ERβ100% (Reference)~0.65 nM[10]
Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound like 2-OHE2 for estrogen receptors compared to a radiolabeled ligand, typically [3H]-Estradiol.[11]

Objective: To calculate the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) and determine the relative binding affinity.

Materials:

  • Rat Uterine Cytosol (source of ERα and ERβ)

  • [3H]-Estradiol (radiolabeled ligand)

  • Unlabeled 17β-Estradiol (for standard curve)

  • Test Compound (e.g., this compound)

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Preparation of Cytosol: Homogenize rat uteri in ice-cold TEDG buffer. Centrifuge at 2,500 x g for 10 min at 4°C to remove the nuclear fraction. Ultracentrifuge the supernatant at 105,000 x g for 60 min at 4°C. The resulting supernatant is the cytosol containing the estrogen receptors.[11]

  • Assay Setup: In assay tubes, combine the cytosol preparation (e.g., 50-100 µg protein), a fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of either unlabeled estradiol (for the standard curve) or the test compound (e.g., 1 x 10⁻¹¹ to 3 x 10⁻⁴ M).[11]

  • Incubation: Incubate the tubes at 4°C for 18-24 hours to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP.

  • Quantification: Discard the supernatant containing the free radioligand. Wash the HAP pellet with buffer. Resuspend the final pellet in scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [3H]-Estradiol bound versus the log concentration of the competitor (unlabeled estradiol or test compound).[11] Determine the IC50 value from this competitive binding curve.[11] The relative binding affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

Competitive Binding at the Estrogen Receptor. cluster_0 Low 2-OHE2 Concentration cluster_1 High 2-OHE2 Concentration ER_A ER E2_A E2 E2_A->ER_A Binds ER_B ER E2_B E2 E2_B->ER_B Blocked OHE2_B 2-OHE2 OHE2_B->ER_B Competes

Caption: Competitive Binding at the Estrogen Receptor.

Genotoxic Potential: Quinone Formation and DNA Adducts

A critical aspect of catechol estrogen action is its potential for metabolic activation into reactive quinones, which can covalently bind to DNA, forming adducts.

Redox Cycling and Quinone Formation: Like other catechols, 2-OHE2 can undergo a one-electron oxidation to form a semiquinone radical, which can then be further oxidized to a highly reactive ortho-quinone (2,3-quinone).[2][12][13] This redox cycling process can also generate reactive oxygen species (ROS) such as superoxide radicals.[12][13]

DNA Adduct Formation: The electrophilic 2,3-quinone can react with nucleophilic sites on DNA bases, particularly the exocyclic amino groups of guanine and adenine, to form stable DNA adducts.[13][14] However, the formation of these adducts from 2-OHE2 is considered less efficient and the resulting adducts less harmful than those derived from 4-hydroxyestradiol (4-OHE2).[14][15] The quinones from 4-OHE2 are more likely to form depurinating adducts, which lead to apurinic sites in the DNA—a highly mutagenic lesion.[13][15][16] This difference is a key reason why the 2-hydroxylation pathway is often considered protective or benign, while the 4-hydroxylation pathway is more strongly linked to carcinogenesis.[14][15]

Genotoxicity via Quinone Formation. OHE2 This compound SemiQ Semiquinone OHE2->SemiQ Oxidation SemiQ->OHE2 Reduction Quinone 2,3-Quinone (Electrophile) SemiQ->Quinone Oxidation ROS ROS (O₂⁻) SemiQ->ROS generates Adduct Stable DNA Adducts Quinone->Adduct reacts with DNA DNA DNA->Adduct

Caption: Genotoxicity via Quinone Formation.

Antioxidant and Pro-oxidant Mechanisms

2-OHE2 exhibits a dual-edged sword activity concerning oxidative stress, acting as both a potent antioxidant and a potential source of pro-oxidant molecules.

Antioxidant Activity: As a catechol, 2-OHE2 is a powerful radical-trapping antioxidant.[2][17] It effectively protects against lipid peroxidation in cellular membranes and can directly inhibit ferroptosis, an iron-dependent form of cell death.[2][17][18] This protective effect is significantly more potent than that of its parent hormone, estradiol.[17] This antioxidant capacity contributes to its neuroprotective and cardiovascular-protective effects by mitigating oxidative damage in vascular and neural cells.[1]

Pro-oxidant Activity: The same redox cycling that leads to quinone formation also generates ROS as a byproduct.[12] In certain cellular contexts, particularly in the presence of metal ions like copper, this can lead to an increase in oxidative stress, causing oxidative DNA damage and apoptosis.[12] This pro-oxidant effect has been observed in human mammary epithelial cells.[12] The balance between the antioxidant and pro-oxidant effects of 2-OHE2 likely depends on the specific cellular environment, including the presence of metabolizing enzymes and metal ions.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, as an indicator of oxidative stress.[17]

Objective: To quantify lipid peroxidation in a biological sample (e.g., liver microsomes) after treatment with 2-OHE2 and an oxidizing agent.

Materials:

  • Biological Sample (e.g., rat liver microsomes)

  • Inducing Agents (e.g., Fe²⁺/ascorbate or Fe³⁺/ADP/NADPH)[17]

  • This compound

  • Thiobarbituric Acid (TBA) solution

  • Trichloroacetic Acid (TCA) solution

  • Butylated Hydroxytoluene (BHT) (to prevent further oxidation during the assay)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare liver microsomes from tissue homogenates via differential centrifugation.

  • Induction of Peroxidation: Incubate the microsomal suspension with an inducing agent (e.g., Fe²⁺/ascorbate) in the presence and absence of various concentrations of 2-OHE2.[17]

  • Reaction Termination: Stop the reaction by adding TCA solution, which precipitates proteins.

  • TBARS Reaction: Add TBA solution and BHT to the mixture. Heat at 95-100°C for 30-60 minutes. This allows MDA in the sample to react with TBA to form a pink-colored MDA-TBA adduct.

  • Measurement: Cool the samples and centrifuge to pellet the precipitated protein. Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane). The results are typically expressed as nmol of MDA per mg of protein. A decrease in absorbance in the 2-OHE2-treated samples compared to the control indicates an antioxidant effect.

Dual Antioxidant and Pro-oxidant Roles of 2-OHE2. OHE2 This compound Antioxidant Antioxidant Effect OHE2->Antioxidant Traps Prooxidant Pro-oxidant Effect OHE2->Prooxidant Redox Cycles to Generate ROS Reactive Oxygen Species (ROS) Prooxidant->ROS Radical Free Radicals (e.g., Lipid Peroxides) Radical->Antioxidant

Caption: Dual Antioxidant and Pro-oxidant Roles of 2-OHE2.

Non-Genomic and Off-Target Signaling

Beyond its interaction with nuclear estrogen receptors, 2-OHE2 engages with other signaling systems, contributing to its diverse physiological effects.

G-Protein Coupled Estrogen Receptor (GPER): 2-OHE2 is reported to have a low binding affinity for GPER (in the range of 0.1–1 µM) and may function as a weak antagonist at this receptor.[19][20] This is in contrast to its metabolite, 2-methoxyestradiol, which is a GPER agonist.[19] GPER mediates rapid, non-genomic estrogen signaling, and antagonism by 2-OHE2 could modulate these pathways.[21]

Catecholaminergic System: The structural similarity of 2-OHE2 to catecholamine neurotransmitters (like dopamine and norepinephrine) allows it to interact with their metabolic pathways and receptors.

  • COMT Inhibition: It competes with catecholamines for the active site of COMT, acting as a competitive inhibitor.[2]

  • Receptor Binding: 2-OHE2 has been found to bind to the D₂ dopamine receptor with approximately 50% of the affinity of dopamine itself.[2] It also binds to the α₁-adrenergic receptor.[2] These interactions suggest that 2-OHE2 could directly modulate neurotransmission in the central nervous system and periphery.

Interaction of 2-OHE2 with GPER Signaling. OHE2 This compound GPER GPER OHE2->GPER Antagonizes G_protein G-Protein Signaling GPER->G_protein activates Downstream Downstream Effectors (e.g., MAPK, cAMP) G_protein->Downstream modulates

Caption: Interaction of 2-OHE2 with GPER Signaling.

Conclusion

The is remarkably complex and context-dependent. It is not merely an inactive metabolite but a bioactive molecule with a distinct signaling profile. Its low affinity for nuclear estrogen receptors positions it as a weak estrogen and potential antagonist to estradiol, which may confer protection against hormone-driven proliferation. Simultaneously, its catechol structure endows it with potent antioxidant capabilities that are beneficial for cardiovascular and neuronal health. However, this same structure is a liability, allowing for conversion to reactive quinones that can damage DNA, although this pathway appears less carcinogenic than that of 4-hydroxyestradiol. Finally, its ability to interact with GPER and the catecholaminergic system opens further avenues of action independent of classical estrogen signaling. A comprehensive understanding of these multifaceted mechanisms is critical for researchers and clinicians interested in the role of estrogen metabolism in health and disease, and for the development of novel therapeutic strategies.

References

2-Hydroxyestradiol Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OH-E2) is a major endogenous metabolite of estradiol, formed through the hydroxylation of the parent hormone at the C2 position of the aromatic A ring. This catechol estrogen plays a significant role in various physiological and pathological processes, and its biological activity is intrinsically linked to its affinity for various nuclear and membrane-bound receptors. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Data Presentation: Receptor Binding Affinity of this compound

The binding affinity of this compound has been characterized for several receptors. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Estrogen Receptor (ER) Binding Affinity of this compound

Receptor SubtypeLigandMethodTissue/Cell LineAffinity MetricValueRelative Binding Affinity (RBA) vs. Estradiol (E2=100%)
ERαThis compoundCompetitive Radioligand Binding AssayHuman Breast Cancer CytosolKi0.94 nMIndistinguishable from Estradiol[1]
ERαThis compoundCompetitive Binding AssayMCF-7 Breast Cancer Cells (Cytosol)--23%[2]
ERαThis compoundNuclear Binding AssayMCF-7 Breast Cancer Cells (Intact)Kd0.31 nM25%[2]
ERαThis compoundCompetitive Radioligand Binding AssayRat Uterine Cytosol--7-81% (mean 22%)[3]
ERβThis compoundCompetitive Radioligand Binding AssayRecombinant Human--11-35%[3]

Table 2: Other Receptor Binding Affinities of this compound

ReceptorLigandMethodTissue/Cell LineAffinity MetricValueNotes
G Protein-Coupled Estrogen Receptor (GPER)This compoundCompetitive Binding AssayZebrafish--Acts as a GPER antagonist[4]
G Protein-Coupled Estrogen Receptor (GPER)This compoundRadioligand Binding Assay--Low affinity (>10 µM)[2]
Androgen Receptor (AR)This compoundNot specified--NegligibleEstradiol itself has very low affinity for AR[5][6]
Progesterone Receptor (PR)This compoundNot specified--NegligibleNo direct binding reported; estrogens can influence PR expression
Glucocorticoid Receptor (GR)This compoundNot specified--NegligibleNo direct binding reported; estrogens can modulate GR expression and function[7]
α1-Adrenergic ReceptorThis compoundNot specified--Micromolar rangeSlightly more than half the affinity of norepinephrine
D2 Dopamine ReceptorThis compoundSpiperone Displacement Assay--Micromolar rangeApproximately 50% of the affinity of dopamine

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of this compound receptor binding affinity.

Competitive Radioligand Binding Assay for Estrogen Receptors

This assay determines the relative binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor.

Materials:

  • TEDG Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol, pH 7.4. DTT should be added just before use.

  • Radiolabeled Ligand: [3H]-17β-estradiol.

  • Unlabeled Ligand: 17β-estradiol (for determining non-specific binding and as a standard competitor).

  • Test Compound: this compound.

  • Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ.

  • Dextran-Coated Charcoal (DCC): To separate bound from free radioligand.

  • Scintillation fluid and vials.

  • Microcentrifuge tubes.

Procedure:

  • Preparation of Receptor Cytosol (from Rat Uteri):

    • Uteri are obtained from female rats ovariectomized 7-10 days prior to the experiment.

    • Uteri are homogenized in ice-cold TEDG buffer.

    • The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.

    • The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.

    • The resulting supernatant is the cytosol containing the estrogen receptors. The protein concentration is determined using a standard protein assay.

  • Binding Assay:

    • Assay tubes are prepared in triplicate for total binding, non-specific binding, and for each concentration of the competitor (this compound).

    • Total Binding: Add a fixed concentration of [3H]-estradiol to the receptor preparation in TEDG buffer.

    • Non-Specific Binding: Add the same concentration of [3H]-estradiol plus a 100-fold excess of unlabeled estradiol to the receptor preparation.

    • Competition: Add the fixed concentration of [3H]-estradiol and varying concentrations of this compound to the receptor preparation.

    • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add dextran-coated charcoal to each tube to adsorb the unbound radioligand.

    • Incubate on ice for a short period (e.g., 15 minutes) with occasional vortexing.

    • Centrifuge at low speed to pellet the charcoal.

  • Quantification:

    • Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sucrose Density Gradient Centrifugation

This technique is used to separate macromolecules based on their size and shape. In the context of receptor binding, it can be used to identify the receptor-ligand complex and determine its sedimentation coefficient.

Materials:

  • Sucrose Solutions: Prepare linear gradients of sucrose (e.g., 10-30% or 5-20%) in a suitable buffer (e.g., TEDG).

  • Receptor-Ligand Complex: Prepared as in the binding assay by incubating the receptor source with the radiolabeled ligand.

  • Ultracentrifuge with a swinging-bucket rotor.

  • Gradient maker and fraction collector.

Procedure:

  • Gradient Preparation:

    • Linear sucrose gradients are prepared in ultracentrifuge tubes using a gradient maker.

  • Sample Loading:

    • A small volume of the incubated receptor-ligand mixture is carefully layered on top of the sucrose gradient.

  • Centrifugation:

    • The tubes are centrifuged at high speed (e.g., 200,000 x g) for a specified time (e.g., 16-18 hours) at 4°C.

  • Fraction Collection:

    • After centrifugation, fractions are collected from the bottom of the tube using a fraction collector.

  • Radioactivity Measurement:

    • The radioactivity in each fraction is measured using a scintillation counter.

  • Data Analysis:

    • The radioactivity is plotted against the fraction number. The peak of radioactivity indicates the position of the receptor-ligand complex in the gradient.

    • The sedimentation coefficient (S value) can be determined by comparing the position of the peak to that of known standards run in parallel gradients.

Signaling Pathways and Experimental Workflows

Competitive Radioligand Binding Assay Workflow

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Source (e.g., Uterine Cytosol) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]-Estradiol) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Separation Separate Bound from Free (e.g., DCC) Incubation->Separation Quantification Measure Radioactivity of Bound Ligand Separation->Quantification Analysis Data Analysis (IC50, Ki calculation) Quantification->Analysis Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHE2 This compound ER Estrogen Receptor (ERα / ERβ) OHE2->ER Binding ER_OHE2 Activated ER-2-OH-E2 Complex ER->ER_OHE2 HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex HSP->ER_HSP ER_HSP->ER Dimer Receptor Dimerization ER_OHE2->Dimer ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding Transcription Transcription of Target Genes ERE->Transcription

References

The Pharmacokinetics of 2-Hydroxyestradiol in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major endogenous metabolite of estradiol, formed through hydroxylation by cytochrome P450 enzymes, primarily in the liver.[1][2] As a catechol estrogen, 2-OHE2 possesses a unique biological profile, distinct from its parent hormone. While it exhibits weaker affinity for estrogen receptors, it plays a significant role in various physiological and pathological processes, including intracellular signaling and the potential inhibition of tumor formation.[1] Understanding the pharmacokinetic profile of 2-OHE2 in preclinical animal models is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This technical guide provides a comprehensive overview of the available pharmacokinetic data, detailed experimental methodologies, and relevant biological pathways of this compound in animal models.

Quantitative Pharmacokinetic Data

Pharmacokinetic studies specifically detailing the parameters of this compound in animal models are limited. However, a key study by Emons et al. (1982) provides valuable insights into the serum concentrations and half-life of 2-OHE2 in male rats following subcutaneous administration.

Table 1: Pharmacokinetic Parameters of this compound in Male Rats

ParameterValueAnimal ModelRoute of AdministrationDosageReference
Cmax (Maximum Serum Concentration) Up to 9 ng/mLMale RatsSubcutaneous150 µg[3]
Tmax (Time to Maximum Concentration) Not ReportedMale RatsSubcutaneous150 µg[3]
AUC (Area Under the Curve) Not ReportedMale RatsSubcutaneous150 µg[3]
Half-life (t½) < 1 hourMale RatsSubcutaneous150 µg[3]

Note: The study reported a bolus-like elevation in serum concentrations, suggesting a rapid absorption and elimination profile.[3]

Experimental Protocols

The following sections outline detailed methodologies for conducting pharmacokinetic studies of this compound in animal models, based on established protocols for estrogen analysis.

Animal Model and Dosing

A typical pharmacokinetic study would utilize adult male or female rats (e.g., Sprague-Dawley strain). The choice of sex may depend on the specific research question, as hormonal differences can influence drug metabolism.

Experimental Workflow for a Pharmacokinetic Study of this compound

G cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase animal_prep Animal Acclimatization (e.g., 1 week) dosing 2-OHE2 Administration (e.g., Subcutaneous Injection) animal_prep->dosing blood_collection Serial Blood Sampling (e.g., tail vein) dosing->blood_collection Time points: 0, 0.25, 0.5, 1, 2, 4, 8, 24h plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep extraction Solid Phase Extraction (SPE) plasma_prep->extraction analysis LC-MS/MS Analysis extraction->analysis pk_analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) analysis->pk_analysis

Caption: Workflow of a typical pharmacokinetic study.

Dosing Regimen:

  • Compound Preparation: this compound can be dissolved in a vehicle such as sesame oil/ethanol/ascorbic acid (97.5/2.5/0.1; vol/vol/wt) for subcutaneous injection.[3]

  • Administration: A single dose of 150 µg of this compound is administered subcutaneously.[3]

Blood Sampling and Plasma Preparation
  • Sampling: Serial blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Separation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.[4][5]

Sample Preparation for LC-MS/MS Analysis

G plasma Plasma Sample protein_precip Protein Precipitation (e.g., Acetonitrile) plasma->protein_precip is Internal Standard (e.g., d3-2-OHE2) is->protein_precip spe Solid Phase Extraction (SPE) (e.g., C18 cartridge) protein_precip->spe Vortex & Centrifuge evap Evaporation to Dryness spe->evap Elution reconstitution Reconstitution (e.g., Mobile Phase) evap->reconstitution lcms LC-MS/MS Injection reconstitution->lcms

Caption: Sample preparation workflow for LC-MS/MS.

  • Protein Precipitation: To 100 µL of plasma, an internal standard (e.g., deuterated 2-OHE2) is added, followed by a protein precipitating agent like acetonitrile. The sample is vortexed and centrifuged to pellet the precipitated proteins.

  • Solid Phase Extraction (SPE): The supernatant is loaded onto a conditioned SPE cartridge (e.g., C18). The cartridge is washed to remove interferences, and this compound is then eluted with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example):

  • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and methanol containing a modifier like ammonium fluoride to enhance ionization.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Signaling and Metabolic Pathways

This compound is a key intermediate in the metabolic cascade of estradiol. Its formation and subsequent metabolism are critical determinants of its biological activity and clearance.

Metabolic Pathway of Estradiol to 2-Methoxyestradiol

G cluster_enzymes Enzymatic Conversions Estradiol Estradiol (E2) CYP1A1_3A4 CYP1A1, CYP3A4 Estradiol->CYP1A1_3A4 Hydroxyestradiol_2 This compound (2-OHE2) COMT COMT Hydroxyestradiol_2->COMT Hydroxyestradiol_4 4-Hydroxyestradiol (4-OHE2) Methoxyestradiol_2 2-Methoxyestradiol (2-ME2) CYP1A1_3A4->Hydroxyestradiol_2 CYP1A1_3A4->Hydroxyestradiol_4 COMT->Methoxyestradiol_2

References

An In-depth Technical Guide to the Toxicological Profile of 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major endogenous metabolite of 17β-estradiol (E2), formed through hydroxylation at the C-2 position of the steroid A-ring. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, in the liver and other extrahepatic tissues[1]. As a catechol estrogen, 2-OHE2 possesses a unique biochemical profile that distinguishes it from its parent hormone. While it exhibits weak estrogenic activity, its toxicological properties, particularly its role in carcinogenesis, have been a subject of considerable research. This technical guide provides a comprehensive overview of the toxicological profile of 2-OHE2, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways.

General Toxicity and Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. In human mammary epithelial cells (MCF-10A), 2-OHE2 treatment has been shown to induce cytotoxicity[2][3][4][5]. The cytotoxic potential of 2-OHE2 is often linked to its ability to generate reactive oxygen species (ROS) through redox cycling, leading to cellular damage.

Quantitative Cytotoxicity Data
Cell LineAssayEndpointConcentrationResultReference
MCF-10ANot SpecifiedCytotoxicityNot SpecifiedInduced cytotoxicity[2][4]
H-4-II-E (hepatoma)Ferroptosis AssayCell ProtectionDose-dependentProtected against erastin/RSL3-induced ferroptosis[6]
HuH-7 (hepatoma)Ferroptosis AssayCell ProtectionDose-dependentProtected against erastin/RSL3-induced ferroptosis[6]
Endometriotic cellsProliferation AssayCell ProliferationPharmacologic dosesInhibited cell growth[7]
Endometriotic cellsProliferation AssayCell ProliferationLower concentrationsStimulated cell proliferation[7]

Genotoxicity

This compound is considered a genotoxic compound, primarily through its capacity to induce oxidative DNA damage. This genotoxicity is a key factor in its proposed role in estrogen-induced carcinogenesis[2][3][4][5].

Mechanisms of Genotoxicity

The primary mechanism of 2-OHE2-induced genotoxicity involves the generation of reactive oxygen species (ROS) through a process of redox cycling. 2-OHE2 can be oxidized to a semiquinone and then to a quinone, a reaction that can be catalyzed by enzymes like cytochrome P450. This process generates superoxide radicals, which can lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals. These highly reactive species can then interact with DNA, causing various forms of damage.

Oxidative DNA Damage

Studies have demonstrated that 2-OHE2 can induce the formation of 8-oxo-7,8-dihydroxy-2'-deoxyguanosine (8-oxo-dG), a marker of oxidative DNA damage, in cultured human mammary epithelial cells (MCF-10A)[2][4]. Furthermore, in the presence of cupric ions, 2-OHE2 has been shown to cause strand scission in φX174 phage DNA and oxidative base modifications in calf thymus DNA[2][3][4][5].

DNA Adducts

This compound has been reported to react with DNA to form stable adducts, further contributing to its genotoxic potential[2][4].

Carcinogenicity

The role of this compound in carcinogenesis is complex and appears to be context-dependent. While its genotoxic properties suggest a potential role in tumor initiation, some studies also indicate that it may have protective effects against certain cancers.

Dual Role in Carcinogenesis

Estradiol metabolites, including 2-OHE2, are suggested to have dual roles in carcinogenesis. They can cause oxidative DNA damage that may lead to cancerous changes, but they also have potential anticarcinogenic effects by inducing cell cycle arrest or apoptosis in cancer cells through nitro-oxidative stress[8]. The balance between these opposing effects likely influences the ultimate outcome. In contrast to other estrogen metabolites that might promote tumorigenesis, 2-OHE2 is generally considered to have protective effects against breast cancer[8].

Reproductive and Developmental Toxicity

Limited specific data is available on the reproductive and developmental toxicity of this compound itself. However, information can be inferred from studies on its parent compound, estradiol, and from regulatory guidelines for reproductive toxicity testing. Standardized testing protocols, such as those outlined by the OECD (Organisation for Economic Co-operation and Development), are used to assess the potential effects of chemicals on reproductive function and development[3][9][10][11][12][13][14][15][16][17][18]. These multi-generational studies in animal models evaluate a wide range of endpoints, including fertility, gestation, and offspring viability and development.

Endocrine-Disrupting Effects

As a metabolite of estradiol, this compound inherently interacts with the endocrine system. However, its activity is significantly different from that of its parent hormone.

Estrogen Receptor Binding and Activity

This compound has a much weaker binding affinity for estrogen receptors (ERα and ERβ) compared to estradiol[8]. This weak binding and its ability to be rapidly metabolized contribute to its minimal direct estrogenic activity. By binding weakly to estrogen receptors, 2-OHE2 may reduce the proliferative effects of the more potent estradiol on tissues like the breast[8].

Interaction with Catecholamine Systems

2-OHE2 can interact with catecholamine systems by influencing enzymes such as catechol-O-methyltransferase (COMT) and tyrosine hydroxylase, which are involved in the metabolism of catecholamines[8].

Signaling Pathways

The toxicological and biological effects of this compound are mediated through various signaling pathways. A key pathway implicated in its mechanism of action involves the generation of reactive oxygen species and the subsequent induction of apoptosis. There is also evidence suggesting an interplay with the PI3K/Akt signaling cascade.

ROS-Mediated Apoptosis

The production of ROS by 2-OHE2 can lead to the disruption of the mitochondrial transmembrane potential, a key event in the intrinsic pathway of apoptosis[2][4]. This disruption can trigger the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of caspases and programmed cell death.

ROS_Apoptosis_Pathway This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling ROS ROS Redox Cycling->ROS Mitochondrial Damage Mitochondrial Damage ROS->Mitochondrial Damage Apoptosis Apoptosis Mitochondrial Damage->Apoptosis

Figure 1: Simplified pathway of this compound-induced ROS production and apoptosis.

PI3K/Akt Signaling Pathway

While the direct activation of the PI3K/Akt pathway by 2-OHE2 is not definitively established, studies on its parent compound, estradiol, and other metabolites suggest a potential role for this pathway in mediating cellular responses[11][12][19][20][21]. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its activation by estrogens can be both estrogen receptor-dependent and -independent[21]. It is plausible that the effects of 2-OHE2, particularly its influence on cell proliferation and apoptosis, may involve modulation of this pathway, potentially through crosstalk with ROS signaling.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K ? Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation Akt->Cell Proliferation

Figure 2: Potential involvement of the PI3K/Akt pathway in the cellular effects of this compound.

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Culture: Plate cells (e.g., MCF-10A) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Add a viability reagent (e.g., MTT, XTT, or a reagent for a fluorescence-based assay) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plate Cells Plate Cells Adherence Adherence Plate Cells->Adherence Treatment Treatment Adherence->Treatment Incubation Incubation Treatment->Incubation Add Viability Reagent Add Viability Reagent Incubation->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal Calculate Viability Calculate Viability Measure Signal->Calculate Viability

Figure 3: General workflow for a cell viability assay.

Comet Assay for DNA Damage (Alkaline Protocol)
  • Cell Preparation: Prepare a single-cell suspension from the treated and control cells.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it on a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software[2][8][22][23][24].

Comet_Assay_Workflow Cell Suspension Cell Suspension Mix with Agarose Mix with Agarose Cell Suspension->Mix with Agarose Layer on Slide Layer on Slide Mix with Agarose->Layer on Slide Lysis Lysis Layer on Slide->Lysis Alkaline Unwinding Alkaline Unwinding Lysis->Alkaline Unwinding Electrophoresis Electrophoresis Alkaline Unwinding->Electrophoresis Neutralization & Staining Neutralization & Staining Electrophoresis->Neutralization & Staining Microscopy & Analysis Microscopy & Analysis Neutralization & Staining->Microscopy & Analysis

Figure 4: Workflow for the alkaline comet assay.

Conclusion

The toxicological profile of this compound is multifaceted. Its primary toxicological concern is its genotoxicity, driven by the production of reactive oxygen species and the formation of DNA adducts. This mechanism underlies its potential role in the initiation of carcinogenesis. However, it also exhibits potential protective effects, including the induction of apoptosis in cancer cells and protection against certain types of cell death like ferroptosis. Its weak estrogenic activity and interactions with catecholamine metabolism further contribute to its complex biological effects. A deeper understanding of the dose-dependent and tissue-specific effects of 2-OHE2, along with more detailed investigations into its impact on reproductive and developmental processes, is crucial for a comprehensive risk assessment. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further investigate the toxicological and pharmacological properties of this significant estradiol metabolite.

References

Methodological & Application

Application Note: Quantification of 2-Hydroxyestradiol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyestradiol (2-OHE2) is a major catechol estrogen metabolite of estradiol, formed through hydroxylation by cytochrome P450 (CYP450) enzymes, primarily in the liver but also in other tissues.[1][2] This metabolite and its subsequent products are implicated in various physiological and pathological processes, including cell signaling, proliferation, and carcinogenesis.[1][3] The ratio of 2-hydroxylated to 16-hydroxylated estrogen metabolites is considered a potential biomarker for cancer risk.[3] Accurate quantification of 2-OHE2 in in vitro models, such as cell culture systems, is crucial for understanding its biological role and for the development of therapeutic agents that modulate estrogen metabolism.

This application note provides detailed protocols for the sensitive and accurate quantification of 2-OHE2 in cell culture media using two primary analytical techniques: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Metabolic Pathway of this compound

Estradiol is metabolized via several pathways, with 2-hydroxylation being a major route.[1] The resulting 2-OHE2 can be further metabolized, primarily through methylation by catechol-O-methyltransferase (COMT), to form 2-methoxyestradiol (2-MeOE2), a metabolite with distinct biological activities.[1]

Estradiol_Metabolism Estradiol Estradiol 2-OHE2 This compound (2-OHE2) Estradiol->2-OHE2 CYP1A1, CYP3A4, etc. 2-MeOE2 2-Methoxyestradiol (2-MeOE2) 2-OHE2->2-MeOE2 COMT

Caption: Metabolic conversion of Estradiol to this compound and 2-Methoxyestradiol.

Analytical Methods Overview

The choice of analytical method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.

  • LC-MS/MS: This is the gold standard for quantifying small molecules like steroid metabolites.[4][5] It offers high specificity by separating compounds based on their physicochemical properties (liquid chromatography) and then detecting them based on their unique mass-to-charge ratios (tandem mass spectrometry).[6] This method is highly sensitive, capable of detecting concentrations in the pg/mL range.[3]

  • ELISA: This is an immunoassay-based method that provides a high-throughput and cost-effective alternative.[3] Competitive ELISA kits are available for 2-OHE2 and related metabolites.[7][8] While generally less sensitive and potentially subject to cross-reactivity compared to LC-MS/MS, ELISA is a valuable tool for screening large numbers of samples.[4]

Experimental Workflow

The overall workflow for quantifying 2-OHE2 involves several key stages, from sample collection to final data analysis. Proper sample handling and preparation are critical to ensure accurate and reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing A 1. Collect Cell Culture Supernatant B 2. Centrifuge to Remove Cells & Debris A->B C 3. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) B->C D 4. Evaporate & Reconstitute C->D E 5. LC-MS/MS or ELISA Analysis D->E F 6. Generate Standard Curve E->F G 7. Quantify 2-OHE2 Concentration F->G

Caption: General experimental workflow for 2-OHE2 quantification from cell culture media.

Detailed Experimental Protocols

Protocol 1: Quantification of 2-OHE2 by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of 2-OHE2.

5.1. Materials and Reagents

  • This compound certified reference standard (Sigma-Aldrich or equivalent)

  • Isotopically labeled internal standard (e.g., this compound-d4)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa or equivalent)[9]

  • Phenol red-free cell culture medium (e.g., DMEM/F12)[10]

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent 6400 series, SCIEX QTRAP 5500 or equivalent)[9]

5.2. Sample Preparation

  • Cell Culture: Culture cells in phenol red-free medium, as phenol red can interfere with estrogen assays.[11]

  • Media Collection: Collect the cell culture supernatant (typically 1-2 mL) into a clean polypropylene tube.[12]

  • Clarification: Centrifuge the supernatant at 3000 x g for 10 minutes at 4°C to pellet any cells and debris.[12] Transfer the clarified supernatant to a new tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of isotopically labeled internal standard (e.g., this compound-d4) to correct for extraction loss and matrix effects.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the spiked supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering hydrophilic compounds.

    • Elute the 2-OHE2 and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[9] Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[9]

5.3. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.[13]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[13]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A typical gradient might start at 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[13]

  • Ionization Source: Electrospray Ionization (ESI), negative or positive mode.

  • MS Analysis: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for 2-OHE2 and the internal standard must be optimized.

5.4. Data Analysis

  • Prepare a standard curve by serially diluting the 2-OHE2 certified reference standard in the initial mobile phase, spiking each standard with the same amount of internal standard as the samples.

  • Generate the calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration of 2-OHE2 in the unknown samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Quantification of 2-OHE2 by ELISA

This protocol describes the general steps for a competitive ELISA. Note: Always follow the specific instructions provided with the commercial ELISA kit.[8][14]

5.1. Principle In a competitive ELISA for 2-OHE2, free 2-OHE2 in the sample competes with a fixed amount of enzyme-labeled 2-OHE2 (or an antibody-binding equivalent) for a limited number of binding sites on an antibody pre-coated onto the microplate wells. The amount of enzyme-labeled conjugate that binds to the antibody is inversely proportional to the concentration of 2-OHE2 in the sample.[8][14]

5.2. General Procedure

  • Sample Preparation: Collect and clarify cell culture supernatant as described in steps 5.2.1 to 5.2.3. Dilute samples as necessary to fall within the assay's detection range.

  • Standard and Sample Addition: Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the enzyme-conjugated 2-OHE2 to each well and incubate to allow for competitive binding.

  • Washing: Wash the plate several times to remove any unbound components.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme bound to the plate will catalyze a color change.

  • Stopping Reaction: Stop the enzyme reaction by adding a stop solution. The color intensity is then measured using a microplate reader at a specific wavelength (e.g., 450 nm).[8]

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards (typically on a semi-log scale). Calculate the 2-OHE2 concentration in the samples by comparing their absorbance to the standard curve.[14]

Data Presentation and Method Comparison

The selection of an appropriate method requires balancing factors like sensitivity, cost, and throughput.

FeatureLC-MS/MSHPLC-FLDELISA
Principle Chromatographic separation followed by mass-based detectionChromatographic separation with fluorescence detectionImmunoassay with enzymatic colorimetric detection
Sensitivity (LOQ) Very High (pg/mL range)[3]Moderate (ng/mL range)[13]High to Moderate (pg/mL to ng/mL range)[8][15]
Specificity Very HighModerate to HighModerate (potential for cross-reactivity)[4]
Sample Throughput Low to ModerateLow to ModerateHigh
Cost per Sample HighModerateLow
Expertise Required HighModerateLow
Key Advantage "Gold Standard" accuracy and specificityGood for moderately concentrated samplesHigh throughput, easy to use
Key Disadvantage High cost, low throughputRequires derivatization for high sensitivity[13]Potential for antibody cross-reactivity

Troubleshooting

  • Low Analyte Recovery (LC-MS/MS):

    • Cause: Inefficient extraction, analyte degradation.

    • Solution: Optimize SPE protocol (sorbent type, wash/elution solvents). Ensure samples are kept cold. Check the stability of 2-OHE2 in your matrix.

  • Matrix Effects (LC-MS/MS):

    • Cause: Co-eluting compounds from the media suppressing or enhancing ionization.

    • Solution: Improve sample cleanup (e.g., use a more rigorous SPE wash). Adjust chromatographic gradient to better separate the analyte from interferences. Use a stable isotope-labeled internal standard.

  • High Variability (ELISA):

    • Cause: Inconsistent pipetting, insufficient washing, temperature fluctuations.

    • Solution: Use calibrated pipettes and ensure consistent technique. Follow washing steps precisely as per the kit protocol. Maintain a stable incubation temperature.

  • Unexpected Estrogenic Activity:

    • Cause: Phenol red in media acts as a weak estrogen.[11] Components in serum (FBS) contain endogenous estrogens.[16]

    • Solution: Use phenol red-free media for all experiments. Use charcoal-stripped serum to remove endogenous steroids.[11]

References

Application Note: Quantitative Analysis of 2-Hydroxyestradiol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Hydroxyestradiol (2-OHE2) is a major catechol estrogen metabolite of estradiol, formed through the hydroxylation of the parent hormone, primarily by cytochrome P450 enzymes.[1][2][3] Altered levels of 2-OHE2 have been implicated in various physiological and pathological processes, making its accurate quantification in biological matrices crucial for research in endocrinology, oncology, and drug development.[3] This application note provides a detailed protocol for the sensitive and specific detection of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is suitable for researchers, scientists, and professionals in drug development who require reliable quantification of this important estrogen metabolite.

Signaling Pathway: Estrogen Metabolism

The metabolic pathway of estrogens is complex, involving several enzymatic conversions. Estradiol is primarily metabolized via hydroxylation at the C2, C4, or C16 positions. The 2-hydroxylation pathway, leading to the formation of this compound, is a significant route of estrogen metabolism. This compound can be further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens.[2]

Estrogen_Metabolism Estradiol Estradiol Two_Hydroxyestradiol This compound Estradiol->Two_Hydroxyestradiol CYP450 Four_Hydroxyestradiol 4-Hydroxyestradiol Estradiol->Four_Hydroxyestradiol CYP450 Sixteen_Hydroxyestrogens 16-Hydroxyestrogens Estradiol->Sixteen_Hydroxyestrogens CYP450 Methoxyestrogens Methoxyestrogens Two_Hydroxyestradiol->Methoxyestrogens COMT Four_Hydroxyestradiol->Methoxyestrogens COMT

Figure 1: Simplified pathway of Estradiol metabolism.

Experimental Protocol

This protocol describes a general procedure for the analysis of underivatized this compound. Optimization may be required based on the specific matrix and instrumentation.

Sample Preparation

Sample preparation is a critical step to remove interferences and concentrate the analyte.[3] The following is a general workflow for plasma or serum samples.

a. Enzymatic Hydrolysis (for total 2-OHE2 measurement)

To measure both conjugated and unconjugated 2-OHE2, an enzymatic hydrolysis step is required to deconjugate glucuronidated and sulfated metabolites.[2]

  • To 500 µL of plasma or serum, add an internal standard (e.g., deuterated this compound).

  • Add 500 µL of acetate buffer (pH 5.0).

  • Add β-glucuronidase/sulfatase enzyme solution.

  • Incubate the mixture at 37°C for at least 4 hours or overnight.

b. Liquid-Liquid Extraction (LLE)

  • After hydrolysis, add 3 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

c. Solid-Phase Extraction (SPE) - Alternative to LLE

SPE can provide a cleaner extract.[4]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the hydrolyzed sample onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness.

d. Reconstitution

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for underivatized estrogens.[5]

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound ([M-H]⁻) is m/z 287.2. Common product ions can be selected for quantification and qualification. The selection of product ions should be optimized for the specific instrument.

  • Collision Energy (CE): The collision energy should be optimized for each transition to achieve the best sensitivity.

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Plasma/Serum/Urine) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Hydrolysis Enzymatic Hydrolysis (Optional) Internal_Standard->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General experimental workflow for 2-OHE2 analysis.

Quantitative Data

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of this compound. These values can vary depending on the sample matrix, instrumentation, and specific protocol used.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.5 - 5 pg/mL[3]
Limit of Quantification (LOQ) 1 - 10 pg/mL[6]
**Linearity (R²) **> 0.99
Recovery 85 - 115%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper sample preparation is key to achieving accurate and reproducible results. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency. This application note serves as a comprehensive guide for researchers and scientists to establish a reliable method for this compound analysis in their laboratories.

References

Synthesizing 2-Hydroxyestradiol for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Hydroxyestradiol (2-OHE2), an endogenous metabolite of estradiol, for research purposes. It includes a summary of its biological significance, detailed experimental procedures for its chemical synthesis, and an overview of its signaling pathways.

Introduction

This compound is a catechol estrogen formed through the hydroxylation of estradiol, primarily catalyzed by cytochrome P450 enzymes (CYP1A2 and CYP3A4) in the liver and other tissues.[1][2][3] While possessing weaker estrogenic activity compared to its parent compound, estradiol, 2-OHE2 plays a significant role in various physiological processes and is a key intermediate in estrogen metabolism.[3] It can be further metabolized to 2-methoxyestradiol, a compound with known anti-proliferative and anti-angiogenic properties.[1][2] Understanding the synthesis and biological activity of 2-OHE2 is crucial for research into estrogen metabolism, cancer biology, and cardiovascular health.

Chemical Synthesis of this compound

The following protocol is based on the method developed by Kiuru and Wähälä, which provides a concise route to this compound.[1] The synthesis involves the protection of the hydroxyl groups of estradiol, followed by regioselective 2-hydroxylation and subsequent deprotection.

Synthesis Workflow

Synthesis_Workflow Estradiol Estradiol E2_THP Estradiol bis-THP-ether Estradiol->E2_THP DHP, PTSA Hydroxy_Intermediate This compound bis-THP-ether E2_THP->Hydroxy_Intermediate 1. LIDAKOR 2. B(OMe)3 3. H2O2 Two_OHE2 This compound Hydroxy_Intermediate->Two_OHE2 Deprotection

Figure 1: Chemical synthesis workflow for this compound.
Experimental Protocols

1. Preparation of Estradiol bis-tetrahydropyranyl ether (Estradiol bis-THP-ether)

This initial step protects the hydroxyl groups of estradiol to prevent side reactions during the subsequent hydroxylation step.

  • Materials: Estradiol, 3,4-Dihydropyran (DHP), p-Toluenesulfonic acid (PTSA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve estradiol in anhydrous DCM.

    • Add a catalytic amount of PTSA.

    • Slowly add an excess of DHP to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by silica gel column chromatography to obtain Estradiol bis-THP-ether.

2. 2-Hydroxylation of Estradiol bis-THP-ether

This is the key step where a hydroxyl group is introduced at the C2 position of the steroid's A-ring.

  • Materials: Estradiol bis-THP-ether, Superbase (LIDAKOR - prepared from n-butyllithium, diisopropylamine, and potassium tert-butoxide), Trimethyl borate (B(OMe)3), Hydrogen peroxide (H2O2), Tetrahydrofuran (THF).

  • Procedure:

    • Prepare the LIDAKOR superbase in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the superbase solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of Estradiol bis-THP-ether in anhydrous THF to the superbase.

    • After stirring for a specified time, add trimethyl borate and continue stirring.

    • Quench the reaction by the addition of hydrogen peroxide.

    • Allow the reaction to warm to room temperature and work up by adding an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash, and dry.

    • The crude product, this compound bis-THP-ether, can be carried forward to the next step without extensive purification.

3. Deprotection to Yield this compound

The final step involves the removal of the THP protecting groups to yield the desired product.

  • Materials: this compound bis-THP-ether, Acidic catalyst (e.g., pyridinium p-toluenesulfonate - PPTS), Ethanol.

  • Procedure:

    • Dissolve the crude this compound bis-THP-ether in ethanol.

    • Add a catalytic amount of PPTS.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture and neutralize the acid.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by silica gel column chromatography.

Quantitative Data
StepProductStarting MaterialKey ReagentsReported Yield (for related product)Purity
1Estradiol bis-THP-etherEstradiolDHP, PTSAHigh>95% (after chromatography)
2This compound bis-THP-etherEstradiol bis-THP-etherLIDAKOR, B(OMe)3, H2O2Not explicitly reported for this intermediateUsed crude in next step
3This compoundThis compound bis-THP-etherPPTS61% (overall for 2-methoxyestradiol)[1]>98% (after chromatography)

Note: The 61% yield is for the three-step synthesis of 2-methoxyestradiol, which includes an additional methylation step. The yield for this compound is expected to be in a similar range.

Signaling Pathways of this compound

This compound exerts its biological effects through interaction with several receptors, including the classical nuclear estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).

Metabolic Pathway of Estradiol to this compound

Metabolism_Pathway Estradiol Estradiol Two_OHE2 This compound Estradiol->Two_OHE2 CYP1A2, CYP3A4 Two_ME2 2-Methoxyestradiol Two_OHE2->Two_ME2 COMT

Figure 2: Metabolic conversion of Estradiol to this compound.
Downstream Signaling of this compound

This compound has a significantly lower binding affinity for ERα and ERβ compared to estradiol.[3] Interestingly, it has been shown to act as an antagonist at the G protein-coupled estrogen receptor (GPER).[4] The antagonistic action on GPER can modulate downstream signaling cascades, including the ERK and PI3K/Akt pathways, which are critical in regulating cell proliferation, survival, and migration.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER ERK ERK GPER->ERK Inhibition PI3K PI3K GPER->PI3K Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Two_OHE2 This compound Two_OHE2->GPER Antagonism

Figure 3: Antagonistic signaling of this compound via GPER.

Conclusion

The synthesis of this compound is a valuable tool for researchers investigating the complex roles of estrogen metabolites in health and disease. The provided protocols offer a reproducible method for obtaining this compound for in vitro and in vivo studies. Further investigation into its specific downstream signaling targets will continue to elucidate its multifaceted biological functions.

References

Application Notes and Protocols for 2-Hydroxyestradiol ELISA Kit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and performance characteristics for a typical 2-Hydroxyestradiol (2-OHE2) competitive enzyme-linked immunosorbent assay (ELISA) kit. This document is intended to guide researchers in the accurate quantification of 2-OHE2 in various biological samples.

Introduction

This compound (2-OHE2) is a major catechol estrogen metabolite of estradiol. The hydroxylation of estradiol at the 2-position is a key step in estrogen metabolism, catalyzed primarily by cytochrome P450 enzymes (CYP1A2, CYP3A4, and CYP2C9) in the liver.[1] 2-OHE2 is considered a less active estrogen than its parent compound, estradiol, but plays a significant role in the overall balance of estrogenic effects.[2] Altered levels of 2-OHE2 have been implicated in various physiological and pathological processes, making its quantification a valuable tool in endocrinology, cancer research, and drug development. This competitive ELISA kit provides a sensitive and specific method for measuring 2-OHE2 in biological fluids.

Principle of the Assay

This ELISA kit is based on the principle of competitive binding. The microtiter wells are pre-coated with a capture antibody specific for this compound. When the sample or standard is added to the wells, the 2-OHE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled 2-OHE2 for the limited binding sites on the capture antibody. After an incubation period, the unbound components are washed away. The amount of bound HRP conjugate is then determined by the addition of a TMB substrate, which produces a blue color. The reaction is stopped by the addition of an acid, which turns the solution yellow. The intensity of the color is inversely proportional to the concentration of 2-OHE2 in the sample. The concentration is determined by comparing the optical density (OD) of the samples to a standard curve.

Data Presentation

Kit Performance Characteristics

The following tables summarize the typical performance characteristics of a this compound ELISA kit. Note that specific values may vary between different kit lots and manufacturers.

ParameterTypical Value
Assay TypeCompetitive ELISA
Sample TypesSerum, plasma, cell culture supernatants, other biological fluids
Detection Range6.25 pg/mL - 100 pg/mL
Sensitivity0.1 pg/mL
Intra-Assay PrecisionCV < 10%
Inter-Assay PrecisionCV < 12%

Table 1: Summary of typical this compound ELISA kit performance characteristics. Data is representative and may vary.

Typical Standard Curve

The following data represents a typical standard curve for a this compound ELISA kit. The optical density is read at 450 nm.

2-OHE2 Concentration (pg/mL)Optical Density (OD) at 450 nm
1000.215
500.432
250.785
12.51.354
6.251.987
02.500

Table 2: Example of a typical standard curve for a this compound ELISA. This data is for illustration purposes only and a new standard curve must be generated for each assay.

Cross-Reactivity

The specificity of the antibody used in the ELISA is crucial for accurate results. The following table shows the cross-reactivity of the antibody with other structurally related steroids.

CompoundCross-Reactivity (%)
This compound100
Estradiol< 1.5
Estrone< 1.0
Estriol< 0.5
4-Hydroxyestradiol< 5.0
2-Methoxyestradiol< 2.0
Testosterone< 0.1
Progesterone< 0.1

Table 3: Representative cross-reactivity profile for a this compound ELISA kit. Specific cross-reactivity will vary between kits.

Experimental Protocols

Reagent Preparation
  • Bring all reagents to room temperature (18-25°C) before use.

  • Wash Buffer (1x): If provided as a concentrate (e.g., 20x), dilute with deionized or distilled water to the final working concentration.

  • Standard Dilutions: Prepare a serial dilution of the this compound standard as described in the kit manual. A typical standard curve may range from 100 pg/mL down to 6.25 pg/mL.

  • HRP-conjugate Solution: Dilute the concentrated HRP-conjugate with the provided diluent to the working concentration.

Sample Preparation
  • Serum: Use a serum separator tube and allow the sample to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.

  • Cell Culture Supernatants: Centrifuge the samples at 1000 x g for 15 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles for all samples.

Assay Procedure
  • Determine the number of wells required for standards, controls, and samples. It is recommended to run all samples and standards in duplicate.

  • Add 50 µL of Standard or Sample to the appropriate wells.

  • Add 50 µL of HRP-conjugated 2-OHE2 to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Wash the plate 3-5 times with 1x Wash Buffer. Ensure all residual wash buffer is removed after the last wash by inverting the plate and blotting it on a clean paper towel.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate the plate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average optical density for each set of duplicate standards, controls, and samples.

  • Subtract the average zero standard optical density from all other readings.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of 2-OHE2 in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Mandatory Visualization

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Bring all reagents to room temperature Standards Prepare Standard Dilutions Reagents->Standards Add_Std_Sample Add 50 µL of Standard or Sample to wells Standards->Add_Std_Sample Samples Prepare Samples (Serum, Plasma, etc.) Samples->Add_Std_Sample Add_HRP Add 50 µL of HRP-conjugated 2-OHE2 Add_Std_Sample->Add_HRP Incubate1 Incubate for 60 min at 37°C Add_HRP->Incubate1 Wash Wash wells 3-5 times Incubate1->Wash Add_Substrate Add 100 µL of TMB Substrate Wash->Add_Substrate Incubate2 Incubate for 15-20 min at 37°C (dark) Add_Substrate->Incubate2 Add_Stop Add 50 µL of Stop Solution Incubate2->Add_Stop Read_OD Read Absorbance at 450 nm Add_Stop->Read_OD Std_Curve Generate Standard Curve Read_OD->Std_Curve Calculate Calculate 2-OHE2 Concentration Std_Curve->Calculate Estradiol_Metabolism cluster_hydroxylation Hydroxylation cluster_methylation Methylation Estradiol Estradiol (E2) CYP1A2 CYP1A2, CYP3A4, CYP2C9 Estradiol->CYP1A2 CYP1B1 CYP1B1 Estradiol->CYP1B1 Two_OHE2 This compound (2-OHE2) COMT COMT Two_OHE2->COMT Four_OHE2 4-Hydroxyestradiol (4-OHE2) Four_OHE2->COMT CYP1A2->Two_OHE2 CYP1B1->Four_OHE2 Two_ME2 2-Methoxyestradiol Four_ME2 4-Methoxyestradiol COMT->Two_ME2 COMT->Four_ME2

References

Application Notes and Protocols for 2-Hydroxyestradiol in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2), a primary catechol metabolite of 17β-estradiol, has garnered significant interest for its neuroprotective properties. Unlike its parent compound, 2-OHE2 exhibits potent antioxidant effects that are largely independent of classical estrogen receptor (ER) signaling pathways.[1][2] This makes it an attractive candidate for therapeutic strategies aimed at mitigating neuronal damage in a variety of neurodegenerative conditions. Its protective mechanisms are primarily attributed to its ability to scavenge free radicals and reduce oxidative stress.[3][4]

These application notes provide a comprehensive overview of the use of this compound in common neuroprotection assays, complete with detailed experimental protocols, data presentation tables, and visual diagrams of the associated signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Table 1: Neuroprotective Efficacy of this compound Against Hydrogen Peroxide (H₂O₂)-Induced Toxicity in HT22 Hippocampal Cells

AssayOutcome Measured2-OHE2 ConcentrationNeurotoxin ConcentrationResultReference
Cell ViabilitySurvival of HT22 cells1 µMH₂O₂Statistically significant neuroprotection observed.[2][2]
Cell ViabilitySurvival of HT22 cells10 µMH₂O₂Statistically significant neuroprotection observed.[2][2]
Cell DeathDecrease in cell death10 µMH₂O₂Significant decrease in cell death with pre- and post-incubation up to 30 minutes.[2][2]
Lipid PeroxidationReduction of Lipid PeroxidationEquimolar to E2Not specifiedMore effective in reducing lipid peroxidation than 17β-estradiol (E2).[2][2]

Table 2: Neuroprotective Efficacy of this compound Against Glutamate-Induced Excitotoxicity

AssayCell LineOutcome Measured2-OHE2 ConcentrationNeurotoxin ConcentrationResultReference
LDH ReleasePrimary Cortical NeuronsReduction in LDH releaseNot specified for 2-OHE2; 15 and 50 nM for 17β-estradiolNot specified17β-estradiol significantly reduced LDH release.[5][5]
Cell ViabilityGT1-7 cellsEnhanced neurotoxicity10 nM (for Estradiol)Not specifiedEstradiol enhanced glutamate-induced neuronal death (Note: This study used estradiol, not 2-OHE2, and showed a contrasting effect in this specific cell line).[6][6]

Experimental Protocols & Workflows

Detailed methodologies for key neuroprotection assays are provided below.

Experimental Workflow: In Vitro Neuroprotection Assay

The general workflow for assessing the neuroprotective effects of this compound in vitro involves several key steps, from cell culture to data analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Neuronal Cell Culture (e.g., HT22, SH-SY5Y) plate_cells Plate Cells in 96-well plates cell_culture->plate_cells pretreatment Pre-treatment with This compound plate_cells->pretreatment toxin Induce Neurotoxicity (e.g., H₂O₂, Glutamate) pretreatment->toxin assay_select Perform Neuroprotection Assay (MTT, LDH, Caspase-3) toxin->assay_select data_acq Data Acquisition (e.g., Absorbance Reading) assay_select->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis

General workflow for in vitro neuroprotection assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., HT22 or SH-SY5Y) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) for a predetermined period (e.g., 1 to 24 hours). Include a vehicle control (e.g., DMSO or ethanol).

  • Induction of Neurotoxicity: After pre-treatment, add the neurotoxin (e.g., hydrogen peroxide at 200 µM for HT22 cells or glutamate at a relevant concentration for your cell model) to the wells and incubate for the desired duration (e.g., 3 to 24 hours).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated) cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (often 1N HCl or acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release). A significant reduction in LDH release in 2-OHE2 treated groups compared to the toxin-only group indicates neuroprotection.[5]

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

  • Cell Culture and Treatment: Plate and treat cells as described in the MTT assay protocol (steps 1-3).

  • Cell Lysis: After treatment, collect the cells and lyse them using a lysis buffer provided with the caspase-3 assay kit. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysates at 10,000 x g for 1 minute at 4°C.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. An increase in absorbance corresponds to higher caspase-3 activity.

  • Data Analysis: Compare the caspase-3 activity in this compound-treated cells to the toxin-only group. A reduction in activity indicates an anti-apoptotic effect.[8]

Signaling Pathways

The neuroprotective effects of this compound are multifaceted. While largely independent of classical estrogen receptors, its antioxidant properties influence several key cell survival and death pathways.

Antioxidant and Anti-Apoptotic Signaling

This compound's primary mechanism of neuroprotection is through its potent antioxidant activity, which is greater than that of its parent molecule, 17β-estradiol.[4] This antioxidant capacity helps to mitigate oxidative stress, a key contributor to neuronal cell death.

G cluster_stress Cellular Stressors cluster_ros Oxidative Stress cluster_ohe2 Intervention cluster_apoptosis Apoptotic Cascade cluster_survival Cell Survival Pathways H2O2 Hydrogen Peroxide ROS Increased ROS (Reactive Oxygen Species) H2O2->ROS Glutamate Glutamate Glutamate->ROS LPO Lipid Peroxidation ROS->LPO Bax Bax ROS->Bax OHE2 This compound OHE2->ROS Scavenges Bcl2 Bcl-2 OHE2->Bcl2 Promotes PI3K PI3K OHE2->PI3K Activates MAPK MAPK/ERK OHE2->MAPK Activates Nrf2 Nrf2 OHE2->Nrf2 Activates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Akt Akt PI3K->Akt Akt->Bcl2 MAPK->Bcl2 ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS

Neuroprotective signaling pathways of this compound.

This diagram illustrates that cellular stressors like hydrogen peroxide and glutamate lead to an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation, which can trigger the pro-apoptotic protein Bax. This compound directly scavenges ROS and promotes the anti-apoptotic protein Bcl-2. Furthermore, it is suggested that 2-OHE2 may activate pro-survival signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, which can also lead to the upregulation of Bcl-2. Additionally, activation of the Nrf2-ARE pathway can increase the expression of endogenous antioxidant enzymes, further combating oxidative stress.[3][9][10][11]

Conclusion

This compound demonstrates significant potential as a neuroprotective agent, primarily through its potent antioxidant and anti-apoptotic activities. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic applications of this endogenous metabolite in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the intricate signaling pathways and to translate these preclinical findings into clinical applications.

References

Application of 2-Hydroxyestradiol in Cancer Cell Lines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of 2-Hydroxyestradiol (2-OHE2), an endogenous metabolite of 17β-estradiol, in cancer cell line research. 2-OHE2 and its downstream metabolite, 2-methoxyestradiol (2ME2), have garnered significant interest for their anti-cancer properties, which are often exerted independently of estrogen receptors. This guide summarizes the quantitative effects of 2-OHE2 and 2ME2 on various cancer cell lines, outlines detailed experimental protocols, and visualizes the key signaling pathways involved.

Application Notes

This compound exhibits a range of anti-cancer effects across different cancer cell lines, primarily through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. Its metabolite, 2-methoxyestradiol, often shows more potent anti-cancer activity. The mechanisms underlying these effects are multifaceted, involving the generation of reactive oxygen species (ROS), induction of DNA damage, and modulation of key signaling pathways that regulate the cell cycle and apoptosis.

Summary of Effects on Cancer Cell Lines

The following table summarizes the observed effects of 2-OHE2 and its metabolite 2ME2 on various cancer cell lines. It is important to note that the effective concentrations and outcomes can vary depending on the specific cell line and experimental conditions.

Cell LineCancer TypeCompoundEffectQuantitative Data
MCF-10A Human Mammary Epithelial2-OHE2Induces oxidative DNA damage and apoptosis.[1]Data not specified.
RL95-2 Human Endometrial Cancer2-OHE2Inhibits proliferation and induces G2/M cell cycle arrest.[2]Data not specified.
RL95-2 Human Endometrial Cancer2ME2Inhibits proliferation and induces G2/M cell cycle arrest.[2]Data not specified.
MCF-7 Human Breast Cancer (ER+)2ME2Inhibits proliferation.IC50: 1.5 µM[3]
MDA-MB-231 Human Breast Cancer (ER-)2ME2Inhibits proliferation.IC50: 1.1 µM[3]
MDA-MB-435 Human Breast Cancer (ER-)2ME2Inhibits proliferation and induces apoptosis.[3][4]IC50: 1.3 µM[3]
MDA-MB-468 Triple Negative Breast Cancer2ME2Inhibits proliferation.~50% inhibition at 2 µM and 5 µM after 48h.[5]
Ovarian Cancer Cells Ovarian Cancer2ME2Induces apoptosis selectively in cancer cells.[4]Data not specified.
A2780 Ovarian Cancer2ME2Induces apoptosis via caspase-8 and -9 activation.5 µM 2ME2 for 24h increases caspase activity.[6]
SKOV-3 Ovarian Cancer2-MeOE2Decreases cell viability at 10 µM and 50 µM.[7]Data not specified.
HepG2 Hepatocellular Carcinoma2ME2Induces G2/M arrest and apoptosis.[8]Data not specified.
B16 Melanoma2-MEInhibits proliferation and migration.[9]Significant inhibition at 10 µg/mL.[9]
T47D Human Breast Cancer2ME2Decreases cell number by 50-90% at 1-10 µM.[10]Data not specified.

Key Signaling Pathways and Mechanisms of Action

The anti-cancer effects of 2-OHE2 and 2ME2 are mediated through several interconnected signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative DNA damage and trigger apoptosis.[1] Furthermore, these compounds can induce cell cycle arrest, particularly at the G2/M phase, by modulating the activity of key cell cycle regulators.

G2/M Cell Cycle Arrest Pathway

In endometrial cancer cells (RL95-2), both 2-OHE2 and 2ME2 have been shown to induce G2/M cell cycle arrest.[2] This is associated with the activation of the p53 tumor suppressor protein and the checkpoint kinase Chk1. Activated p53 can upregulate p21 and GADD45, which in turn inhibit the activity of the Cdc2/Cyclin B1 complex, a key driver of entry into mitosis.

G2_M_Arrest 2-OHE2 / 2ME2 2-OHE2 / 2ME2 Chk1 Chk1 2-OHE2 / 2ME2->Chk1 p53 p53 2-OHE2 / 2ME2->p53 Activates (Ser15) Cyclin B1 Cyclin B1 2-OHE2 / 2ME2->Cyclin B1 Downregulates Chk1->p53 Activates (Ser20) p21 p21 p53->p21 GADD45 GADD45 p53->GADD45 Cdc2 (Tyr15) Cdc2 (Tyr15) (Inactive) p21->Cdc2 (Tyr15) GADD45->Cdc2 (Tyr15) G2/M Arrest G2/M Arrest Cdc2 (Tyr15)->G2/M Arrest Cyclin B1->G2/M Arrest

Caption: G2/M cell cycle arrest induced by 2-OHE2/2ME2.

Apoptosis Induction Pathways

2ME2 is a potent inducer of apoptosis in various cancer cell lines. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In ovarian cancer cells, 2ME2 has been shown to activate both caspase-8 (extrinsic) and caspase-9 (intrinsic), leading to the executioner caspase-3 activation.[6] The generation of ROS is also implicated in 2ME2-mediated apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondria Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-9->Caspase-3 2ME2 2ME2 2ME2->Death Receptors ROS ROS 2ME2->ROS ROS->Mitochondria Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction pathways activated by 2ME2.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of 2-OHE2 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phenol red-free medium

  • This compound (stock solution in DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of 2-OHE2 in phenol red-free medium. Remove the medium from the wells and add 100 µL of the diluted 2-OHE2 solutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest 2-OHE2 concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with 2-OHE2 dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Analyze data and determine IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis by detecting externalized phosphatidylserine (Annexin V) and membrane integrity (Propidium Iodide).

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 2-OHE2 for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in the signaling pathways affected by 2-OHE2.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Chk1, anti-Cdc2, anti-Cyclin B1, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with 2-OHE2, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

WesternBlot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Acquisition and Analysis G->H

Caption: General workflow for Western Blot analysis.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for 2-Hydroxyestradiol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major metabolite of 17β-estradiol, formed through hydroxylation by cytochrome P450 enzymes.[1] As a catechol estrogen, it plays a significant role in various physiological and pathological processes, including cancer and cardiovascular diseases.[1][2] Accurate quantification of 2-OHE2 in biological matrices is crucial for understanding its role in these conditions. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for this purpose, and the use of this compound as a standard is essential for accurate and reproducible results.[2]

These application notes provide detailed protocols for the use of this compound as a standard in chromatographic analysis, including sample preparation, and instrument conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound using different chromatographic methods. These values are compiled from various studies and demonstrate the performance of the described methods.

Table 1: HPLC-FLD and LC-MS/MS Method Performance for this compound Quantification

ParameterHPLC-FLDLC-MS/MS
Linearity Range 10 - 300 ng/mL[3]5 - 200 pg/mL[4]
Limit of Quantification (LOQ) 10 ng/mL[3]2.5 pg/mL[4]
Limit of Detection (LOD) Not ReportedNot Reported
Recovery (%) Not Reported93 - 113%[4]
Intra-assay RSD (%) <10.0%[4]<10.0%[4]
Inter-assay RSD (%) <10.0%[4]<10.0%[4]

RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

This protocol describes the preparation of a standard stock solution and serial dilutions for creating a calibration curve.

Materials:

  • This compound powder

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in a 10 mL volumetric flask with methanol or acetonitrile.

    • Vortex until fully dissolved. This is your 1 mg/mL stock solution.

    • Store the stock solution at -20°C in an amber vial to protect it from light.

  • Working Standard Solution Preparation (e.g., 1 µg/mL):

    • Pipette 50 µL of the 1 mg/mL stock solution into a 50 mL volumetric flask.

    • Bring the volume to 50 mL with the same solvent used for the stock solution.

    • This is your 1 µg/mL working standard solution.

  • Calibration Curve Standards Preparation:

    • Perform serial dilutions of the working standard solution to prepare a series of calibration standards. For example, to prepare standards of 100, 50, 25, 10, and 5 ng/mL.

    • Label five microcentrifuge tubes.

    • Prepare the standards as described in the table below:

Target Concentration (ng/mL)Volume of 1 µg/mL Working Standard (µL)Volume of Solvent (µL)
100100900
5050950
2525975
1010990
55995

Note: Adjust the concentrations and volumes as needed for your specific assay sensitivity and instrument requirements.

Protocol 2: Sample Preparation from Biological Matrices

This protocol provides a general guideline for the extraction of this compound from serum/plasma and urine samples.

A. Solid Phase Extraction (SPE) from Serum/Plasma:

  • Sample Pre-treatment:

    • To 500 µL of serum or plasma, add an internal standard (e.g., a deuterated this compound).

    • Add 400 µL of 0.5% formic acid in water.[5]

    • Vortex and centrifuge to precipitate proteins.[5]

  • SPE Cartridge Conditioning:

    • Condition an Oasis® HLB or similar SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.

  • Elution:

    • Elute the analytes with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for injection.

B. Liquid-Liquid Extraction (LLE) from Urine:

  • Enzymatic Hydrolysis (for total 2-OHE2):

    • To 0.5 mL of urine, add an internal standard and 0.5 mL of enzymatic hydrolysis buffer containing β-glucuronidase/sulfatase.[6]

    • Incubate for 20 hours at 37°C.[6]

  • Extraction:

    • Add 8 mL of dichloromethane and vortex thoroughly.[6]

    • Centrifuge to separate the phases.

  • Evaporation and Reconstitution:

    • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

Protocol 3: HPLC-FLD Analysis

This protocol is based on a method for the analysis of estradiol and its metabolites with fluorescence detection after derivatization.[3]

Instrumentation:

  • HPLC system with a fluorescence detector

  • Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent[3]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Methanol[3]

  • Gradient: 76% B to 100% B over 8 minutes, then return to 76% B at 8.1 minutes and hold until 11 minutes.[3]

  • Flow Rate: 0.5 mL/min[3]

  • Column Temperature: 50°C[3]

  • Fluorescence Detection: Excitation λ = 350 nm, Emission λ = 530 nm[3]

Derivatization (with Dansyl Chloride):

  • Dry the extracted sample or standard.

  • Add 100 µL of sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution (1 mg/mL in acetone).[6][7]

  • Incubate at 60°C for 5 minutes.[6][7]

  • Inject an appropriate volume into the HPLC system.

Protocol 4: LC-MS/MS Analysis

This protocol outlines a sensitive method for the quantification of this compound using LC-MS/MS.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 2.0 mm, 4 µm)[7]

  • Mobile Phase A: 0.1% formic acid in water[7]

  • Mobile Phase B: Methanol[7]

  • Gradient: A linear gradient from 72% to 85% B over 75 minutes.[7]

  • Flow Rate: 200 µL/min[7]

  • Column Temperature: 40°C[7]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or Negative ESI (method dependent)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Note: Specific SRM transitions for this compound and the internal standard must be optimized on the specific instrument used.

Visualizations

Metabolic Pathway of this compound

Metabolic Pathway of this compound Estradiol 17β-Estradiol Two_OHE2 This compound Estradiol->Two_OHE2 CYP1A1, CYP3A4 Four_OHE2 4-Hydroxyestradiol Estradiol->Four_OHE2 CYP1B1 Two_MeOE2 2-Methoxyestradiol Two_OHE2->Two_MeOE2 COMT Quinones Quinones Two_OHE2->Quinones Oxidation DNA_Adducts DNA Adducts Quinones->DNA_Adducts

Caption: Metabolic pathway of 17β-Estradiol to this compound and its subsequent metabolites.

Experimental Workflow for this compound Analysis

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (Serum, Plasma, Urine) Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (SPE or LLE) Internal_Standard->Extraction Derivatization Derivatization (Optional, e.g., Dansyl Chloride) Extraction->Derivatization Chromatography HPLC or LC-MS/MS Derivatization->Chromatography Detection Detection (FLD or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Standard_Curve Prepare Standard Curve Standard_Curve->Quantification

References

Application Notes and Protocols for 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

Dissolving and Storing 2-Hydroxyestradiol for Research Applications

These application notes provide detailed protocols for the dissolution and storage of this compound (2-OHE2), a catechol estrogen metabolite of estradiol. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of 2-OHE2 in experimental settings.

Introduction

This compound is a significant metabolite of 17β-estradiol, playing a role in various physiological processes. While it has minimal estrogenic activity, it possesses antioxidant effects and can be converted to the anti-angiogenic and anti-tumor agent 2-methoxyestradiol (2-ME2).[1][2][3] Proper handling, dissolution, and storage of this compound are critical to maintain its integrity and obtain reliable and reproducible experimental results.

Data Presentation: Solubility and Storage

The following tables summarize the key quantitative data for dissolving and storing this compound.

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)25 mg/mL[2][4]
Dimethylformamide (DMF)20 mg/mL[2][4]
Ethanol25 mg/mL[2][4]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[2][4]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationStabilitySource
Crystalline Solid-20°C≥ 4 yearsStable[2]
Stock Solution (in DMSO)-80°CUp to 6 monthsUse within 6 months[1][4]
Stock Solution (in DMSO)-20°CUp to 1 monthUse within 1 month[1][4]
Aqueous SolutionRoom TemperatureNot RecommendedUse on the same day[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 288.38 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.88 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if precipitation occurs.[1][4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to prepare a working solution for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile dilution tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Application: Add the final working solution to the cell cultures and mix gently by swirling the plate.

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock.

Protocol 3: Preparation of a Dosing Solution for In Vivo Experiments

This protocol provides a method for preparing a this compound solution suitable for administration in animal models. This specific formulation aims to improve solubility and bioavailability.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a 25 mg/mL Stock Solution in DMSO: Dissolve this compound in DMSO to a final concentration of 25 mg/mL.

  • Formulation (for a 1 mL working solution):

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

    • Mix thoroughly until a clear solution is obtained.

    • Add 50 µL of Tween-80 and mix evenly.

    • Add 450 µL of saline to bring the total volume to 1 mL.

  • Final Concentration: This procedure yields a final this compound concentration of 2.5 mg/mL.

  • Administration: The working solution for in vivo experiments should be prepared fresh and used on the same day.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Mandatory Visualizations

G cluster_storage Storage and Handling cluster_conditions Recommended Conditions solid This compound (Crystalline Solid) stock Stock Solution (in DMSO) solid->stock Dissolve in DMSO store_solid Store at -20°C (≥ 4 years) solid->store_solid working Working Solution (Aqueous) stock->working Dilute in Buffer/Medium store_stock Aliquot & Store -20°C (1 month) -80°C (6 months) stock->store_stock store_working Prepare Fresh Use Same Day working->store_working

Caption: Workflow for the preparation and storage of this compound solutions.

G estradiol Estradiol hydroxyestradiol This compound estradiol->hydroxyestradiol CYP450 Enzymes methoxyestradiol 2-Methoxyestradiol (Active Metabolite) hydroxyestradiol->methoxyestradiol COMT hif1a HIF-1α Pathway methoxyestradiol->hif1a Inhibition angiogenesis Angiogenesis hif1a->angiogenesis Promotion

Caption: Metabolic pathway of this compound and its downstream effects.

References

Application Notes and Protocols: Experimental Use of 2-Hydroxyestradiol in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the experimental applications of 2-Hydroxyestradiol (2-OHE2) in rodent models, including detailed protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental designs.

Introduction to this compound (2-OHE2)

This compound (2-OHE2) is an endogenous metabolite of estradiol, formed through the action of cytochrome P450 enzymes.[1] As a catechol estrogen, it possesses a unique chemical structure that imparts distinct biological activities compared to its parent hormone, estradiol (E2). While initially considered an inactive metabolite, research has revealed its significant and diverse roles in various physiological and pathological processes. In rodent models, 2-OHE2 has been investigated for its effects on the central nervous system, cardiovascular system, reproductive biology, and cancer.[1][2][3] These studies highlight its potential as a therapeutic agent and a key molecule in understanding estrogen-mediated signaling. Unlike estradiol, 2-OHE2 can exert effects through mechanisms that may not involve classical estrogen receptors, adding to its complexity and therapeutic interest.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the experimental use of 2-OHE2 in rodent models, providing a comparative overview of dosages, administration routes, and observed effects.

Table 1: Effects of 2-OHE2 on Binge-Eating Behavior in Rats

Animal ModelTreatment GroupDose & AdministrationDurationKey FindingsReference
Ovariectomized (OVX) female Sprague-Dawley ratsChronic 2-OHE2 supplementationNot specified4 weeksPrevented OVX-induced weight gain; enhanced escalation of shortening intake.[2][5]
Bingeing male ratsAcute 2-OHE2 injectionNot specifiedSingle injectionAbolished shortening-evoked dopamine efflux in the prefrontal cortex.[2][5]

Table 2: Neuroprotective Effects of 2-OHE2

ModelTreatmentConcentrationKey FindingsReference
Rat brain homogenates2-OHE2Equimolar to E2More effective in reducing lipid peroxidation than estradiol.[4]
Hippocampal HT22 cell line2-OHE21 and 10 µMSignificantly increased neuroprotection against hydrogen peroxide-induced toxicity compared to estradiol.[4]

Table 3: Effects of 2-OHE2 on Reproductive Parameters in Rodents

| Animal Model | Treatment | Administration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | 4-day cycling female rats | this compound-17 beta (2OHE2-17 beta) | Injections at 0800 and 0900h on proestrus | Abolished the afternoon preovulatory LH surge. |[6] | | Mouse antral oocytes (in vitro) | 2-OHE2 | 0.50 and 5.00 µM during in vitro maturation | Significantly impaired oocyte maturation. |[7][8] | | Mouse antral oocytes (in vitro) | 2-OHE2 | 5.00 µM during in vitro maturation | Reduced the percentage of embryos developing to the blastocyst stage. |[7][8] |

Table 4: Cardiovascular and Metabolic Effects of 2-OHE2 and its Metabolite 2-Methoxyestradiol (2-ME2)

Animal ModelCompoundDose & AdministrationDurationKey FindingsReference
Ang II-induced hypertensive WKY rats2-ME2Not specified17 daysBlunted Ang II-induced hypertension; decreased heart rate.[1]
Spontaneously Hypertensive Rats (SHR)2-ME2Not specified3 weeksDecreased diastolic blood pressure and mean arterial pressure.[1]
Genetically-obese ZSF1 rats2-OHE2 and 2-ME2Not specifiedNot specifiedSignificantly reduced cholesterol levels.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration and evaluation of 2-OHE2 in rodent models.

Investigation of 2-OHE2 on Binge-Eating Behavior in Rats

This protocol is adapted from studies examining the chronic and acute effects of 2-OHE2 on feeding behavior.[2][5]

Objective: To assess the impact of chronic 2-OHE2 supplementation on the development of binge-eating behavior in female rats and the acute effect of 2-OHE2 on dopamine signaling in bingeing male rats.

Materials:

  • Sprague-Dawley rats (female and male)

  • This compound (2-OHE2)

  • Vehicle for 2-OHE2 (e.g., sesame oil)

  • Standard rodent chow

  • High-fat diet source (e.g., vegetable shortening)

  • Surgical instruments for ovariectomy

  • Microdialysis equipment for dopamine measurement

Protocol:

Study 1: Chronic Administration in Female Rats

  • Animal Model: Use adult female Sprague-Dawley rats. Perform ovariectomy (OVX) on two groups of rats to remove the primary source of endogenous estrogens. One group will serve as the OVX control, and the other will receive 2-OHE2. A third group of intact female rats will serve as an additional control.

  • Housing and Diet: House rats individually with ad libitum access to standard rodent chow and water.

  • Drug Administration:

    • Group 1 (OVX + 2-OHE2): Administer 2-OHE2 chronically. The original study does not specify the dose or administration route, but subcutaneous implantation of slow-release pellets or daily injections are common methods for chronic hormone replacement.

    • Group 2 (OVX + Vehicle): Administer the vehicle using the same route and schedule as the 2-OHE2 group.

    • Group 3 (Intact + Vehicle): Administer the vehicle to intact rats.

  • Binge-Eating Paradigm:

    • Provide access to a palatable, high-fat food source (e.g., vegetable shortening) for a limited period (e.g., 1-2 hours) on specific days (e.g., Monday, Wednesday, Friday) for 4 weeks.

    • Measure the intake of both the high-fat food and the standard chow on these days.

    • Monitor body weight regularly throughout the study.

  • Data Analysis: Analyze the escalation of high-fat food intake over the 4-week period and the total caloric intake from both food sources. Compare the outcomes between the three groups.

Study 2: Acute Administration in Male Rats

  • Animal Model: Use male rats that have been established as "bingeing" through a similar paradigm as described above.

  • Surgical Preparation: Implant a microdialysis guide cannula targeting the prefrontal cortex.

  • Drug Administration: Acutely inject 2-OHE2. The route and dose should be determined based on preliminary studies to achieve desired brain concentrations.

  • Microdialysis and Neurochemical Analysis:

    • On the day of the experiment, insert a microdialysis probe and collect baseline samples of extracellular fluid from the prefrontal cortex.

    • Administer the acute injection of 2-OHE2 or vehicle.

    • Provide access to the high-fat food source and continue collecting dialysates.

    • Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Compare the dopamine efflux in response to the high-fat food between the 2-OHE2 and vehicle-treated groups.

Assessment of Neuroprotective Effects of 2-OHE2

This protocol is based on in vitro and in vivo models of neuroprotection.[4]

Objective: To evaluate the neuroprotective properties of 2-OHE2 against oxidative stress.

Materials:

  • Rat brain tissue

  • Reagents for inducing lipid peroxidation (e.g., Fe2+/ascorbate)

  • Reagents for measuring lipid peroxidation (e.g., Thiobarbituric acid reactive substances - TBARS assay)

  • Hippocampal cell line (e.g., HT22)

  • Cell culture reagents

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress

  • Assay for cell viability (e.g., MTT assay)

  • This compound (2-OHE2)

  • 17β-Estradiol (E2)

Protocol:

In Vivo (Rat Brain Homogenate): Lipid Peroxidation Assay

  • Tissue Preparation: Homogenize rat brain tissue in an appropriate buffer.

  • Treatment: Incubate the brain homogenates with 2-OHE2 or E2 at equimolar concentrations. A control group without estrogen treatment should be included.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation in the homogenates using a pro-oxidant system (e.g., FeSO₄ and ascorbate).

  • Measurement of Lipid Peroxidation: Quantify the extent of lipid peroxidation using a standard method such as the TBARS assay, which measures malondialdehyde (MDA) levels.

  • Data Analysis: Compare the levels of MDA between the different treatment groups to determine the relative antioxidant efficacy of 2-OHE2 and E2.

In Vitro (Cell Culture): Neuroprotection Assay

  • Cell Culture: Culture HT22 hippocampal cells in standard conditions.

  • Treatment: Pre-incubate the cells with varying concentrations of 2-OHE2 or E2 (e.g., 1 µM and 10 µM) for a specified period.

  • Induction of Oxidative Stress: Expose the cells to a toxic concentration of hydrogen peroxide (H₂O₂).

  • Assessment of Cell Viability: After the H₂O₂ challenge, assess cell viability using an MTT assay or similar method.

  • Data Analysis: Compare the percentage of cell survival in the 2-OHE2 and E2 treated groups to the control group (H₂O₂ alone) to determine the neuroprotective effects.

Evaluation of 2-OHE2 Effects on the Preovulatory LH Surge in Rats

This protocol is derived from a study investigating the endocrine effects of 2-OHE2.[6]

Objective: To determine the effect of 2-OHE2 on the timing and magnitude of the preovulatory luteinizing hormone (LH) surge in cycling female rats.

Materials:

  • Regularly cycling female rats (4-day cycles)

  • This compound-17 beta (2OHE2-17 beta)

  • Vehicle for injection

  • Intracardiac catheters for blood sampling

  • LH radioimmunoassay (RIA) kit

Protocol:

  • Animal Selection and Preparation: Use female rats with regular 4-day estrous cycles. Surgically implant intracardiac catheters to allow for serial blood sampling without stressing the animals.

  • Treatment Schedule: On the morning of proestrus, administer 2OHE2-17 beta or vehicle via injection at specific time points (e.g., 0800, 0900, 1000, and 1200 h).

  • Blood Sampling: Collect blood samples via the catheter at regular intervals throughout the afternoon of proestrus, when the LH surge is expected to occur.

  • Hormone Analysis: Measure LH concentrations in the plasma samples using a specific radioimmunoassay.

  • Data Analysis: Plot the LH concentration over time for each treatment group to determine if and when the LH surge occurred. Compare the timing and amplitude of the surge between the 2-OHE2 and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.

Proposed Signaling Pathway for 2-OHE2 in Modulating Dopamine Release

G cluster_0 Prefrontal Cortex Neuron 2_OHE2 This compound Receptor Putative Receptor (e.g., non-classical ER, other targets) 2_OHE2->Receptor Binds to Intracellular_Signaling Intracellular Signaling Cascade Receptor->Intracellular_Signaling Activates Dopamine_Release_Modulation Modulation of Dopamine Release Intracellular_Signaling->Dopamine_Release_Modulation Leads to Dopamine_Efflux Dopamine Efflux Dopamine_Release_Modulation->Dopamine_Efflux Suppresses Shortening_Intake Binge Intake of High-Fat Food Dopamine_Release_Stimulus Stimulus for Dopamine Release Shortening_Intake->Dopamine_Release_Stimulus Dopamine_Release_Stimulus->Dopamine_Efflux Normally Evokes

Caption: Proposed mechanism of 2-OHE2 suppressing dopamine efflux in the prefrontal cortex.

Experimental Workflow for Binge-Eating Study

G cluster_rats Animal Groups (Female Rats) OVX_E2 OVX + 2-OHE2 Chronic_Treatment 4-Week Chronic Treatment OVX_E2->Chronic_Treatment OVX_Veh OVX + Vehicle OVX_Veh->Chronic_Treatment Intact_Veh Intact + Vehicle Intact_Veh->Chronic_Treatment Start Start of Experiment OVX Ovariectomy Start->OVX OVX->OVX_E2 OVX->OVX_Veh Binge_Paradigm Limited Access to High-Fat Diet (3 times/week) Chronic_Treatment->Binge_Paradigm Data_Collection Measure Food Intake and Body Weight Binge_Paradigm->Data_Collection Analysis Analyze Escalation of Binge Behavior Data_Collection->Analysis End End of Study Analysis->End

Caption: Experimental workflow for the chronic 2-OHE2 binge-eating study in female rats.

Signaling Pathway for Neuroprotection by 2-OHE2

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Neuronal Cell Death ROS->Cell_Death Lipid_Peroxidation->Cell_Death 2_OHE2 This compound Antioxidant_Action Direct Antioxidant Action (Radical Scavenging) 2_OHE2->Antioxidant_Action Exerts ER_Mediation Estrogen Receptor Mediation 2_OHE2->ER_Mediation May involve Antioxidant_Action->ROS Inhibits Neuroprotective_Pathways Activation of Neuroprotective Pathways ER_Mediation->Neuroprotective_Pathways Neuroprotective_Pathways->Cell_Death Inhibits

Caption: Dual mechanism of 2-OHE2-mediated neuroprotection against oxidative stress.

Concluding Remarks

The experimental use of this compound in rodent models has revealed its multifaceted nature, with significant implications for neurobiology, endocrinology, and cardiovascular health. The protocols and data presented here provide a framework for researchers to design and conduct further investigations into the mechanisms of action and therapeutic potential of this intriguing estrogen metabolite. Future studies should aim to standardize dosages and administration methods to facilitate cross-study comparisons and elucidate the full spectrum of 2-OHE2's biological effects. The distinct signaling pathways of 2-OHE2, often independent of classical estrogen receptors, underscore the importance of exploring its unique pharmacological profile for the development of novel therapeutic strategies.

References

Application Notes and Protocols: Investigating the Effects of 2-Hydroxyestradiol on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major endogenous metabolite of 17β-estradiol (E2), formed through the action of cytochrome P450 enzymes. While its parent compound, E2, has been extensively studied for its profound effects on gene expression, the specific role of 2-OHE2 is less well-defined. Emerging evidence suggests that 2-OHE2 is not merely an inactive byproduct but possesses unique biological activities that can influence cellular processes, including cell proliferation, apoptosis, and carcinogenesis. These application notes provide a guide for researchers interested in elucidating the impact of 2-OHE2 on gene expression.

2-OHE2 exhibits a lower binding affinity for the classical nuclear estrogen receptors (ERα and ERβ) compared to E2.[1] However, it can be further metabolized to the potent anti-cancer agent 2-methoxyestradiol (2-ME).[2] Furthermore, 2-OHE2 has been shown to act as an antagonist of the G protein-coupled estrogen receptor (GPER), a key mediator of non-genomic estrogen signaling.[3][4] It can also induce oxidative DNA damage and apoptosis, suggesting a complex role in cellular health and disease.[5] Understanding the gene expression changes induced by 2-OHE2 is crucial for dissecting its physiological functions and evaluating its therapeutic potential.

Data Presentation: Genes Potentially Regulated by this compound

While comprehensive, quantitative data from microarray or RNA-sequencing studies specifically investigating 2-OHE2 are limited, the existing literature suggests its involvement in regulating genes related to cell cycle, apoptosis, and cellular metabolism. The following table summarizes genes and pathways that have been reported to be influenced by 2-OHE2 or are part of its metabolic and signaling cascades.

Gene/PathwayOrganism/Cell LineExperimental ContextObserved EffectReference
PI3K/AKT Pathway Human Mammary Epithelial Cells (MCF-10A)Transformation assay with E2 metabolites4-OHE2 showed stronger activation than 2-OHE2[6]
MAPK (ERK1/2) Pathway Human Breast Cancer Cells (MCF-7)Proliferation and signaling assay2-OHE2 did not significantly activate ERK1/2 phosphorylation[7]
cAMP/PKA Pathway Human Breast Cancer Cells (MCF-7)Proliferation and signaling assay2-OHE2 did not influence cAMP accumulation or PKA activation[7]
Cell Cycle Genes (e.g., cdc2, PRC1, PCNA) Human Mammary Epithelial Cells (MCF-10A)Transformation assay with 4-OHE2 (implicated for catechol estrogens)Upregulation associated with malignant phenotype[6][8]
Transcription Factor (NRF-1) Human Mammary Epithelial Cells (MCF-10A)Transformation assay with 4-OHE2 (implicated for catechol estrogens)Upregulation associated with malignant phenotype[6][8]
GPER Signaling Zebrafish oocytesMeiosis resumption assay2-OHE2 acts as a GPER antagonist[3][4]

Experimental Protocols

The following protocols are designed to serve as a starting point for investigating the effects of 2-OHE2 on gene expression in cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental questions.

Protocol 1: Cell Culture and Treatment with this compound for Gene Expression Analysis

Objective: To treat a selected cell line (e.g., MCF-7 breast cancer cells) with 2-OHE2 to analyze subsequent changes in gene expression via microarray or RNA-sequencing.

Materials:

  • Cell line of interest (e.g., MCF-7, T-47D, or other estrogen-responsive cell lines)

  • Appropriate cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • This compound (2-OHE2) stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture plates or flasks

  • RNA extraction kit

Procedure:

  • Cell Seeding and Hormone Deprivation:

    • Culture cells in their recommended growth medium.

    • For experiments, switch to a phenol red-free medium supplemented with charcoal-stripped FBS for at least 48-72 hours to deplete endogenous hormones.[9]

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment:

    • Prepare working solutions of 2-OHE2 in the hormone-free medium. Based on previous studies with related compounds, a concentration range of 1 nM to 10 µM can be explored.[6][7] A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to capture both early and late gene expression changes.

    • Remove the hormone-deprivation medium from the cells and replace it with the medium containing the desired concentration of 2-OHE2 or the vehicle control.

    • Incubate the cells for the chosen duration under standard cell culture conditions (37°C, 5% CO2).

  • RNA Extraction:

    • At the end of the treatment period, wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the culture vessel using the lysis buffer from your chosen RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol. Ensure high-quality RNA (RIN > 8) for downstream applications like microarray or RNA-sequencing.[10]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Validation of Gene Expression Changes

Objective: To validate the differential expression of specific genes identified by microarray or RNA-seq analysis following 2-OHE2 treatment.

Materials:

  • High-quality RNA from Protocol 1

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes and at least two stable reference genes (e.g., GAPDH, ACTB, TBP)

  • qPCR instrument

Procedure:

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.

  • Primer Design and Validation:

    • Design primers for your target genes and reference genes. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for each sample and primer pair. A typical reaction includes cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument. The program should include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melt curve analysis to check for primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).

    • Calculate the fold change in gene expression between 2-OHE2-treated and vehicle-treated samples using the 2-ΔΔCt method.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the metabolic conversion of estradiol and the potential signaling pathways of this compound.

Estradiol_Metabolism Estradiol 17β-Estradiol (E2) Two_OHE2 This compound (2-OHE2) Estradiol->Two_OHE2 CYP1A1/CYP3A4 Four_OHE2 4-Hydroxyestradiol (4-OHE2) Estradiol->Four_OHE2 CYP1B1 Two_ME 2-Methoxyestradiol (2-ME) Two_OHE2->Two_ME COMT

Fig. 1: Metabolic pathway of estradiol to its catechol and methoxy metabolites.

Two_OHE2_Signaling cluster_membrane Cell Membrane GPER GPER Gene_Expression Altered Gene Expression GPER->Gene_Expression Inhibition of downstream signaling Two_OHE2 This compound (2-OHE2) Two_OHE2->GPER Antagonism ROS Reactive Oxygen Species (ROS) Two_OHE2->ROS Induction DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Apoptosis->Gene_Expression Regulation of apoptosis-related genes

Fig. 2: Potential signaling pathways of this compound (2-OHE2).
Experimental Workflow

The following diagram outlines the general workflow for studying the effects of 2-OHE2 on gene expression.

Experimental_Workflow Start Start: Select Cell Line Hormone_Deprivation Hormone Deprivation (Charcoal-Stripped Serum) Start->Hormone_Deprivation Treatment Treat with 2-OHE2 (and Vehicle Control) Hormone_Deprivation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control (RIN) RNA_Extraction->QC Gene_Expression_Analysis Gene Expression Analysis QC->Gene_Expression_Analysis Microarray Microarray Gene_Expression_Analysis->Microarray RNA_Seq RNA-Sequencing Gene_Expression_Analysis->RNA_Seq Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Microarray->Data_Analysis RNA_Seq->Data_Analysis Validation Validation of Key Genes (qRT-PCR) Data_Analysis->Validation Functional_Analysis Downstream Functional Assays (e.g., Proliferation, Apoptosis) Validation->Functional_Analysis End End: Elucidate Biological Role Functional_Analysis->End

Fig. 3: Experimental workflow for gene expression analysis of 2-OHE2 effects.

References

Application Notes and Protocols for Cell-Based Assays of 2-Hydroxyestradiol Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a major endogenous catechol estrogen, a metabolite of estradiol produced through hydroxylation by cytochrome P450 enzymes (CYP1A2 and CYP3A4).[1][2] While it binds to estrogen receptors (ERα and ERβ), its affinity is significantly lower than that of its parent compound, estradiol, rendering it a weak estrogen.[1][2][3] The biological role of 2-OHE2 is multifaceted and complex; it is implicated in various physiological and pathological processes, including potential protective effects against certain cancers, neuroprotection, and cardiovascular health, but also potential genotoxicity through the generation of reactive oxygen species.[1][4] Furthermore, 2-OHE2 serves as a precursor to 2-methoxyestradiol (2-ME), a metabolite with potent anti-proliferative and anti-angiogenic properties.[1][2]

These application notes provide detailed protocols for key cell-based assays to characterize the biological activity of this compound, enabling researchers to investigate its estrogenic/antiestrogenic potential, effects on cell viability, and its ability to induce apoptosis or cell cycle arrest.

Biological Activity and Signaling Pathways

2-OHE2 exerts its effects through multiple mechanisms. It can bind to nuclear estrogen receptors (ERα and ERβ) to modulate gene expression, although with lower potency than estradiol.[2][5] Its metabolism and downstream effects are crucial to its overall activity.

Estrogen_Metabolism_Pathway cluster_metabolism Metabolic Pathway cluster_signaling Signaling & Effects Estradiol 17β-Estradiol (E2) OHE2 This compound (2-OHE2) Estradiol->OHE2 CYP1A1, CYP3A4 ME2 2-Methoxyestradiol (2-ME) OHE2->ME2 COMT ER Estrogen Receptor (ERα / ERβ) OHE2->ER Weak Binding ROS Reactive Oxygen Species (ROS) OHE2->ROS Redox Cycling Nucleus Nucleus ER->Nucleus Dimerization & Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to DNA Transcription Gene Transcription (Modulation) ERE->Transcription DNA_Damage Oxidative DNA Damage ROS->DNA_Damage

Caption: Metabolism of Estradiol and primary signaling pathways of this compound.

Quantitative Data Summary: Receptor Binding and Proliferative Effects

The activity of 2-OHE2 is often quantified by its relative binding affinity (RBA) to estrogen receptors compared to 17β-estradiol (E2) and by its effect on cell proliferation (EC50/IC50).

CompoundTarget ReceptorRelative Binding Affinity (%) (vs. E2)Cell LineReference
This compound ERα23 - 25%MCF-7[3]
This compound ERβ~11%-[2]
4-HydroxyestradiolERα26 - 42%MCF-7[3]

Table 1: Relative binding affinity of 2-OHE2 to estrogen receptors.

Assay TypeCell LineEffect of 2-OHE2ConcentrationReference
Cell ProliferationEndometriotic CellsInhibition (dose-dependent)Pharmacological doses[6]
Cell ProliferationEndometriotic CellsStimulationLower concentrations[6]
Cell ProliferationRL95-2 (Endometrial Cancer)InhibitionNot specified[7]
Apoptosis InductionMCF-10A (Mammary Epithelial)Induces apoptosisNot specified[4]
Cell Cycle ArrestRL95-2 (Endometrial Cancer)G2/M ArrestNot specified[7]

Table 2: Summary of observed biological effects of 2-OHE2 in various cell-based assays.

Experimental Protocols

Protocol 1: Estrogenic Activity via ERE-Luciferase Reporter Gene Assay

This assay quantifies the ability of 2-OHE2 to activate estrogen receptors, leading to the transcription of a luciferase reporter gene under the control of an Estrogen Response Element (ERE).

Reporter_Assay_Workflow start Start seed Seed ER-positive cells with ERE-reporter construct (e.g., VM7Luc4E2) start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat cells with serial dilutions of 2-OHE2 incubate1->treat incubate2 Incubate (18-24h) treat->incubate2 lyse Lyse cells incubate2->lyse add_reagent Add Luciferase Assay Reagent lyse->add_reagent measure Measure Luminescence (Plate Reader) add_reagent->measure analyze Analyze Data: Calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for an ERE-Luciferase Reporter Gene Assay.

Materials:

  • ER-positive cells stably transfected with an ERE-luciferase reporter construct (e.g., VM7Luc4E2, a derivative of MCF-7).[8]

  • Cell culture medium (e.g., DMEM), phenol red-free.

  • Charcoal-stripped Fetal Bovine Serum (cs-FBS).

  • This compound (2-OHE2).

  • 17β-Estradiol (E2) as a positive control.

  • Vehicle control (e.g., DMSO or ethanol).

  • White, clear-bottom 96-well or 384-well assay plates.

  • Luciferase assay reagent (e.g., ONE-Glo™).

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Culture VM7Luc4E2 cells in phenol red-free medium supplemented with cs-FBS. Trypsinize and seed cells into a white-walled assay plate at a predetermined optimal density (e.g., 10,000-20,000 cells/well for a 384-well plate).[8]

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of 2-OHE2 and the E2 positive control in assay medium. Ensure the final vehicle concentration is consistent across all wells (e.g., <0.1%).

  • Treatment: Remove the seeding medium and add the prepared compound dilutions to the respective wells. Include wells for vehicle control (basal activity) and a high concentration of E2 (maximal activity).

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 22 hours.[8]

  • Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.[8]

  • Incubate at room temperature for 10-30 minutes in the dark to allow for cell lysis and signal stabilization.[8]

  • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the response versus the log concentration of 2-OHE2 and fit a sigmoidal dose-response curve to determine the EC50 value. Compare the maximal efficacy and potency to that of E2.

Protocol 2: Cell Proliferation/Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine if 2-OHE2 has cytostatic or cytotoxic effects.

Materials:

  • Target cell line (e.g., MCF-7, RL95-2, HepG2).

  • Complete cell culture medium.

  • This compound (2-OHE2).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidic isopropanol).

  • 96-well plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[9]

  • Hormone Deprivation (if applicable): For hormone-responsive cells like MCF-7, replace the medium with phenol red-free medium containing cs-FBS and incubate for 24-48 hours.[9]

  • Treatment: Treat cells with serial dilutions of 2-OHE2 for a specified period (e.g., 48-96 hours).[10] Include a vehicle control.

  • MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the dose-response curve to determine the IC50 (concentration for 50% inhibition).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with 2-OHE2, to identify any cell cycle arrest.

Cell_Cycle_Workflow start Start seed Seed cells in 6-well plates start->seed treat Treat with 2-OHE2 (24-48h) seed->treat harvest Harvest cells (Trypsinize & Centrifuge) treat->harvest fix Fix cells in cold 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain DNA with Propidium Iodide (PI) & RNase A wash->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze DNA content histogram to quantify cell cycle phases acquire->analyze end End analyze->end

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Materials:

  • Target cell line (e.g., RL95-2).

  • 6-well plates.

  • This compound (2-OHE2).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Cold 70% Ethanol.

  • Propidium Iodide (PI) staining solution with RNase A.[11]

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with 2-OHE2 or vehicle control for 24-48 hours.

  • Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in PBS. Add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells on ice for at least 2 hours or at -20°C overnight.[11]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Resuspend the cells in PI/RNase A staining buffer.[11]

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the DNA content channel (e.g., FL2-A).[12]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distributions between treated and control samples.[12]

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Materials:

  • Target cell line (e.g., MCF-10A).

  • This compound (2-OHE2).

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with 2-OHE2 or vehicle as described for the cell cycle analysis protocol.

  • Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Create a quadrant plot:

    • Lower-left (Annexin V- / PI-): Live cells.

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-left (Annexin V- / PI+): Necrotic cells/debris.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 2-OHE2.

References

Application Notes and Protocols for the Purification of Synthetic 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestradiol (2-OHE2) is a catechol estrogen metabolite of estradiol, playing a significant role in various physiological and pathological processes. As an endogenous steroid, its study is crucial for understanding hormone-dependent cancers, cardiovascular health, and neuroprotective mechanisms. The purification of synthetic this compound is a critical step in preclinical and clinical research to ensure the accuracy and reproducibility of experimental results. Due to its catechol structure, this compound is susceptible to oxidation, necessitating carefully optimized purification protocols to maintain its integrity.

This document provides detailed application notes and protocols for the multi-step purification of synthetic this compound from a crude reaction mixture. The described workflow is designed to achieve high purity and yield, suitable for demanding research and drug development applications. The methods include initial extraction steps followed by preparative chromatography and a final polishing step of crystallization.

Purification Workflow Overview

The overall strategy for purifying synthetic this compound involves a sequential process to remove unreacted starting materials, reagents, and side products. The typical workflow begins with an initial cleanup using liquid-liquid or solid-phase extraction, followed by a high-resolution preparative HPLC step to isolate the target compound. A final crystallization step can be employed to achieve the highest possible purity and to obtain a stable, crystalline solid.

Purification_Workflow crude Crude Synthetic This compound lle Liquid-Liquid Extraction (LLE) crude->lle Initial Cleanup spe Solid-Phase Extraction (SPE) lle->spe Further Cleanup hplc Preparative RP-HPLC spe->hplc Primary Purification crystallization Crystallization hplc->crystallization Final Polishing pure Pure this compound (>98% Purity) crystallization->pure

Caption: General purification workflow for synthetic this compound.

Experimental Protocols

Initial Cleanup: Liquid-Liquid Extraction (LLE)

This protocol describes the initial purification of the crude synthetic mixture to remove highly polar and non-polar impurities.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). The volume should be sufficient to fully dissolve the solid.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2 x 50 mL per 100 mL of organic phase) to remove acidic impurities.

    • Water (1 x 50 mL per 100 mL of organic phase).

    • Brine (1 x 50 mL per 100 mL of organic phase) to break up any emulsions and remove excess water.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.

Intermediate Cleanup: Solid-Phase Extraction (SPE)

SPE is used to further remove interfering substances before preparative HPLC. A C18 sorbent is effective for retaining the non-polar this compound while allowing more polar impurities to be washed away.

Materials:

  • Partially purified this compound from LLE

  • C18 SPE cartridge

  • Methanol (MeOH)

  • Deionized water

  • SPE manifold

Protocol:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of methanol and dilute with deionized water (to a final methanol concentration of <5%). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a low-percentage methanol-water solution (e.g., 20% MeOH in water) to elute polar impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Drying: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator.

Primary Purification: Preparative Reverse-Phase HPLC (RP-HPLC)

Preparative RP-HPLC is the core step for isolating this compound with high purity. The method described is scaled up from a typical analytical method.

Materials:

  • SPE-purified this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 20 mm x 250 mm, 5 µm particle size)

Protocol:

  • Sample Preparation: Dissolve the dried eluate from the SPE step in the initial mobile phase composition (e.g., 50% Methanol in water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water (with optional 0.1% formic acid)

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient: A typical gradient would be to start at 50% B, increase to 95% B over 30 minutes, hold for 5 minutes, and then return to initial conditions. The exact gradient should be optimized based on an initial analytical scale separation.

    • Flow Rate: For a 20 mm ID column, a typical flow rate would be around 18-20 mL/min.

    • Detection: UV detection at 280 nm.

  • Injection and Fraction Collection:

    • Determine the maximum sample load for the column based on analytical scouting runs. For a 20 mm x 250 mm column, this could be in the range of 50-200 mg per injection, depending on the complexity of the mixture.

    • Inject the sample and monitor the chromatogram.

    • Collect fractions corresponding to the this compound peak. Peak-based fraction collection triggered by a UV threshold is recommended.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Final Polishing: Crystallization

Crystallization is an effective final step to achieve high purity and obtain a stable solid form of this compound. The choice of solvent is critical.

Materials:

  • Purified this compound from preparative HPLC

  • Methanol

  • Ethanol

  • Acetone

  • n-Hexane

  • Hot plate/stirrer

  • Crystallization dish

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).

  • Precipitation: Slowly add a non-polar anti-solvent in which this compound is poorly soluble (e.g., n-hexane or cold water) dropwise until the solution becomes slightly turbid.

  • Dissolution: Gently heat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. For better crystal formation, the container can be insulated to slow the cooling process.

  • Further Cooling: Once at room temperature, place the crystallization dish in a refrigerator (4°C) for several hours to overnight to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the purification of synthetic this compound. The values are typical and may vary depending on the specific reaction conditions and the scale of the purification.

Table 1: Comparison of Initial and Intermediate Cleanup Methods

MethodStarting Purity (approx.)Purity After Cleanup (approx.)Recovery Rate (approx.)Key Impurities Removed
Liquid-Liquid Extraction50-70%70-85%85-95%Acidic/basic reagents, highly polar byproducts
Solid-Phase Extraction (C18)70-85%80-90%90-98%Polar impurities, some closely related side products

Table 2: Preparative RP-HPLC Purification Parameters and Expected Outcome

ParameterValue
ColumnC18, 20 mm x 250 mm, 5 µm
Mobile PhaseA: Water, B: Methanol
Gradient50-95% B over 30 min
Flow Rate18 mL/min
Sample Loading100 mg per injection
Expected Purity >98%
Expected Yield 80-90%

Table 3: Crystallization Solvents and Expected Purity Enhancement

Solvent SystemExpected Purity ImprovementCrystal Morphology
Methanol/WaterFrom 98% to >99.5%Needles or plates
Ethanol/n-HexaneFrom 98% to >99.5%Prisms
Acetone/n-HexaneFrom 98% to >99%Small needles

Signaling Pathway of this compound

This compound exerts its biological effects through both genomic and non-genomic signaling pathways. It binds to estrogen receptors (ERα and ERβ) with lower affinity than estradiol, and also acts as an antagonist at the G protein-coupled estrogen receptor (GPER).

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OHE2 This compound GPER GPER OHE2->GPER Antagonism ER ERα / ERβ OHE2->ER Binding (low affinity) PI3K_Akt PI3K/Akt Pathway GPER->PI3K_Akt Inhibition of Downstream Effects ER->ER ER->PI3K_Akt Non-Genomic Pathway MAPK MAPK/ERK Pathway ER->MAPK ERE Estrogen Response Elements (ERE) ER->ERE Genomic Pathway Gene_Transcription Gene Transcription (Proliferation, etc.) PI3K_Akt->Gene_Transcription MAPK->Gene_Transcription ERE->Gene_Transcription

Caption: Signaling pathways of this compound.

Troubleshooting & Optimization

improving 2-Hydroxyestradiol stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Hydroxyestradiol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on improving its stability in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound is a catechol estrogen and is inherently susceptible to degradation, primarily through oxidation. The two hydroxyl groups on the A-ring make the molecule prone to oxidation, leading to the formation of quinones and other degradation products. This process can be accelerated by several factors, including:

  • Exposure to Oxygen: The presence of dissolved oxygen in the solvent is a major contributor to oxidative degradation.

  • Presence of Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of this compound.[1]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.

  • Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation.

  • Suboptimal pH: The stability of this compound is pH-dependent. Extreme pH values can catalyze its degradation.

Q2: What are the main degradation products of this compound?

A2: The primary degradation pathways for this compound are oxidation and methylation.

  • Oxidation: this compound can be oxidized to form highly reactive semiquinones and quinones (2,3-estradiol-quinone). These quinones can react with cellular macromolecules, including DNA.[2][3]

  • Methylation: In biological systems, this compound is readily metabolized by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol.[2] While this is a metabolic process, it represents a loss of the parent compound in experimental solutions.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound stock solutions, it is crucial to adhere to proper storage conditions. For long-term storage (up to 6 months), solutions should be stored at -80°C. For short-term storage (up to 1 month), -20°C is recommended.[4] It is also advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. For in vivo experiments, it is recommended to prepare fresh solutions daily.[4]

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

This guide provides a systematic approach to troubleshooting and improving the stability of your this compound solutions.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Start: this compound Degradation Observed check_solvent Step 1: Evaluate Solvent Quality - Use high-purity, deoxygenated solvents. - Consider amber vials to protect from light. start->check_solvent check_ph Step 2: Optimize pH - Maintain pH in the optimal range (slightly acidic). - Use appropriate buffer systems. check_solvent->check_ph add_antioxidants Step 3: Add Stabilizers - Incorporate antioxidants (e.g., ascorbic acid). - Consider chelating agents (e.g., EDTA). check_ph->add_antioxidants storage_conditions Step 4: Review Storage and Handling - Store at -80°C for long-term. - Avoid repeated freeze-thaw cycles. - Prepare fresh solutions for critical experiments. add_antioxidants->storage_conditions end Resolution: Improved Stability storage_conditions->end

Caption: Troubleshooting workflow for this compound degradation.

Step-by-Step Troubleshooting:

  • Evaluate Solvent and pH:

    • Problem: The solvent may contain dissolved oxygen or metal ion impurities, and the pH may not be optimal.

    • Solution:

      • Use high-purity solvents (e.g., HPLC grade).

      • Degas the solvent before use by sparging with an inert gas like nitrogen or argon, or by sonication.

      • While specific quantitative data on the effect of pH on this compound stability is limited, generally, catechol-containing compounds are more stable in slightly acidic conditions. Adjust the pH of your solution to a range of 6.0-7.0 using a suitable buffer system.

  • Incorporate Antioxidants:

    • Problem: Oxidative degradation is a primary cause of instability.

    • Solution: The addition of antioxidants can significantly improve the stability of this compound. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for catechol estrogens.

      • Recommendation: Add ascorbic acid to your solution at a final concentration of 0.1-1 mM.

  • Utilize Chelating Agents:

    • Problem: Metal ions can catalyze the oxidation of this compound.

    • Solution: Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions, preventing them from participating in degradation reactions.

      • Recommendation: Add EDTA to your solution at a final concentration of 0.1 mM.

  • Optimize Storage and Handling:

    • Problem: Improper storage and handling can lead to degradation.

    • Solution:

      • Store stock solutions at -80°C for long-term stability.[4]

      • Aliquot solutions into single-use vials to minimize freeze-thaw cycles and exposure to air.

      • Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

      • For critical experiments, prepare fresh solutions immediately before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol outlines the steps for preparing a more stable solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, Ethanol, or cell culture medium)

  • Ascorbic acid

  • EDTA disodium salt

  • pH meter and appropriate buffers for pH adjustment

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber, single-use vials

Procedure:

  • Solvent Preparation:

    • Dispense the required volume of solvent into a clean, sterile container.

    • Degas the solvent by sparging with nitrogen or argon gas for at least 15 minutes.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of ascorbic acid (e.g., 100 mM in deoxygenated water).

    • Prepare a stock solution of EDTA (e.g., 100 mM in deoxygenated water, adjust pH to ~7.5 to dissolve).

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the deoxygenated solvent to the tube to dissolve the powder to the desired stock concentration.

    • Add ascorbic acid stock solution to a final concentration of 1 mM.

    • Add EDTA stock solution to a final concentration of 0.1 mM.

    • If necessary, adjust the pH of the final solution to 6.0-7.0 using a suitable buffer.

  • Storage:

    • Aliquot the final solution into sterile, amber, single-use vials.

    • Flush the headspace of each vial with nitrogen or argon gas before sealing.

    • Store the vials at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to understand the stability profile of this compound under various stress conditions.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow start Start: Prepare this compound Solution stress_conditions Expose to Stress Conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) start->stress_conditions sampling Collect Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress_conditions->sampling analysis Analyze Samples by HPLC - Quantify remaining this compound - Identify and quantify degradation products sampling->analysis data_analysis Data Analysis - Calculate degradation rates - Determine degradation pathways analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol:water, 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the sample solution at 60°C, protected from light.

    • Photodegradation: Expose the sample solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.

  • Data Evaluation: Calculate the percentage of degradation at each time point and determine the degradation kinetics.

Signaling Pathways

Metabolism of this compound

This compound is a major metabolite of estradiol, formed through hydroxylation by cytochrome P450 enzymes. It can then be further metabolized, primarily through methylation or oxidation.

Metabolism_Pathway Estradiol Estradiol Two_OHE2 This compound Estradiol->Two_OHE2 CYP1A1/CYP3A4 Two_MeOE2 2-Methoxyestradiol Two_OHE2->Two_MeOE2 COMT Quinone 2,3-Estradiol-Quinone Two_OHE2->Quinone Oxidation

Caption: Metabolic pathway of this compound.

This compound and TNF-α Signaling

Recent studies have shown that this compound can modulate the inflammatory response by interacting with the TNF-α signaling pathway. It has been demonstrated to down-regulate inflammatory mediators.

TNFa_Signaling TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds Signaling_Cascade Downstream Signaling Cascade (e.g., NF-κB, MAPK) TNFR->Signaling_Cascade Activates Two_OHE2 This compound Two_OHE2->Signaling_Cascade Inhibits Inflammatory_Response Inflammatory Response (Cytokines, Adhesion Molecules) Signaling_Cascade->Inflammatory_Response Leads to

Caption: Modulation of TNF-α signaling by this compound.

Data Summary

The following tables summarize the key stability information for this compound based on available literature.

Table 1: Recommended Storage Conditions for this compound Solutions

Storage DurationTemperatureRecommended forReference
Short-term-20°CUp to 1 month[4]
Long-term-80°CUp to 6 months[4]

Table 2: Factors Affecting this compound Stability and Recommended Mitigation Strategies

FactorEffect on StabilityMitigation Strategy
Oxygen Promotes oxidative degradationUse deoxygenated solvents; sparge with inert gas.
Metal Ions Catalyze oxidationAdd a chelating agent (e.g., 0.1 mM EDTA).
Temperature Higher temperatures accelerate degradationStore at recommended low temperatures (-20°C or -80°C).
Light Can induce photodegradationStore solutions in amber vials or protect from light.
pH Suboptimal pH can increase degradation rateMaintain a slightly acidic to neutral pH (6.0-7.0).
Freeze-Thaw Cycles Can introduce oxygen and promote degradationAliquot solutions into single-use vials.

References

Technical Support Center: 2-Hydroxyestradiol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxyestradiol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in this compound synthesis are a frequent challenge. Classical organic procedures often result in yields of less than 5%. The primary reasons for low yields include:

  • Suboptimal Reaction Conditions: The choice of reagents, solvent, temperature, and reaction time can significantly impact the yield.

  • Side Reactions: The formation of byproducts, particularly the isomeric 4-Hydroxyestradiol, is a major cause of reduced yield of the desired this compound. Other oxidation byproducts can also occur.

  • Incomplete Conversion: The starting material, estradiol, may not be fully consumed during the reaction.

  • Degradation of Product: Catechol estrogens like this compound can be sensitive to oxidation, and improper workup or purification can lead to product loss.

  • Purification Losses: Difficulty in separating this compound from byproducts and unreacted starting material can lead to significant losses during chromatographic purification.

Q2: How can I improve the yield of my this compound synthesis?

A2: Several modern synthetic strategies have been developed to overcome the low yields of classical methods. Consider the following approaches:

  • Organometallic Procedures: Utilizing organometallic reagents, such as a superbase like LIDAKOR (a mixture of lithium diisopropylamide and potassium tert-butoxide), can direct hydroxylation to the C2 position with significantly higher yields, reportedly up to 61%.[1][2]

  • One-Pot Synthesis with IBX: A highly efficient method involves the use of o-iodoxybenzoic acid (IBX) as an oxidizing agent in a one-pot reaction. This method can achieve yields of over 90%.[3]

  • Reaction Optimization: Systematically optimizing reaction parameters such as temperature, solvent, and stoichiometry of reagents can lead to significant improvements in yield.

Q3: I am observing the formation of a significant amount of 4-Hydroxyestradiol in my reaction mixture. How can I minimize this byproduct?

A3: The formation of 4-Hydroxyestradiol is a common issue as the C4 position of the estradiol A-ring is also susceptible to electrophilic attack. To favor the formation of this compound:

  • Directed Ortho-Metalation: The use of directing groups and specific organometallic reagents can enhance the regioselectivity towards the C2 position. The LIDAKOR method is an example of a regioselective hydroxylation.

  • Enzymatic Synthesis: While more complex to set up, using cytochrome P450 enzymes can offer high regioselectivity for the 2-hydroxylation of estradiol.

Q4: What is the best way to purify this compound from the reaction mixture?

A4: The purification of this compound typically involves chromatographic techniques. Due to the similar polarity of this compound and its 4-hydroxy isomer, their separation can be challenging.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and effective method for separating this compound from 4-Hydroxyestradiol and other byproducts.[4]

  • Flash Chromatography: For larger scale purifications, flash chromatography on silica gel can be employed. Careful selection of the eluent system is crucial for achieving good separation.

  • Derivatization: In some analytical methods, derivatization of the catechol estrogens can improve their separation and detection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of estradiol Inactive reagents.Ensure the freshness and purity of reagents, especially organometallic reagents and oxidizing agents like IBX.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require low temperatures to prevent side reactions, while others need heating to proceed.
Insufficient reaction time.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.
Formation of multiple unidentified byproducts Over-oxidation of the product.Use a stoichiometric amount of the oxidizing agent. In the case of IBX, in-situ reduction of the intermediate quinones is crucial.
Decomposition of starting material or product.Ensure an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents. Degas solvents if necessary.
Difficulty in separating this compound and 4-Hydroxyestradiol Inadequate chromatographic conditions.Optimize the HPLC or flash chromatography method. Experiment with different solvent gradients and stationary phases.
Product degradation during workup or storage Oxidation of the catechol moiety.Work up the reaction under an inert atmosphere. Use degassed solvents. Store the purified product at low temperatures and protected from light and air.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical Yield of this compoundKey AdvantagesKey Disadvantages
Classical Organic Synthesis Various (e.g., Fremy's salt)< 5%-Very low yield, harsh conditions.
Organometallic (LIDAKOR) Estradiol bis-THP-ether, LIDAKOR, trimethyl borate, H₂O₂~61%High regioselectivity, good yield.Requires protection/deprotection steps, use of superbase.[1][2]
One-Pot IBX Oxidation/Reduction Estradiol, o-Iodoxybenzoic acid (IBX), NaBH₄> 90%High yield, one-pot procedure, mild conditions.IBX can be explosive under certain conditions, requires careful handling.[3]
IBX Oxidation with Ascorbic Acid Reduction Estradiol, IBX, Ascorbic Acid~79% (mixture of 2-OH and 4-OH)Good overall yield, efficient for catechol synthesis.Produces a mixture of isomers requiring separation.[4][5]

Experimental Protocols

Protocol 1: High-Yield One-Pot Synthesis of this compound using IBX

This protocol is based on the method reported to yield over 90% of catecholestrogens.[3]

Materials:

  • 17β-Estradiol

  • o-Iodoxybenzoic acid (IBX)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Oxidation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 17β-Estradiol in anhydrous methanol. Add o-Iodoxybenzoic acid (IBX, 1.1 equivalents) to the solution. Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction typically proceeds to form the corresponding o-quinone.

  • Reduction: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to 0°C. Cautiously add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the mixture.

  • Quenching and Extraction: After the reduction is complete (monitor by TLC), quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Protocol 2: Synthesis of this compound via Organometallic Hydroxylation (LIDAKOR Method)

This protocol is based on the method reported to yield approximately 61% of 2-methoxyestradiol, from which this compound can be obtained.[1][2]

Materials:

  • Estradiol bis-tetrahydropyranyl (THP) ether (prepared from 17β-Estradiol)

  • LIDAKOR (superbase)

  • Trimethyl borate

  • Hydrogen peroxide (H₂O₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Protection of Estradiol: Protect the hydroxyl groups of 17β-Estradiol as THP ethers using standard procedures.

  • Hydroxylation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the estradiol bis-THP-ether in anhydrous THF. Cool the solution to -78°C. Add the LIDAKOR superbase dropwise and stir for the specified time to achieve ortho-lithiation. Add trimethyl borate and stir, followed by the addition of hydrogen peroxide.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Deprotection: Remove the THP protecting groups by treating the product with acidic conditions (e.g., HCl in methanol) to yield this compound.

  • Purification: Purify the final product by column chromatography.

Visualizations

Estradiol Metabolism to Catechol Estrogens

Estradiol_Metabolism Metabolic Pathway of Estradiol to this compound Estradiol Estradiol Two_Hydroxyestradiol 2-Hydroxyestadiol (Catechol Estrogen) Estradiol->Two_Hydroxyestradiol CYP1A1, CYP3A4 Four_Hydroxyestradiol 4-Hydroxyestradiol (Catechol Estrogen) Estradiol->Four_Hydroxyestradiol CYP1B1 Two_Methoxyestradiol 2-Methoxyestradiol Two_Hydroxyestradiol->Two_Methoxyestradiol COMT Quinones Quinones Two_Hydroxyestradiol->Quinones Four_Hydroxyestradiol->Quinones DNA_Adducts DNA Adducts Quinones->DNA_Adducts Potential Carcinogenesis

Caption: Metabolic conversion of estradiol to catechol estrogens and their subsequent fates.

General Workflow for Optimizing this compound Synthesis

Synthesis_Workflow General Workflow for Synthesis Optimization Start Start: Low Yield Synthesis Method_Selection Select Synthesis Method (e.g., IBX, LIDAKOR) Start->Method_Selection Reaction_Setup Set up Reaction (Estradiol + Reagents) Method_Selection->Reaction_Setup Monitoring Monitor Reaction (TLC, HPLC) Reaction_Setup->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Analysis Analyze Product (Yield, Purity) Purification->Analysis Troubleshooting Troubleshoot Issues Analysis->Troubleshooting Troubleshooting->Method_Selection Re-optimize High_Yield Achieve High Yield Troubleshooting->High_Yield Successful

Caption: An iterative workflow for improving the yield of this compound synthesis.

References

Troubleshooting High Background in 2-Hydroxyestradiol ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in 2-Hydroxyestradiol Enzyme-Linked Immunosorbent Assays (ELISA).

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a this compound ELISA?

A1: High background in an ELISA refers to elevated signal levels in the negative control wells or zero-standard wells, where no target analyte is present.[1] This can obscure the true signal from the samples and lead to inaccurate results. While the acceptable background level can vary between assays and laboratories, a general guideline is that the absorbance of the zero standard should be significantly lower than the absorbance of the lowest standard. An unusually high optical density (OD) reading in the absence of the analyte is a clear indicator of a high background issue.[2]

Q2: Why is my this compound competitive ELISA showing high background?

A2: In a competitive ELISA, high background (high signal) in the zero-standard wells is expected, as there is no analyte to compete with the enzyme-conjugated antigen for antibody binding sites. The signal should decrease as the concentration of this compound in the samples or standards increases. An issue arises when the background signal is excessively high, leading to a poor dynamic range between the zero and the highest standard. Common causes include problems with washing, non-specific binding, antibody/conjugate concentration, blocking, or the substrate reagent.[3][4]

Q3: Can the quality of my reagents affect the background?

A3: Absolutely. Poor quality or contaminated reagents are a common source of high background.[5] This includes the water used for buffers, the blocking agents, antibodies, and the substrate.[2] It is crucial to use high-purity water (distilled or deionized) and ensure all reagents are within their expiration dates and stored correctly.[2][6] The TMB substrate solution, for instance, should be colorless before use; a blue color indicates deterioration.[2]

Troubleshooting Guide

This guide addresses specific issues that can lead to high background in your this compound ELISA experiments.

Issue 1: Inadequate Washing

Insufficient washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[7][8]

  • Possible Cause: Residual unbound enzyme-conjugated this compound or secondary antibodies remain in the wells.

  • Solution:

    • Increase the number of wash cycles; most assays benefit from 3 to 5 cycles.[6][9]

    • Ensure a sufficient volume of wash buffer is used to completely fill the wells (e.g., 300 µL for a standard 96-well plate).[8][9]

    • After the final wash, ensure all residual buffer is removed by inverting the plate and tapping it firmly on absorbent paper.[3]

    • Verify the proper functioning of automated plate washers, checking for clogged or dripping dispensing ports.[2]

Issue 2: Non-Specific Binding

Non-specific binding occurs when assay components adhere to the well surface in the absence of the specific antigen-antibody interaction.[10][11]

  • Possible Cause: The blocking buffer is ineffective or insufficient.

  • Solution:

    • Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[12]

    • Extend the blocking incubation time.[7][12]

    • Consider trying a different blocking agent. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, or specialized commercial blocking buffers.[13][14][15] The choice of blocking buffer can be critical for achieving a good signal-to-noise ratio.[16]

    • Adding a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer can help reduce non-specific binding.[17]

Issue 3: Issues with Antibodies or Enzyme Conjugate

Incorrect concentrations of antibodies or the enzyme conjugate can lead to high background.

  • Possible Cause: The concentration of the primary antibody, secondary antibody, or the this compound-enzyme conjugate is too high.[3][7]

  • Solution:

    • Perform a titration experiment (checkerboard titration) to determine the optimal concentration for your antibodies and conjugate.[7][18][19][20] This involves testing a range of dilutions to find the concentration that provides the best signal-to-noise ratio.

    • Ensure that the secondary antibody is not binding non-specifically. This can be checked by running a control without the primary antibody.[7] Using pre-adsorbed secondary antibodies can minimize cross-reactivity.[7]

Issue 4: Substrate and Chromogen Issues

Problems with the substrate solution can result in uniformly high color development across the plate.

  • Possible Cause: The substrate solution has deteriorated or was not prepared correctly.[2]

  • Solution:

    • Always use a fresh substrate solution.[21] The TMB substrate should be clear and colorless before being added to the wells.[2][22]

    • Avoid exposing the substrate to light for extended periods.[22]

    • Ensure that no contaminating substances, such as sodium azide, are present in the buffers, as they can inactivate horseradish peroxidase (HRP).[23]

  • Possible Cause: The substrate reaction was allowed to proceed for too long.

  • Solution:

    • Reduce the substrate incubation time.[7]

    • Read the plate immediately after adding the stop solution.[7][10] Waiting too long can cause the background signal to continue to develop.[7]

Issue 5: Contamination

Contamination at any stage of the assay can introduce interfering substances that lead to high background.[1]

  • Possible Cause: Microbial contamination of buffers or reagents.

  • Solution:

    • Prepare fresh buffers and sterile-filter them if necessary.[6]

    • Use clean laboratory glassware and sterile, disposable pipette tips.[1][22]

    • Keep plates covered with a plate sealer during incubations to prevent airborne contaminants from entering the wells.[3]

Quantitative Data Summary

The following table provides general guidelines for absorbance values in an ELISA. Specific values can vary depending on the kit, reagents, and plate reader used.

ParameterTypical Absorbance (OD at 450 nm)Troubleshooting Indication (High Background)
Zero Standard (B0) High (e.g., 1.5 - 2.5)Excessively high OD that limits the dynamic range
Negative Control (No Analyte) Should be very low (e.g., < 0.1)Elevated OD values
Lowest Standard Lower than Zero StandardOD close to or higher than the Zero Standard

Experimental Protocols

Standard this compound Competitive ELISA Protocol

This protocol is a general guideline. Always refer to the specific instructions provided with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Add 25 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[24]

  • Enzyme Conjugate Addition: Dispense 100 µL of the this compound-HRP conjugate into each well.[24]

  • Incubation: Incubate the plate for 60 minutes at room temperature (18–25 °C).[24]

  • Washing: Aspirate the contents of the wells and wash each well three to five times with 300 µL of wash buffer. After the last wash, invert the plate and blot it on a clean paper towel to remove any remaining wash buffer.[24]

  • Substrate Addition: Add 100 µL of TMB Substrate to each well.[24]

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[24]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[24]

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[21]

Visual Troubleshooting Guide

The following flowchart provides a logical workflow for troubleshooting high background in your this compound ELISA.

HighBackgroundTroubleshooting start High Background Observed check_zero_std Is the Zero Standard (B0) OD excessively high? start->check_zero_std check_neg_ctrl Are Negative Control wells (no conjugate) also high? check_zero_std->check_neg_ctrl No, B0 is ok, but sample wells are high wash_issue Potential Washing Issue check_zero_std->wash_issue Yes substrate_issue Potential Substrate Issue check_neg_ctrl->substrate_issue No contamination_issue Potential Contamination check_neg_ctrl->contamination_issue Yes wash_solutions Increase wash cycles/volume Ensure complete removal of buffer Check automated washer wash_issue->wash_solutions nsb_issue Potential Non-Specific Binding wash_solutions->nsb_issue If problem persists nsb_solutions Optimize Blocking: - Increase blocker concentration/time - Try a different blocking agent - Add Tween-20 to wash buffer nsb_issue->nsb_solutions conjugate_issue Potential Conjugate/ Antibody Issue nsb_solutions->conjugate_issue If problem persists conjugate_solutions Titrate Antibody and Enzyme Conjugate concentrations conjugate_issue->conjugate_solutions end_node Re-run Assay conjugate_solutions->end_node substrate_solutions Use fresh, colorless TMB Reduce substrate incubation time Read plate immediately after stop solution substrate_issue->substrate_solutions substrate_solutions->end_node contamination_solutions Use fresh, sterile buffers Use clean labware Cover plate during incubations contamination_issue->contamination_solutions contamination_solutions->end_node

Caption: Troubleshooting flowchart for high background in ELISA.

References

Technical Support Center: Optimizing Mass Spectrometry Settings for 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-Hydroxyestradiol using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound by LC-MS/MS.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal for this compound - Low Ionization Efficiency: this compound, like other estrogens, has poor ionization efficiency, especially in its unconjugated form.[1] - Insufficient Sample Concentration: The concentration of this compound in biological samples can be very low (pg/mL range).[1] - Improper Ionization Mode: Using an inappropriate ionization mode (positive vs. negative) for the underivatized or derivatized analyte.- Derivatization: Employ a derivatization strategy to enhance ionization efficiency. Common reagents include Dansyl Chloride, N-methyl pyridinium-3-sulfonyl (NMPS), or 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS).[1][2] - Sample Preparation: Utilize effective extraction and concentration techniques such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][4] For conjugated metabolites, consider an enzymatic hydrolysis step.[5] - Optimize Ionization Source: For underivatized this compound, negative mode electrospray ionization (ESI) is often more sensitive.[6] For derivatized forms, positive mode ESI is typically used.[2]
High Background Noise or Matrix Effects - Ion Suppression/Enhancement: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte.[7][8] - Contaminated Solvents or System: Impurities in solvents or a contaminated LC-MS system can lead to high background noise.[9]- Improve Sample Cleanup: Optimize the SPE or LLE protocol to remove interfering matrix components.[8] - Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix components.[3] - Use Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., d3-2-Hydroxyestradiol) to compensate for matrix effects.[1] - System Maintenance: Use LC-MS grade solvents and regularly clean the ion source.[10]
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column Overload: Injecting too much sample onto the column. - Inappropriate Sample Solvent: The solvent used to reconstitute the sample extract may be too strong, causing peak distortion.[10] - Column Degradation: Loss of stationary phase or contamination of the analytical column.- Dilute Sample: Reduce the concentration of the injected sample. - Solvent Matching: Ensure the reconstitution solvent is similar in strength to or weaker than the initial mobile phase.[10] - Column Care: Use a guard column and replace the analytical column if performance degrades.[10]
Inconsistent Retention Times - Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper preparation.[9] - Column Temperature Fluctuations: Inconsistent column oven temperature. - LC System Issues: Leaks or pump malfunctions in the HPLC/UPLC system.- Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[10] - Stable Temperature: Ensure the column oven is maintaining a consistent temperature. - System Check: Perform regular maintenance on the LC system to check for leaks and ensure proper pump performance.[7]

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for analyzing this compound by LC-MS/MS?

This compound and other unconjugated estrogens have low ionization efficiencies, leading to poor sensitivity in mass spectrometry.[1] Derivatization adds a chemical moiety to the molecule that is more readily ionized, significantly enhancing the signal intensity and allowing for detection at the low pg/mL concentrations often found in biological samples.[1][2]

2. What are the common derivatization reagents for this compound?

Several reagents can be used to derivatize this compound, including:

  • Dansyl chloride: A widely used reagent that improves ionization in positive mode ESI.[5]

  • N-methyl pyridinium-3-sulfonyl (NMPS) chloride: Another effective reagent for enhancing positive mode ionization.

  • 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS): This reagent has been shown to improve sensitivity significantly.[2]

  • 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation ("MPPZ"): A multi-step derivatization that provides high sensitivity.[11]

3. Should I use positive or negative ionization mode for this compound analysis?

The choice of ionization mode depends on whether the analyte is derivatized:

  • Underivatized this compound: Negative ion mode ESI is generally more sensitive.[6]

  • Derivatized this compound: Positive ion mode ESI is typically used with common derivatizing agents like dansyl chloride or DMIS, as they introduce a readily protonated site.[2][5]

4. How can I minimize matrix effects in my analysis?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[8] To minimize their impact:

  • Effective Sample Preparation: Use a robust sample preparation method like SPE or LLE to remove interfering substances.[8]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[3]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.[1]

5. What are typical MRM transitions for this compound?

The specific Multiple Reaction Monitoring (MRM) transitions will depend on whether the this compound is derivatized and the type of mass spectrometer used. For underivatized this compound in negative ion mode, a common precursor ion is the deprotonated molecule [M-H]⁻ at m/z 287. Product ions can be generated by fragmentation of the steroid backbone. For derivatized this compound, the precursor will be the mass of the derivatized molecule, and the product ions will be specific to the structure of the derivative. It is crucial to optimize the collision energy for each transition on your specific instrument to achieve the best sensitivity.[11]

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of this compound.

Table 1: Example LC-MS/MS Parameters for Underivatized Estrogen Analysis

ParameterSettingReference
Ionization Mode Negative ESI[6]
Precursor Ion (m/z) 287[6]
Product Ion 1 (m/z) 171[6]
Product Ion 2 (m/z) 145[6]
Spray Voltage -4500 V[6]
Heater Temperature 600 °C[6]
Collision Energy Instrument Dependent[11]

Table 2: Performance Characteristics of a Derivatization-Based LC-MS/MS Method

ParameterValueReference
Derivatization Agent MPPZ[11]
Limit of Quantification (LOQ) 0.43–2.17 pg on column[11]
Linear Range 2 or 10 - 2000 pg/mL[11]
Intra-day Precision <15%[11]
Inter-day Precision <15%[11]
Accuracy <15%[11]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum

  • Sample Aliquoting: Thaw frozen plasma or serum samples on ice. Vortex gently and transfer 500 µL to a clean glass tube.[2]

  • Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled internal standard for this compound.

  • Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.[2]

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Derivatization (if applicable): Follow the specific protocol for your chosen derivatization reagent. For example, for dansylation, reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 100 µL of dansyl chloride solution (1 mg/mL in acetone), then incubate at 60°C for 5 minutes.[5]

  • Reconstitution: Reconstitute the dried derivatized or underivatized extract in an appropriate volume of mobile phase A/B mixture (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.[12]

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma/Serum

  • Sample Pre-treatment: Dilute 250 µL of plasma with a suitable buffer (e.g., 0.1 M zinc sulfate).[4] Add the internal standard.

  • SPE Cartridge Conditioning: Condition an Oasis HLB or similar polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences (e.g., 1 mL of 5% methanol in water).

  • Elution: Elute the this compound with a stronger organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Visualizations

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway of estradiol, including the formation of this compound and its subsequent metabolism.

Estrogen_Metabolism Estradiol Estradiol Two_Hydroxyestradiol This compound Estradiol->Two_Hydroxyestradiol CYP1A1, CYP3A4 Four_Hydroxyestradiol 4-Hydroxyestradiol Estradiol->Four_Hydroxyestradiol CYP1B1 Two_Methoxyestradiol 2-Methoxyestradiol Two_Hydroxyestradiol->Two_Methoxyestradiol COMT Quinones Quinones (Genotoxic) Two_Hydroxyestradiol->Quinones Four_Methoxyestradiol 4-Methoxyestradiol Four_Hydroxyestradiol->Four_Methoxyestradiol COMT Four_Hydroxyestradiol->Quinones

Caption: Metabolic pathway of estradiol to hydroxylated and methoxylated metabolites.

General LC-MS/MS Workflow

This diagram outlines the typical experimental workflow for the analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Plasma, Serum, etc.) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Derivatization Derivatization (Optional but Recommended) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for this compound analysis by LC-MS/MS.

References

Technical Support Center: Quantification of 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2-Hydroxyestradiol (2-OH-E2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (2-OH-E2) is a major metabolite of estradiol, formed through hydroxylation by cytochrome P450 enzymes. It is considered a "good" estrogen metabolite due to its weaker estrogenic activity and potential anti-cancer properties. Accurate quantification of 2-OH-E2 is crucial for understanding estrogen metabolism, assessing the risk of hormone-dependent cancers (like breast cancer), and monitoring hormonal therapies. The ratio of 2-OH-E2 to other estrogen metabolites, such as 16α-hydroxyestrone, is often used as a biomarker for cancer risk.[1]

Q2: What are the primary methods for quantifying this compound?

A2: The two primary methods for quantifying 2-OH-E2 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and immunoassays (e.g., ELISA). LC-MS/MS is generally considered the gold standard due to its high specificity and sensitivity, allowing for the simultaneous measurement of multiple estrogen metabolites. Immunoassays are often used for high-throughput screening but can be susceptible to cross-reactivity and interference.[1][2]

Q3: What are the expected physiological ranges for this compound?

A3: The physiological concentrations of 2-OH-E2 can vary significantly based on factors such as age, sex, and menopausal status. It is important to consult the reference ranges provided by the specific laboratory conducting the analysis. However, some indicative ranges in urine are:

PopulationTypical Reference Range (ng/mg creatinine)
Cycling Women (Luteal Phase)0 - 1.2
Postmenopausal Women (not on HRT)0 - 0.3

Source: Rupa Health[3]

It's also important to consider the ratio of different estrogen metabolites. For instance, a commonly cited recommendation is that 60-80% of circulating estrogen should be metabolized via the 2-hydroxylation pathway.[3]

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound, categorized by the stage of the experimental workflow.

Pre-Analytical Issues: Sample Collection and Storage

Problem: I am concerned about the stability of this compound in my samples.

Possible Causes & Solutions:

  • Degradation during storage: 2-OH-E2, as a catechol estrogen, can be prone to oxidation.

    • Short-term storage: For urine samples stored at 4°C, changes in 2-OH-E2 concentration are generally less than 1% over 24 hours.[4] However, it is best practice to process samples as quickly as possible.

    • Long-term storage: For long-term storage, samples should be kept at -80°C. Studies have shown that 2-OH-E2 is stable under these conditions for at least a year.[4]

    • Freeze-thaw cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is recommended to aliquot samples into smaller volumes before freezing.[4]

  • Oxidation: The addition of an antioxidant like ascorbic acid to urine samples is a common practice to prevent the oxidation of catechol estrogens, though some studies suggest it may not always be necessary for short-term stability.[4]

Data on this compound Stability in Urine (Without Ascorbic Acid)

Storage ConditionDurationApproximate Change in Concentration
4°C24 hours< 1.1% increase
-80°C1 yearMinimal to no significant change
Multiple Freeze-Thaw Cycles (up to 3)-Not consistently associated with losses

Source: Fuhrman et al., 2011[4]

Analytical Issues: LC-MS/MS Quantification

Problem: I am experiencing low sensitivity and poor signal for this compound in my LC-MS/MS analysis.

Possible Causes & Solutions:

  • Inefficient ionization: Estrogens, including 2-OH-E2, have poor ionization efficiency in their native form.

    • Derivatization: Derivatizing the estrogen molecules can significantly improve ionization and, therefore, sensitivity. Dansyl chloride is a common derivatization agent used for this purpose.[5] Other derivatizing agents like 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) have also been shown to improve sensitivity by as much as 20-fold.[6]

  • Suboptimal LC conditions: Poor chromatographic separation can lead to co-elution with interfering compounds, resulting in ion suppression.

    • Column selection: A C18 column is commonly used for the separation of estrogen metabolites.[5]

    • Mobile phase optimization: The mobile phase composition and gradient should be optimized to achieve good separation of 2-OH-E2 from its isomers and other matrix components. A typical mobile phase consists of methanol and water with a formic acid modifier.[5]

Problem: I am observing significant matrix effects in my results.

Possible Causes & Solutions:

  • Interference from co-eluting compounds: Components of the biological matrix (e.g., plasma, urine) can co-elute with 2-OH-E2 and either suppress or enhance its ionization, leading to inaccurate quantification.[7]

    • Sample preparation: A robust sample preparation method is crucial to remove interfering substances. This can include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Isotope-labeled internal standards: The use of a stable isotope-labeled internal standard (e.g., d5-2-OHE2) is the most effective way to compensate for matrix effects, as it will be affected by the matrix in the same way as the analyte.[4][7]

    • Matrix-matched calibrators: Preparing calibration standards in a matrix that is similar to the samples can also help to mitigate matrix effects.

Analytical Issues: Immunoassay Quantification

Problem: My immunoassay results for this compound are unexpectedly high or inconsistent.

Possible Causes & Solutions:

  • Cross-reactivity: The antibodies used in the immunoassay may cross-react with other structurally similar estrogen metabolites, leading to an overestimation of 2-OH-E2 concentrations.[2][8] This is a significant limitation of immunoassays for steroid hormone analysis.

    • Method validation: It is essential to use a well-validated immunoassay kit and to be aware of its cross-reactivity profile.

    • Confirmation with LC-MS/MS: If immunoassay results are critical or unexpected, it is highly recommended to confirm the findings using a more specific method like LC-MS/MS.

  • Interference from endogenous substances: The presence of heterophile antibodies or other interfering substances in the sample can lead to erroneous results.[9][10]

    • Sample dilution: A serial dilution of the sample can help to identify the presence of interference. If the results do not scale linearly with dilution, interference is likely.

    • Use of blocking agents: Specific blocking agents can be added to the assay to minimize the impact of heterophile antibodies.

Experimental Protocols

General Workflow for LC-MS/MS Quantification of this compound in Urine

This is a generalized protocol and should be optimized for your specific instrumentation and sample type.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Add an internal standard solution containing a stable isotope-labeled 2-OH-E2 (e.g., d5-2-OHE2) to each sample.[4]

    • To measure total 2-OH-E2 (conjugated and unconjugated), perform enzymatic hydrolysis using β-glucuronidase/sulfatase.[11]

    • Extract the estrogens using a suitable organic solvent (e.g., dichloromethane) or by solid-phase extraction (SPE).[11]

  • Derivatization (Optional but Recommended for High Sensitivity):

    • Evaporate the extracted sample to dryness.

    • Reconstitute the residue in a buffer and add a derivatizing agent (e.g., dansyl chloride solution).[5]

    • Incubate the mixture to allow the derivatization reaction to complete.[5]

  • LC-MS/MS Analysis:

    • Inject the derivatized (or underivatized) sample into the LC-MS/MS system.

    • Separate the estrogen metabolites using a C18 reverse-phase column with a gradient mobile phase (e.g., methanol and water with 0.1% formic acid).[5][11]

    • Detect and quantify 2-OH-E2 and its internal standard using tandem mass spectrometry in selected reaction monitoring (SRM) mode.[5]

Visualizations

Estrogen_Metabolism_Pathway cluster_cyp CYP450 Enzymes Estradiol Estradiol Estrone Estrone Estradiol->Estrone 17β-HSD CYP1A1 CYP1A1/1A2/3A4 Estradiol->CYP1A1 2-Hydroxylation CYP1B1 CYP1B1 Estradiol->CYP1B1 4-Hydroxylation Two_OH_E2 This compound CYP1A1->Two_OH_E2 Four_OH_E2 4-Hydroxyestradiol CYP1B1->Four_OH_E2

Caption: Simplified pathway of estradiol metabolism to this compound.

LCMSMS_Workflow start Urine/Plasma Sample prep Sample Preparation (Internal Standard Addition, Hydrolysis, Extraction) start->prep deriv Derivatization (e.g., Dansylation) prep->deriv lc Liquid Chromatography (Separation) deriv->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data

Caption: General workflow for this compound quantification by LC-MS/MS.

Troubleshooting_Tree issue Inaccurate 2-OH-E2 Quantification method Which method? issue->method lcms LC-MS/MS method->lcms LC-MS/MS ia Immunoassay method->ia Immunoassay lcms_issue Low Signal or High Variability? lcms->lcms_issue ia_issue High or Inconsistent Results? ia->ia_issue low_signal Low Signal lcms_issue->low_signal Low Signal high_var High Variability lcms_issue->high_var High Variability high_res High Results ia_issue->high_res High incon_res Inconsistent Results ia_issue->incon_res Inconsistent sol_deriv Consider Derivatization low_signal->sol_deriv sol_matrix Optimize Sample Prep Use Isotope-Labeled IS high_var->sol_matrix sol_cross Check Cross-Reactivity Confirm with LC-MS/MS high_res->sol_cross sol_interfere Perform Dilution Series Use Blocking Agents incon_res->sol_interfere

Caption: Troubleshooting decision tree for this compound quantification.

References

how to increase the solubility of 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the solubility of 2-Hydroxyestradiol for experimental use.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered when working with this compound.

Q1: What are the known solubilities of this compound in common laboratory solvents?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[1] The established solubility values are summarized in the table below. It is considered a lipophilic compound, which explains its preference for organic solvents.[2]

Q2: I am having difficulty dissolving this compound directly in my aqueous buffer (e.g., PBS). What am I doing wrong?

A2: Direct dissolution of this compound in aqueous solutions is challenging due to its low water solubility. A common and effective technique is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous buffer. For example, a solubility of approximately 0.25 mg/ml can be achieved in a 1:3 solution of ethanol to PBS (pH 7.2).[1][3]

Q3: How do I prepare a concentrated stock solution of this compound?

A3: To prepare a stock solution, dissolve the this compound solid in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[3][4] For instance, solubility is reported to be as high as 100 mg/mL in DMSO (though this may require sonication), 25 mg/mL in ethanol, and 20 mg/mL in DMF.[3][4][5] It is crucial to use a newly opened or anhydrous grade of hygroscopic solvents like DMSO, as absorbed water can significantly reduce the solubility of the compound.[5] (See Protocol 1 for a detailed procedure).

Q4: My compound precipitates when I dilute the organic stock solution into my aqueous experimental medium. How can I prevent this?

A4: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the Stock Concentration: Try preparing a less concentrated stock solution.

  • Modify the Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing.

  • Use a Co-solvent System: Ensure your final aqueous solution contains a small percentage of a miscible organic solvent (e.g., ethanol, DMSO) to maintain solubility. Many cell culture experiments can tolerate up to 0.1-0.5% DMSO or ethanol, but you must verify the tolerance of your specific cell line.

  • Warm the Solution: Gently warming the solution to 37°C may help keep the compound dissolved.[4]

Q5: Can I use co-solvents to improve the solubility of this compound for in vivo or topical formulations?

A5: Yes, co-solvent systems are frequently used to dissolve corticosteroids and other steroid hormones for various applications.[6][7] Mixtures of solvents like polyethylene glycol (PEG 400), propylene glycol, and ethanol can significantly enhance the solubility of hydrophobic drugs in aqueous-based formulations.[7] For example, a solvent system for corticosteroids might include propylene glycol and 2-propanol in an aqueous solution.[6] The optimal ratio of co-solvents needs to be determined empirically for your specific application.

Q6: How does pH affect the solubility of this compound?

A6: this compound is a catechol estrogen, containing phenolic hydroxyl groups.[8] As a weak acid, its solubility in aqueous solutions is expected to increase as the pH increases (becomes more alkaline).[9][10] This is because the phenolic groups will deprotonate, forming a more polar phenolate ion, which is more soluble in water. Therefore, adjusting the pH of your aqueous buffer to be slightly alkaline may improve solubility, provided it is compatible with your experimental system.

Q7: Are there other methods to enhance the aqueous solubility of this compound?

A7: Yes, complexation with cyclodextrins is a well-established method for increasing the aqueous solubility of steroid hormones.[11][12] Cyclodextrins have a hydrophobic interior cavity that can encapsulate the nonpolar steroid molecule, while the hydrophilic exterior allows the entire complex to dissolve in water.[13] Derivatives such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective and have been shown to improve the solubility of 17β-estradiol.[12] (See Protocol 3 for a relevant methodology).

Q8: Can physical methods like heating or sonication help dissolve the compound?

A8: Yes. If you are having trouble dissolving this compound, gently heating the solution to 37°C and using an ultrasonic bath can aid in dissolution.[4][5] These methods provide the energy needed to overcome the crystal lattice energy of the solid. However, always check the compound's stability at elevated temperatures. After dissolution, allow the solution to cool to room temperature to ensure it remains in solution.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents.

Solvent SystemConcentration (mg/mL)Concentration (mM)Source(s)
DMSO (Dimethyl Sulfoxide)25 - 100*86.69 - 346.76[3][4][5]
Ethanol2586.69[3][4]
DMF (Dimethylformamide)2069.35[3][4]
Ethanol:PBS (pH 7.2) (1:3)0.250.87[3][4]
Water0.0511 (Predicted)0.18 (Predicted)[14]

*Note: Solubility of 100 mg/mL in DMSO may require ultrasonication and the use of newly opened, non-hygroscopic DMSO.[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard method for preparing a stock solution of this compound in an organic solvent.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound solid in a sterile container.

  • Add the appropriate volume of the selected organic solvent (e.g., DMSO or Ethanol) to achieve the target concentration (e.g., 25 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, place the container in an ultrasonic bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied.[4]

  • Once dissolved, the stock solution should be clear.

  • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage.[4][5]

Protocol 2: Preparing an Aqueous Working Solution Using a Co-solvent Method

This protocol details how to dilute an organic stock solution into an aqueous buffer for cell-based assays or other aqueous experiments.

Materials:

  • Concentrated this compound stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tube or beaker

  • Magnetic stirrer or vortex mixer

Procedure:

  • Warm the sterile aqueous buffer to room temperature or 37°C.

  • While vigorously stirring or vortexing the buffer, slowly add the required volume of the organic stock solution drop-by-drop. For example, to make a 10 µM solution in 10 mL of media from a 10 mM stock in DMSO, you would add 10 µL of the stock to 10 mL of media.

  • Continue to mix for an additional 5-10 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.

  • Prepare this working solution fresh on the day of the experiment, as the compound may be unstable or precipitate out of aqueous solution over time.[1]

Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins

This protocol provides a method for increasing the aqueous solubility of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). This method is adapted from procedures used for other poorly soluble steroids.[12][15]

Materials:

  • This compound (solid powder)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the desired molar ratio of HP-β-CD to this compound. Ratios typically range from 1:1 to higher, depending on the required solubility enhancement.

  • Prepare an aqueous solution of HP-β-CD. HP-β-CD is highly soluble in water (45 g/100 ml).

  • Method A (Kneading):

    • Place the this compound powder and an equimolar or excess amount of HP-β-CD powder in a mortar.[15]

    • Add a very small amount of water to form a paste.

    • Knead the paste thoroughly with the pestle for 30-40 minutes to facilitate complex formation.[15]

    • Slowly add the remaining volume of water or buffer while continuing to mix until the paste is fully dissolved.

  • Method B (Stirring in Solution):

    • Add the this compound powder directly to the pre-made HP-β-CD aqueous solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for equilibrium of complex formation.

  • After the procedure, filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the this compound:HP-β-CD inclusion complex.

Mandatory Visualizations

Decision Workflow for Solubilizing this compound

The following diagram provides a logical workflow for researchers to select the most appropriate method for dissolving this compound based on their experimental requirements.

G start Start: Need to dissolve This compound q_solvent What is the final desired solvent? start->q_solvent organic_solvent Use direct dissolution in: - DMSO - Ethanol - DMF q_solvent->organic_solvent Organic aqueous_solvent Aqueous Medium (e.g., PBS, Cell Culture Media) q_solvent->aqueous_solvent Aqueous end_success Success: Proceed with experiment organic_solvent->end_success q_concentration Is the final concentration very low (<10 µM)? aqueous_solvent->q_concentration stock_dilution Prepare concentrated stock in DMSO/Ethanol. Perform serial dilution into aqueous medium. q_concentration->stock_dilution Yes solubility_enhancer Need solubility enhancement methods. q_concentration->solubility_enhancer No / High Conc. q_precipitation Does it precipitate? stock_dilution->q_precipitation q_precipitation->solubility_enhancer Yes q_precipitation->end_success No q_method Select Enhancement Method solubility_enhancer->q_method cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Good for removing organic solvent. q_method->cyclodextrin In Vitro / Aqueous cosolvent Use a Co-solvent System (e.g., PEG, Propylene Glycol) Good for formulations. q_method->cosolvent Formulation ph_adjust Adjust pH to > 8.0 (if compatible with experiment). q_method->ph_adjust pH Tolerant System cyclodextrin->end_success cosolvent->end_success ph_adjust->end_success

Caption: A decision tree to guide the selection of a solubilization strategy for this compound.

References

avoiding non-specific binding in 2-Hydroxyestradiol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with non-specific binding in 2-Hydroxyestradiol assays.

Troubleshooting Guide: High Background and Non-Specific Binding

High background noise is a common issue in immunoassays, which can mask the true signal and lead to inaccurate results. This is often caused by non-specific binding of assay components to the microplate wells.

Question: What are the common causes of high background signal in my this compound ELISA?

High background signal can stem from several factors, including insufficient blocking, inadequate washing, cross-reactivity of antibodies, or issues with reagents.[1][2] Addressing these potential causes systematically can help identify and resolve the issue.

Question: How can I optimize my blocking step to reduce non-specific binding?

The blocking step is crucial for preventing the non-specific adsorption of proteins to the plate surface.[3]

  • Choice of Blocking Agent: The effectiveness of a blocking agent can vary depending on the assay system.[4] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[5] For steroid hormone assays, which are competitive in nature, the choice of blocking buffer is critical to minimize background and maximize the signal-to-noise ratio.[6][7]

  • Concentration and Incubation: The concentration of the blocking agent and the incubation time are key parameters to optimize.[7] Typically, a 1-5% solution of the protein blocker is used.[5] Incubation is often performed for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Addition of Detergents: Non-ionic detergents like Tween 20 can be added to the blocking buffer (typically at a concentration of 0.05%) to help reduce hydrophobic interactions.[6][8]

Question: My washing steps seem insufficient. How can I improve them to reduce background?

Thorough washing is essential to remove unbound reagents.[1]

  • Number of Washes: Increasing the number of wash cycles is a common strategy to reduce background.

  • Wash Buffer Composition: The wash buffer typically contains a buffered saline solution (PBS or TBS) with a small concentration of a non-ionic detergent like Tween 20.[9] However, for lipid-based antigens, the presence of detergents in the wash buffer might strip the coated antigen, so it's a parameter to evaluate carefully.[10]

  • Soaking Time: Introducing a short soaking step between aspiration and addition of the next wash solution can help to dislodge weakly bound non-specific molecules.

Question: Could my antibodies be contributing to the high background?

Yes, the concentration and specificity of your antibodies are critical.

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding. It is important to titrate your antibodies to find the optimal concentration that gives a good signal without high background.

  • Cross-Reactivity: In steroid hormone assays, cross-reactivity of the antibody with other structurally similar steroids can be a source of interference and high background.[11][12] Ensure your antibody has high specificity for this compound.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding?

A1: Non-specific binding refers to the attachment of assay components, such as antibodies or enzyme conjugates, to the surface of the microplate wells in a random and unintended manner. This can lead to a high background signal that is not related to the concentration of the analyte (this compound) in the sample.[2]

Q2: Why is non-specific binding a particular problem in steroid hormone assays?

A2: Steroid hormones like this compound are small, lipophilic molecules. Assays for these molecules are often competitive ELISAs, where a labeled form of the hormone competes with the hormone in the sample for a limited number of antibody binding sites. High non-specific binding can significantly reduce the dynamic range and sensitivity of the assay.

Q3: What are the best blocking agents for a this compound ELISA?

A3: While the optimal blocking agent should be determined empirically for each specific assay, casein and non-fat dry milk have been shown to be highly effective in many ELISA systems.[4][13] BSA is also a common choice.[5] For assays with persistent issues, specialized commercial blocking buffers may offer superior performance.[5]

Q4: Can the type of microplate I use affect non-specific binding?

A4: Yes, the surface properties of the microplate can influence the degree of non-specific binding. High-binding plates are designed to adsorb more protein, which can be beneficial for coating the capture antibody but may also lead to higher background if not blocked effectively.

Q5: How do I know if my washing procedure is effective?

A5: A simple way to assess the effectiveness of your washing procedure is to include a "no-analyte" control well. This well should have a very low signal after the final substrate addition. If you observe a high signal in this well, it is an indication of inadequate washing or other sources of non-specific binding.

Quantitative Data on Blocking Agents

The choice of blocking agent can significantly impact the signal-to-noise ratio of an ELISA. The following table summarizes a comparison of common blocking agents.

Blocking AgentTypical ConcentrationRelative Effectiveness in Reducing Non-Specific BindingKey Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)GoodMost widely used, but can have lot-to-lot variability.
Casein/Non-Fat Dry Milk 1-5% (w/v)ExcellentVery effective and economical. Casein is a phosphoprotein and may interfere with assays detecting phosphorylated targets. Non-fat dry milk contains endogenous biotin, which can interfere with streptavidin-biotin detection systems.[4][5]
Gelatin (from fish skin) 0.5-2% (w/v)Moderate to GoodLacks cross-reactivity with mammalian antibodies.[4]
Commercial Blocking Buffers Varies by manufacturerGenerally ExcellentOptimized formulations for high performance, but can be more expensive.[5]

Experimental Protocols

Protocol: Troubleshooting Non-Specific Binding by Optimizing Blocking Buffer

This protocol outlines a method for testing different blocking agents to identify the most effective one for your this compound competitive ELISA.

  • Plate Coating: Coat the wells of a 96-well microplate with your capture antibody against this compound, following your standard protocol.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Prepare solutions of different blocking agents (e.g., 3% BSA, 3% Non-Fat Dry Milk, and a commercial blocker) in your assay buffer.

    • Add 200 µL of each blocking solution to a set of wells. Include a "no block" control where only assay buffer is added.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Assay Procedure: Proceed with your standard competitive ELISA protocol. Add your zero calibrator (blank) and a mid-range this compound standard to the wells treated with each blocking agent.

  • Data Analysis: Measure the optical density (OD). The optimal blocking buffer will be the one that provides the lowest signal in the zero calibrator wells (minimal non-specific binding) while maintaining a strong signal for the standard.

Detailed Protocol: this compound Competitive ELISA

This is a general protocol that should be optimized for your specific antibodies and reagents.

  • Plate Coating:

    • Dilute the anti-2-Hydroxyestradiol antibody to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of a suitable blocking buffer (e.g., 3% BSA in PBS) to each well.[14]

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking buffer.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of standards, controls, or samples to the appropriate wells.

    • Add 50 µL of HRP-conjugated this compound to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing:

    • Aspirate the solution from the wells.

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add 100 µL of TMB substrate solution to each well.[9]

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[9]

  • Read Plate:

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_optimization Optimization Steps cluster_resolution Resolution Problem High Background Signal in this compound Assay Reagents Check Reagent Preparation and Expiration Dates Problem->Reagents Start Here Protocol Review Assay Protocol for Deviations Reagents->Protocol Washing Evaluate Washing Technique Protocol->Washing Blocking Optimize Blocking Step (Agent, Concentration, Time) Washing->Blocking If problem persists Antibody Titrate Antibody Concentrations Blocking->Antibody Wash_Buffer Optimize Wash Buffer (Detergent, Soaking) Antibody->Wash_Buffer Resolved Reduced Background & Improved Signal-to-Noise Wash_Buffer->Resolved Successful Optimization

Caption: A workflow for troubleshooting high background in this compound assays.

NonSpecificBinding_Causes cluster_causes Primary Causes of Non-Specific Binding cluster_solutions Potential Solutions Insufficient_Blocking Insufficient Blocking Optimize_Blocker Optimize Blocking Agent (e.g., Casein, BSA) and Incubation Time/Temp Insufficient_Blocking->Optimize_Blocker Inadequate_Washing Inadequate Washing Improve_Washing Increase Wash Steps and/or Soaking Time Inadequate_Washing->Improve_Washing High_Antibody_Conc High Antibody Concentration Titrate_Antibodies Titrate Primary and Secondary Antibodies High_Antibody_Conc->Titrate_Antibodies Cross_Reactivity Cross-Reactivity Validate_Antibody Use Highly Specific Antibody Cross_Reactivity->Validate_Antibody NSB High Non-Specific Binding NSB->Insufficient_Blocking NSB->Inadequate_Washing NSB->High_Antibody_Conc NSB->Cross_Reactivity

Caption: Causes and solutions for non-specific binding in immunoassays.

References

Technical Support Center: Refining HPLC Separation of Estrogen Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of estrogen metabolites.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

My peaks are tailing. What could be the cause and how can I fix it?

Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC. It can be caused by several factors:

  • Secondary Interactions: Polar interactions between basic analytes and ionised residual silanol groups on the silica surface of the column are a primary cause of tailing.

    • Solution: Operate at a lower pH (around 3.0) to ensure the silanol groups are fully protonated, minimizing these secondary interactions. Note that standard silica columns should not be used below pH 3 to avoid dissolution of the silica. For low pH applications, consider using columns specifically designed for such conditions, like Agilent ZORBAX Stable Bond (SB) columns.[1]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can lead to peak distortion. A void in the column bed can also cause tailing.

    • Solution: If a blockage is suspected, reverse-flush the column with a strong solvent. If a void has formed, replacing the column is often necessary. Using a guard column can help protect the analytical column from contaminants.[1]

  • Mass Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Co-elution with an Interfering Compound: A small, unresolved peak on the tail of the main peak can appear as tailing.

    • Solution: To confirm the presence of an interferent, try changing the detection wavelength. To resolve the co-eluting peaks, you can use a more efficient column (longer or with smaller particles). Sample clean-up using Solid Phase Extraction (SPE) can also remove interfering contaminants.[1]

I'm observing poor resolution between my estrogen metabolite peaks. How can I improve it?

Poor resolution, or the co-elution of peaks, can hinder accurate quantification.[2] Several factors can be adjusted to improve the separation:

  • Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving good selectivity.

    • Solution: For reversed-phase HPLC, adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) can significantly impact retention and resolution.[3] If using acetonitrile does not provide adequate separation, switching to methanol or another organic modifier can alter the selectivity.[3] For ionizable estrogen metabolites, controlling the pH of the mobile phase with a buffer is crucial.

  • Stationary Phase Chemistry: The type of HPLC column (the stationary phase) plays a major role in the separation mechanism.

    • Solution: If a standard C18 column does not provide the desired resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[4]

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of the separation.

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution.[2][3] However, be mindful that higher temperatures can also lead to sample degradation.[2]

  • Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.

    • Solution: In most cases, lowering the flow rate can lead to narrower peaks and better resolution, though it will increase the analysis time.[2]

My retention times are shifting from run to run. What is causing this variability?

Inconsistent retention times can make peak identification and quantification unreliable. The cause of retention time shifts can be diagnosed by observing the pattern of the shift:

  • All peaks shift proportionally: This usually indicates a problem with the flow rate.

    • Possible Causes: Leaks in the system, worn pump seals, or air bubbles in the pump.[5][6]

    • Solution: Carefully inspect the HPLC system for any leaks, especially around fittings and pump seals.[5] Degas the mobile phase and prime the pump to remove any air bubbles.[5]

  • Retention times drift in one direction over several runs: This may be due to changes in the mobile phase composition or the column not being properly equilibrated.

    • Possible Causes: Evaporation of a volatile solvent from the mobile phase, or insufficient time for the column to stabilize with the mobile phase.[7]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting a sequence.[7]

  • Random or selective peak shifts: This often points to a chemical issue, such as a change in mobile phase pH or a problem with the stationary phase.

    • Solution: If analyzing ionizable compounds, ensure the mobile phase is adequately buffered to maintain a constant pH. If the problem persists, the column itself may be degrading and may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for estrogen metabolites?

A reversed-phase HPLC method using a C18 column is a common starting point for the separation of lipophilic compounds like estrogen metabolites.[8][9] A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is typically employed.[8]

Q2: How should I prepare my biological samples (e.g., serum, urine) for HPLC analysis of estrogen metabolites?

Sample preparation is crucial to remove interferences and concentrate the analytes. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This is a widely used method for extracting estrogens from biological matrices.[8]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE and is effective for concentrating analytes.[10][11]

  • Enzymatic Hydrolysis: Estrogen metabolites in urine are often present as glucuronide and sulfate conjugates. An enzymatic hydrolysis step using β-glucuronidase/sulfatase is necessary to cleave these conjugates and measure the total estrogen metabolite concentration.[10][12]

Q3: My estrogen metabolites are present at very low concentrations. How can I improve the sensitivity of my HPLC method?

For low-concentration samples, several strategies can enhance sensitivity:

  • Derivatization: Estrogens can be derivatized with a fluorescent tag, such as dansyl chloride, to allow for highly sensitive fluorescence detection (HPLC-FLD).[8][13]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity for the analysis of estrogen metabolites.[14]

  • Sample Pre-concentration: Techniques like SPE can be used to concentrate the analytes before injection.[10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the HPLC separation of estrogen metabolites.

Table 1: HPLC Mobile Phase Compositions

Mobile Phase AMobile Phase BApplication
Water with 0.1% Formic AcidMethanolGradient elution for estradiol and its metabolites (2-hydroxyestradiol, 2-methoxyestradiol).[8][13]
Water with 0.1% Formic AcidAcetonitrileGradient elution for dansylated estradiol isomers and estrone.
WaterAcetonitrile (50:50 v/v)Isocratic elution for estradiol and ethinylestradiol.[9]
Methyl cyanide solutionWaterGradient elution for a panel of estrogen metabolites.[14]

Table 2: Typical HPLC Operating Parameters

ParameterValueApplication
ColumnPoroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)Separation of dansylated estradiol and its metabolites.[8][13]
ZORBAX C18General separation of estrogen metabolites.[14]
Phenomenex C18 (150 x 4.6 mm, 5 µm)Isocratic separation of estradiol and ethinylestradiol.[9]
Flow Rate0.5 mL/minGradient separation of estradiol and metabolites.[8][13]
0.7 mL/minIsocratic separation of estradiol and ethinylestradiol.[9]
200 µL/minGradient separation of a panel of estrogen metabolites.[14]
Column Temperature50 °CSeparation of dansylated estradiol and metabolites.[8][13]
35 °CIsocratic separation of estradiol and ethinylestradiol.[9]
35 °CGradient separation of a panel of estrogen metabolites.[14]
Injection Volume10 µLGeneral applications.[9][14]
DetectionFluorescence (Ex: 350 nm, Em: 530 nm)After derivatization with dansyl chloride.[8][13]
UV (230 nm)For underivatized estrogens.[9]
ESI-MS/MSFor high sensitivity and selectivity.[14]

Experimental Protocols

Protocol 1: HPLC-FLD Method for Estradiol and its Metabolites in Serum

This protocol describes a method for the quantification of estradiol (E2), this compound (2-OHE2), and 2-methoxyestradiol (2-MeOE2) in serum using HPLC with fluorescence detection after derivatization.[8][13]

1. Sample Preparation (Solid-Phase Microextraction - SPME)

  • Spike 180 µL of serum with 20 µL of a working standard solution.

  • Perform SPME using a divinylbenzene (DVB) sorbent.

  • Desorb the analytes from the SPME fiber with methanol.

2. Derivatization

  • Evaporate the methanol from the extracted sample.

  • Reconstitute the residue in a suitable buffer.

  • Add dansyl chloride solution and incubate to allow the derivatization reaction to proceed.

3. HPLC-FLD Analysis

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[8][13]

  • Mobile Phase A: Water with 0.1% formic acid[8][13]

  • Mobile Phase B: Methanol[8][13]

  • Gradient:

    • 0-8 min: 76% to 100% B

    • 8-8.1 min: 100% to 76% B

    • 8.1-11 min: Hold at 76% B[8][13][15]

  • Flow Rate: 0.5 mL/min[8][13]

  • Column Temperature: 50 °C[8][13]

  • Fluorescence Detection: Excitation at 350 nm, Emission at 530 nm[8][13]

Protocol 2: HPLC-UV Method for Estradiol and Ethinylestradiol in Water Samples

This protocol details an isocratic HPLC-UV method for the separation and quantification of estradiol (E2) and ethinylestradiol (EE2).[9]

1. Sample Preparation

  • Filter the water sample to remove particulate matter.

  • If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

2. HPLC-UV Analysis

  • Column: Phenomenex C18 (150 x 4.6 mm, 5 µm)[9]

  • Mobile Phase: Water:Acetonitrile (50:50, v/v)[9]

  • Flow Rate: 0.7 mL/min[9]

  • Column Temperature: 35 °C[9]

  • Injection Volume: 10 µL[9]

  • UV Detection: 230 nm[9]

Visualizations

HPLC_Troubleshooting_Workflow start_end start_end issue issue check check solution solution sub_solution sub_solution start Start problem Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) start->problem check_flow_rate Check Flow Rate & System for Leaks problem->check_flow_rate Retention Time Shift (All Peaks) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) problem->check_mobile_phase Peak Shape Issues / Selective Shifts check_column Check Column (Equilibration, Age, Contamination) problem->check_column Gradual Performance Degradation check_method Review Method Parameters problem->check_method Poor Resolution check_flow_rate->check_mobile_phase No fix_leaks Fix Leaks / Prime Pump check_flow_rate->fix_leaks Yes check_mobile_phase->check_column No prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp Yes check_column->check_method No equilibrate_column Equilibrate / Clean / Replace Column check_column->equilibrate_column Yes end Problem Resolved check_method->end No optimize_method Optimize Method check_method->optimize_method Yes fix_leaks->end prepare_fresh_mp->end equilibrate_column->end adjust_gradient Adjust Gradient optimize_method->adjust_gradient change_stationary_phase Change Stationary Phase optimize_method->change_stationary_phase adjust_temp Adjust Temperature optimize_method->adjust_temp adjust_gradient->end change_stationary_phase->end adjust_temp->end

Caption: General HPLC troubleshooting workflow.

Estrogen_Metabolism_Pathway cluster_conjugation Conjugation Pathway hormone hormone metabolite metabolite enzyme enzyme pathway pathway Estradiol Estradiol (E2) Estrone Estrone (E1) Estradiol->Estrone HSD17B Hydroxyestrones 2- & 4-Hydroxyestrones (Catechol Estrogens) Estrone->Hydroxyestrones CYP450 Hydroxyestradiol 16α-Hydroxyestrone Estrone->Hydroxyestradiol CYP450 Methoxyestrones 2- & 4-Methoxyestrones Hydroxyestrones->Methoxyestrones COMT Estriol Estriol (E3) Hydroxyestradiol->Estriol 17β-HSD Conjugates Sulfate and Glucuronide Conjugates SULTs / UGTs HSD17B 17β-HSD CYP450 CYP450 COMT COMT SULT_UGT SULTs / UGTs Estradiol_c->Conjugates Estrone_c->Conjugates Estriol_c->Conjugates Metabolites_c->Conjugates

Caption: Simplified estrogen metabolism pathway.[7][16]

References

Technical Support Center: Measurement of 2-Hydroxyestradiol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the measurement of 2-Hydroxyestradiol (2-OHE2) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of this critical estrogen metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring this compound (2-OHE2) in plasma?

The measurement of 2-OHE2 in plasma is challenging due to several factors:

  • Low Circulating Concentrations: 2-OHE2 is often present at very low levels (pg/mL) in plasma, particularly in certain populations like postmenopausal women, men, and children, pushing the limits of assay sensitivity.[1][2][3]

  • Inherent Instability: As a catechol estrogen, 2-OHE2 is prone to oxidation, which can lead to its degradation during sample collection, processing, and storage.[4]

  • Interference from Structurally Similar Compounds: The presence of other estrogen metabolites and structurally related steroids can cause cross-reactivity in immunoassays, leading to inaccurate results.[1][2][5][6][7]

  • Methodological Limitations: Both immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have their own sets of challenges, ranging from specificity issues with the former to the need for derivatization and complex sample preparation for the latter.[1][2][8]

Q2: Which is the better method for 2-OHE2 measurement: Immunoassay (ELISA/RIA) or LC-MS/MS?

The choice of method depends on the specific requirements of the study.

  • Immunoassays (ELISA/RIA): These methods are generally less expensive and have a higher throughput. However, they often lack the specificity required for accurate quantification of 2-OHE2, especially at low concentrations, due to cross-reactivity with other steroids.[1][2][3] This can lead to an overestimation of 2-OHE2 levels.[8]

  • LC-MS/MS: This is considered the gold standard for steroid hormone analysis due to its high specificity and accuracy.[1] It can distinguish between structurally similar estrogens. However, the low ionization efficiency of estrogens often necessitates a derivatization step to enhance sensitivity.[1][9] LC-MS/MS methods can be more complex, time-consuming, and require significant capital investment.

Q3: Why is my 2-OHE2 concentration reading higher in an ELISA compared to LC-MS/MS?

It is common for immunoassays to yield higher concentrations for estrogen metabolites compared to LC-MS/MS.[8] This discrepancy is primarily due to the cross-reactivity of the antibodies used in the immunoassay with other structurally similar estrogen metabolites and steroids present in the plasma.[1][2][5][6][7] LC-MS/MS, with its superior specificity, can differentiate 2-OHE2 from these interfering compounds, providing a more accurate measurement.[8]

Q4: How can I prevent the degradation of 2-OHE2 in my plasma samples?

Due to the oxidative instability of catechol estrogens, proper sample handling is crucial.

  • Antioxidants: Adding an antioxidant, such as ascorbic acid, to the collection tube can help prevent the oxidation of 2-OHE2.[4]

  • Rapid Processing: Process blood samples as quickly as possible after collection. Centrifuge to separate plasma and freeze at -80°C.

  • Storage: For long-term storage, samples should be kept at -80°C.[10] Steroids in plasma have been shown to be stable for extended periods when stored at -25°C or lower.[11]

  • Minimize Freeze-Thaw Cycles: Aliquot plasma samples after the initial processing to avoid repeated freezing and thawing, which can degrade the analyte.[12]

Troubleshooting Guides

Immunoassay (ELISA) Troubleshooting
Problem Potential Cause Recommended Solution
High Background Signal Non-specific binding of antibodies.Optimize washing steps (increase number or duration). Ensure blocking buffer is effective.[12]
Improper reagent concentrations.Prepare all reagents fresh and ensure correct dilutions are used.[12]
Low Sensitivity / Weak Signal Suboptimal antibody concentration.Titrate the capture and detection antibodies to determine the optimal concentration.
Inefficient binding.Ensure incubation times and temperatures are as per the protocol.[12][13]
Degraded reagents.Check the expiration dates of all kit components and store them correctly.[13]
High Coefficient of Variation (%CV) / Poor Replicate Data Pipetting inconsistency.Use calibrated pipettes and ensure proper technique. Pre-wet pipette tips.[13][14]
Inadequate plate washing.Ensure uniform and thorough washing of all wells.[14]
Edge effects.Equilibrate the plate to room temperature before use and use a plate sealer during incubations.[12]
Inconsistent Results Between Assays Variation in reagent quality.Use reagents from the same lot number for all samples in a study.
Procedural inconsistencies.Standardize all steps of the assay, including incubation times and temperatures.[12]
LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal / Poor Sensitivity Low ionization efficiency of 2-OHE2.Employ a derivatization strategy to enhance ionization. Dansyl chloride or 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS) are effective derivatizing agents.[1][9][15]
Matrix effects (ion suppression or enhancement).Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[1] Utilize a stable isotope-labeled internal standard to correct for matrix effects.
Peak Tailing or Splitting Poor chromatography.Optimize the mobile phase composition and gradient. Ensure the analytical column is not degraded.
Contamination in the LC system.Flush the system and column with appropriate solvents.
Inaccurate Quantification Instability of derivatized sample.Analyze samples as soon as possible after derivatization. Some derivatized estrogens may not be stable for extended periods in the autosampler.[10]
Improper calibration curve.Prepare calibration standards in a matrix similar to the samples (e.g., stripped serum) to account for matrix effects.
Interference from Isobaric Compounds Co-elution of compounds with the same mass-to-charge ratio.Optimize the chromatographic separation to resolve the interfering peaks from the analyte peak.[1]

Quantitative Data Summary

Table 1: Comparison of Immunoassay (ELISA/RIA) and LC-MS/MS for Estrogen Metabolite Measurement

ParameterImmunoassay (ELISA/RIA)LC-MS/MSReference(s)
Geometric Mean Concentration (vs. LC-MS/MS) 1.4 - 11.8 times higherReference Method[8]
Laboratory Coefficient of Variation (%CV) < 18%≤ 9%[8]
Specificity Lower, prone to cross-reactivityHigh[1][2]
Sensitivity (LLOQ) Often >30 pg/mLCan achieve <5 pg/mL, with derivatization as low as 0.5-5 pg/mL[2][3]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Pre-analytical Processing
  • Patient Preparation: Note factors that can influence hormone levels, such as time of day, menstrual cycle phase, and medications.[16][17][18][19]

  • Blood Collection:

    • Collect whole blood in EDTA or heparin-containing tubes.

    • To prevent oxidation of 2-OHE2, consider adding an antioxidant like ascorbic acid to the collection tube.

  • Plasma Separation:

    • Within 1 hour of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Storage:

    • Aliquot the plasma into cryovials to avoid multiple freeze-thaw cycles.

    • Immediately freeze and store samples at -80°C until analysis.

Protocol 2: General Workflow for 2-OHE2 Measurement by LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add a stable isotope-labeled internal standard (e.g., d4-2-OHE2) to all samples, calibrators, and quality controls.

    • Perform protein precipitation (e.g., with methanol/zinc sulfate).[10]

    • Conduct liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the estrogens.[1]

  • Enzymatic Hydrolysis (for total 2-OHE2):

    • If measuring total (conjugated and unconjugated) 2-OHE2, incubate the extracted sample with β-glucuronidase/sulfatase to deconjugate the metabolites.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Reconstitute in a derivatization agent solution (e.g., dansyl chloride or DMIS) and incubate under optimized conditions (time and temperature) to enhance ionization efficiency.[9][10][15]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable C18 column and a gradient mobile phase.

    • Detect and quantify 2-OHE2 using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Visualizations

experimental_workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase (LC-MS/MS) blood_collection 1. Blood Collection (with antioxidant) centrifugation 2. Centrifugation blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation storage 4. Storage at -80°C plasma_separation->storage sample_prep 5. Sample Preparation (Extraction) storage->sample_prep derivatization 6. Derivatization sample_prep->derivatization lc_separation 7. LC Separation derivatization->lc_separation ms_detection 8. MS/MS Detection lc_separation->ms_detection

Caption: Workflow for this compound measurement in plasma.

troubleshooting_decision_tree start Inaccurate 2-OHE2 Results method Which method was used? start->method elisa Immunoassay (ELISA) method->elisa ELISA lcms LC-MS/MS method->lcms LC-MS/MS elisa_issue Issue Type? elisa->elisa_issue lcms_issue Issue Type? lcms->lcms_issue high_conc Concentration too high? elisa_issue->high_conc Quantitation poor_repro Poor Reproducibility? elisa_issue->poor_repro Precision cross_react Suspect Cross-Reactivity. Validate with LC-MS/MS. high_conc->cross_react Yes check_wash Check washing steps, pipetting, and reagents. high_conc->check_wash No poor_repro->check_wash low_signal Low Signal? lcms_issue->low_signal Sensitivity bad_peak Poor Peak Shape? lcms_issue->bad_peak Chromatography check_deriv Optimize derivatization and sample cleanup. low_signal->check_deriv Yes check_stability Check sample stability (add antioxidant). low_signal->check_stability No check_lc Check LC column and mobile phase. bad_peak->check_lc

Caption: Troubleshooting decision tree for 2-OHE2 analysis.

References

Technical Support Center: Ensuring the Accuracy of 2-Hydroxyestradiol (2-OHE2) Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 2-Hydroxyestradiol (2-OHE2). Our aim is to help you improve the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the preparation, storage, and analysis of 2-OHE2 standards.

1. Standard Preparation and Handling

  • Q1: What is the recommended solvent for preparing this compound stock solutions?

    • A1: For preparing stock solutions of 2-OHE2, it is recommended to use solvents such as methanol or acetonitrile. The choice of solvent can impact the stability and solubility of the standard. It is crucial to ensure the 2-OHE2 is fully dissolved before making further dilutions.

  • Q2: My 2-OHE2 standard shows signs of degradation. How can I prevent this?

    • A2: 2-OHE2 is a catechol estrogen and is susceptible to oxidation. To minimize degradation, it is advisable to prepare fresh solutions and use them promptly. For short-term storage, keep the solutions at 4°C. For longer-term storage, aliquots should be stored at -80°C to avoid repeated freeze-thaw cycles. The addition of an antioxidant like ascorbic acid to urine samples has been studied, but its benefit for pure standards is not definitively established and may depend on the experimental context.[1]

  • Q3: How should I verify the concentration of my newly prepared 2-OHE2 stock solution?

    • A3: To ensure the accuracy of your stock solution, it is best practice to perform a stock standard comparison. This involves preparing two independent stock solutions from separate weighings of the 2-OHE2 standard. These are then diluted to the same concentration and their responses are compared using your analytical method. The responses should agree within a predefined margin, typically ±5%, to confirm the accuracy of the preparation.

2. Chromatographic and Mass Spectrometry Issues

  • Q4: I am observing poor peak shape (tailing or fronting) for my 2-OHE2 standard in my LC-MS/MS analysis. What are the possible causes and solutions?

    • A4: Poor peak shape can arise from several factors. Here are some common causes and their solutions:

      • Secondary Interactions: Residual silanol groups on the column can interact with the hydroxyl groups of 2-OHE2, causing peak tailing. Ensure your mobile phase pH is appropriate for the column and analyte. Using a column with end-capping or a different stationary phase can mitigate these interactions.

      • Column Contamination: Buildup of matrix components from previous injections can lead to peak distortion. Regularly flush your column with a strong solvent.

      • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak fronting or splitting. Whenever possible, dissolve your standard in the initial mobile phase composition.[2][3]

  • Q5: My 2-OHE2 peak is splitting. What should I investigate?

    • A5: Peak splitting can be caused by:

      • Partially Clogged Frit: Contaminants from the sample or system can block the column inlet frit. Replacing the frit or the column may be necessary.

      • Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This often occurs with high pH mobile phases that degrade the silica packing.

      • Sample Precipitation: If the analyte is not fully soluble in the mobile phase, it can precipitate on the column and then redissolve, causing a split peak. Ensure your sample is fully dissolved in a compatible solvent.[2][4]

  • Q6: I am experiencing significant signal suppression or enhancement (matrix effects) when analyzing 2-OHE2 in biological samples. How can I mitigate this?

    • A6: Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples and can significantly impact accuracy.[5][6] Here are some strategies to address them:

      • Improve Sample Preparation: Utilize more effective sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][8][9]

      • Optimize Chromatography: Adjusting the chromatographic method to separate 2-OHE2 from co-eluting matrix components can reduce ion suppression or enhancement.[8]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for 2-OHE2 will co-elute and experience similar ionization effects as the analyte, allowing for accurate quantification.[10][11]

      • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[12]

  • Q7: The retention time of my 2-OHE2 standard is shifting between injections. What could be the cause?

    • A7: Retention time shifts can be due to:

      • Changes in Mobile Phase Composition: Ensure your mobile phase is properly mixed and degassed. If preparing it online, check the pump performance.

      • Column Temperature Fluctuations: Use a column oven to maintain a stable temperature.

      • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.

      • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.

Data Presentation

Table 1: Stability of this compound in Urine under Various Storage Conditions

The following table summarizes the stability of 2-OHE2 in first morning urine samples from premenopausal women, as reported in a study by an unspecified author. The data shows minimal degradation under typical short-term and long-term storage conditions.[1]

Storage ConditionDurationAdditiveAverage Change in Concentration
4°CUp to 48 hoursNone< 1% per 24 hours
-80°CUp to 1 yearNone< 1% over the year
Freeze-Thaw Cycles (up to 3)N/ANoneNo consistent, significant loss observed

Note: The study also investigated the effect of adding ascorbic acid (0.1% w/v) and found no clear beneficial effect on 2-OHE2 stability under these conditions.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

This protocol outlines the steps for preparing accurate standard solutions of 2-OHE2.

Materials:

  • This compound (analytical standard grade)

  • Methanol or Acetonitrile (LC-MS grade)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the 2-OHE2 standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a suitable amount (e.g., 10 mg) of the 2-OHE2 standard using a calibrated analytical balance. c. Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 10 mL). d. Add a small amount of the chosen solvent (methanol or acetonitrile) to dissolve the standard. e. Once fully dissolved, bring the solution to the final volume with the solvent. f. Mix the solution thoroughly by inverting the flask several times. g. Transfer the stock solution to an amber glass vial for storage.

  • Working Solution Preparation: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution using calibrated pipettes and volumetric flasks. b. The concentration range of the working solutions should bracket the expected concentration of the analyte in the samples.

  • Storage: a. Store the stock solution at -80°C in aliquots to avoid repeated freeze-thaw cycles. b. Freshly prepare working solutions for each analytical run. If short-term storage is necessary, store them at 4°C for no longer than 24-48 hours.

Protocol 2: Validation of the Analytical Method for this compound Quantification

This protocol provides a general framework for validating an analytical method for 2-OHE2, based on common guidelines. The specific acceptance criteria should be defined by the laboratory.[13][14][15][16]

Key Validation Parameters:

  • Specificity/Selectivity:

    • Objective: To demonstrate that the method can unequivocally measure 2-OHE2 in the presence of other components, such as isomers (e.g., 4-Hydroxyestradiol) and matrix components.

    • Procedure: Analyze blank matrix samples, matrix samples spiked with 2-OHE2, and matrix samples spiked with potentially interfering compounds. The 2-OHE2 peak should be well-resolved from any other peaks at its retention time.

  • Linearity and Range:

    • Objective: To establish the concentration range over which the method is linear.

    • Procedure: Prepare a series of at least five calibration standards of known concentrations. Analyze these standards and plot the response versus concentration. Perform a linear regression and evaluate the correlation coefficient (r²) which should ideally be >0.99.

  • Accuracy:

    • Objective: To determine the closeness of the measured value to the true value.

    • Procedure: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) prepared in the matrix. The accuracy is expressed as the percentage of the measured concentration to the nominal concentration.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze replicate QC samples at three concentration levels within the same analytical run.

      • Intermediate Precision (Inter-assay precision): Analyze replicate QC samples at three concentration levels on different days, with different analysts, or on different instruments.

      • The precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Objective: To determine the lowest concentration of 2-OHE2 that can be reliably detected and quantified.

    • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[16]

  • Stability:

    • Objective: To evaluate the stability of 2-OHE2 in the matrix under different storage and handling conditions.

    • Procedure: Analyze QC samples that have been subjected to short-term storage (bench-top), long-term storage (frozen), and freeze-thaw cycles. The results are compared to freshly prepared samples.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh 2-OHE2 Standard dissolve Dissolve in Solvent (Methanol/Acetonitrile) weigh->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Standards stock->working injection Inject Sample working->injection sample_collection Collect Biological Sample (e.g., Plasma, Urine) spike_is Spike with Internal Standard sample_collection->spike_is extraction Extraction (SPE or LLE) spike_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate evaporate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 2-OHE2 calibration->quantification

Caption: Workflow for this compound Quantification.

troubleshooting_workflow cluster_investigation Initial Checks cluster_troubleshooting Troubleshooting Paths cluster_resolution Resolution start Inaccurate 2-OHE2 Results check_standards Verify Standard Preparation and Storage start->check_standards check_system Check System Suitability (Peak Shape, RT, Sensitivity) start->check_system poor_chromatography Poor Chromatography? check_system->poor_chromatography matrix_effects Matrix Effects Suspected? poor_chromatography->matrix_effects No troubleshoot_chrom Optimize LC Method: - Mobile Phase - Column - Temperature poor_chromatography->troubleshoot_chrom Yes troubleshoot_matrix Improve Sample Cleanup Use Isotope-Labeled IS matrix_effects->troubleshoot_matrix Yes revalidate Re-validate Method matrix_effects->revalidate No troubleshoot_chrom->revalidate troubleshoot_matrix->revalidate end Accurate Results revalidate->end

Caption: Troubleshooting Logic for Inaccurate 2-OHE2 Results.

References

Technical Support Center: Optimizing Cell Treatment Protocols with 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxyestradiol (2-OHE2).

Troubleshooting Guide

This guide addresses specific issues that may arise during cell treatment experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or no observable effect of 2-OHE2 on cell viability or signaling. Suboptimal Concentration: The concentration of 2-OHE2 may be too low or too high for the specific cell line. Lower concentrations of 2-OHE2 have been reported to have a stimulating effect on cell proliferation, while pharmacological doses exert an antimitogenic effect.Perform a dose-response experiment to determine the optimal concentration. Test a wide range of concentrations (e.g., 0.01 µM to 100 µM) to identify the effective range for your cell line.
Inadequate Incubation Time: The treatment duration may be too short to induce a measurable response.Conduct a time-course experiment. Treat cells for various durations (e.g., 24, 48, 72 hours) to determine the optimal time point for observing the desired effect.
Degradation of 2-OHE2: 2-OHE2 in solution may degrade over time, especially with repeated freeze-thaw cycles or improper storage.Prepare fresh stock solutions of 2-OHE2 regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.
Conversion to 2-Methoxyestradiol (2-ME): 2-OHE2 is a prodrug of the potent anti-cancer agent 2-methoxyestradiol (2-ME). The observed effects may be due to 2-ME. The conversion rate can vary between cell types depending on the expression of catechol-O-methyltransferase (COMT).If possible, measure the levels of both 2-OHE2 and 2-ME in your cell culture supernatant. Consider that the biological activity observed might be a combination of both compounds.
Solvent Issues: The solvent used to dissolve 2-OHE2 (e.g., DMSO, ethanol) may be at a concentration that is toxic to the cells.Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability. Run a vehicle control (medium with solvent only) to assess solvent toxicity.
High background or non-specific effects in assays (e.g., Western blot, qPCR). Cell Culture Media Components: Phenol red in some culture media has weak estrogenic activity and can interfere with experiments involving estrogenic compounds.Use phenol red-free media for your experiments to avoid interference.
Antibody Specificity (Western Blot): The primary antibody may be cross-reacting with other proteins.Use a highly specific and validated antibody. Perform a literature search for antibodies successfully used to detect your protein of interest after 2-OHE2 treatment. Run appropriate controls, including a negative control (lysate from untreated cells) and a positive control (lysate from cells known to express the protein).
Primer Specificity (qPCR): Primers may be amplifying non-target genes.Design and validate primers for specificity and efficiency. Perform a melt curve analysis to ensure a single PCR product is amplified.
Difficulty Reproducing Results. Variability in Cell Culture Conditions: Passage number, cell density, and serum concentration can all influence cellular responses.Maintain consistent cell culture practices. Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch of serum for a set of experiments.
Inconsistent 2-OHE2 Preparation: Errors in weighing, dissolving, or diluting 2-OHE2 can lead to variability in treatment concentrations.Calibrate your balance regularly. Ensure 2-OHE2 is fully dissolved in the stock solution. Use calibrated pipettes for dilutions.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound (2-OHE2) is an endogenous metabolite of estradiol. Its mechanism of action is complex and can be cell-type dependent. It has been shown to have dual roles, both promoting and preventing carcinogenesis. 2-OHE2 has a low affinity for estrogen receptors (ERs) compared to estradiol. Its effects can be mediated through ER-independent pathways. A key aspect of its action is its conversion to 2-methoxyestradiol (2-ME), a potent anti-cancer agent that can inhibit angiogenesis and induce apoptosis. 2-OHE2 itself can also induce oxidative DNA damage and apoptosis in some cancer cells.

2. What is a typical starting concentration range for 2-OHE2 in cell culture experiments?

The effective concentration of 2-OHE2 is highly dependent on the cell line. Based on published studies, a broad starting range to test would be from 0.1 µM to 50 µM. For example, in endometriotic cells, lower concentrations had a stimulating effect on proliferation, while pharmacological doses were inhibitory. In ovarian cancer cells, a concentration of 10 µM was used in combination with other agents. It is crucial to perform a dose-response study for each new cell line to determine the optimal working concentration.

3. How should I prepare and store this compound stock solutions?

This compound is typically dissolved in an organic solvent like DMSO or absolute ethanol to create a concentrated stock solution. For example, to prepare a 10 mM stock solution in DMSO, you would dissolve the appropriate amount of 2-OHE2 powder in the calculated volume of DMSO. It is recommended to prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

4. How long should I treat my cells with this compound?

The optimal treatment duration will vary depending on the cell type and the endpoint being measured. Common incubation times in published studies range from 24 to 72 hours. A time-course experiment is recommended to determine the ideal treatment length for your specific experimental goals.

5. Can the serum in my cell culture medium affect the activity of 2-OHE2?

Yes, components in fetal bovine serum (FBS) can bind to steroid hormones and potentially modulate their activity. To minimize this variability, it is advisable to use charcoal-stripped FBS, which has been treated to remove endogenous hormones.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the effects of this compound.

Cell LineConcentration RangeTreatment DurationObserved EffectReference
Endometriotic cellsDose-dependentNot specifiedLower concentrations stimulated proliferation; pharmacological doses inhibited proliferation.
Ovarian Cancer Cells (A2780CisR)10 µM (in combination)24 hoursOvercame platinum chemoresistance.
Human Mammary Epithelial Cells (MCF-10A)Not specifiedNot specifiedInduced oxidative DNA damage and apoptosis.
RL95-2 Human Endometrial Cancer CellsNot specifiedNot specifiedInhibited cell proliferation and induced G2/M cell cycle arrest.
Vascular Smooth Muscle CellsNot specifiedNot specifiedInhibited serum-induced growth.

Experimental Protocols

Detailed Methodology for a Dose-Response Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of 2-OHE2 Dilutions: Prepare a series of 2-OHE2 dilutions in your cell culture medium (preferably phenol red-free and supplemented with charcoal-stripped FBS) from a concentrated stock solution. Include a vehicle-only control.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of 2-OHE2.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the 2-OHE2 concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

General Protocol for Western Blot Analysis of Signaling Proteins
  • Cell Treatment and Lysis: Treat cells with the optimal concentration of 2-OHE2 for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the Bradford or BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target signaling protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between different treatment groups.

Visualizations

Signaling_Pathway 2-OHE2 2-OHE2 COMT COMT 2-OHE2->COMT Metabolized by ER ER 2-OHE2->ER Weakly binds ROS ROS 2-OHE2->ROS Induces 2-ME 2-ME COMT->2-ME Produces Apoptosis Apoptosis 2-ME->Apoptosis Angiogenesis_Inhibition Angiogenesis_Inhibition 2-ME->Angiogenesis_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest 2-ME->Cell_Cycle_Arrest DNA_Damage DNA_Damage ROS->DNA_Damage DNA_Damage->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 2-OHE2 Stock Solution Dose_Response Dose-Response Treatment Prepare_Stock->Dose_Response Seed_Cells Seed Cells Seed_Cells->Dose_Response Viability_Assay Cell Viability Assay (MTT) Dose_Response->Viability_Assay Time_Course Time-Course Treatment Protein_Analysis Protein Analysis (Western Blot) Time_Course->Protein_Analysis Gene_Expression Gene Expression (qPCR) Time_Course->Gene_Expression Viability_Assay->Time_Course Determine Optimal Dose Troubleshooting_Flowchart Start Start Inconsistent_Results Inconsistent/No Effect? Start->Inconsistent_Results Check_Concentration Perform Dose-Response Inconsistent_Results->Check_Concentration Yes Problem_Solved Problem Solved Inconsistent_Results->Problem_Solved No Check_Duration Perform Time-Course Check_Concentration->Check_Duration Check_Compound Prepare Fresh Stock Check_Duration->Check_Compound Check_Solvent Run Vehicle Control Check_Compound->Check_Solvent Check_Media Use Phenol Red-Free Media Check_Solvent->Check_Media Further_Investigation Further Investigation Needed Check_Media->Further_Investigation

Validation & Comparative

A Comparative Guide to 2-Hydroxyestradiol Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading analytical methods for the detection and quantification of 2-Hydroxyestradiol (2-OH-E2), a critical catechol estrogen metabolite. The selection of an appropriate detection method is paramount for accurate research in areas such as oncology, endocrinology, and drug development. This document outlines the performance characteristics and detailed experimental protocols for three major techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison

The choice of a detection method often depends on a balance between sensitivity, specificity, throughput, and cost. Mass spectrometry-based methods are considered the "gold standard" for their high accuracy and specificity, while immunoassays offer a higher-throughput and more cost-effective solution.[1] The following table summarizes the key quantitative performance metrics for each method.

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)New 2-OH-E2 Detection Method
Limit of Quantitation (LOQ) 0.16 - 8 pg/mL (serum)[2][3]0.02 - 1.0 ng/mL (urine)[4][5]6.25 pg/mL (rat serum, plasma)[6][Insert Data]
Accuracy (Recovery) 80 - 113%[3]91.4 - 108.5%[5]Typically 80-120%[Insert Data]
Intra-Assay Precision (CV%) < 10%[7]1.4 - 10.5%[5]< 15%[Insert Data]
Inter-Assay Precision (CV%) < 10%[7]1.4 - 10.5%[5]< 20%*[Insert Data]

*Manufacturer of the specific this compound ELISA kit (MyBioSource, Cat. No. MBS3807545) states that intra- and inter-assay CVs are assessed, but does not provide specific values in the publicly available datasheet.[4][6] The values presented are typical for competitive ELISA kits.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any new detection method. Below are representative protocols for the established techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Serum

This method offers high sensitivity and specificity for the detection of this compound in serum.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of serum sample, add an internal standard (e.g., deuterated 2-OH-E2).[9]

  • Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.[9]

  • Centrifuge at 3000 x g for 10 minutes.[2]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried extract in 100 µL of a 50:50 methanol:water solution.

2. Chromatographic Separation:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.2 mM Ammonium Fluoride in water.[6]

  • Mobile Phase B: 0.2 mM Ammonium Fluoride in methanol.[6]

  • Flow Rate: 400 µL/min.[6]

  • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration phase.[6]

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 2-OH-E2 and its internal standard.

  • Instrument Settings: Optimized parameters for gas temperature, capillary voltage, and collision energy are essential for maximum sensitivity.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine

GC-MS is a robust method for analyzing estrogen metabolites in urine, though it requires derivatization.

1. Sample Preparation (Enzymatic Hydrolysis and Extraction):

  • To 2 mL of urine, add an internal standard and 100 µL of 0.2% aqueous L-ascorbic acid.[5]

  • Perform enzymatic hydrolysis by adding β-glucuronidase/arylsulfatase and incubating at 55°C for 3 hours to deconjugate the estrogen metabolites.[2][5]

  • Adjust the pH to 8 with a K2CO3 solution.[5]

  • Perform liquid-liquid extraction twice with 2.5 mL of n-hexane.[5]

  • Evaporate the combined organic layers to dryness under nitrogen at 40°C.[5]

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as MSTFA with a catalyst (e.g., NH4I/dithioerythritol) and incubate at 70°C for 1 hour to create volatile trimethylsilyl (TMS) derivatives.[2]

3. Chromatographic Separation:

  • Column: A capillary column suitable for steroid analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the derivatized analytes, for example, starting at 100°C and ramping up to 300°C.

4. Mass Spectrometric Detection:

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 2-OH-E2 derivative and the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a high-throughput method, and the following is a general protocol for a competitive ELISA, which is a common format for small molecule detection like this compound.[1][7]

1. Plate Preparation:

  • The microplate wells are pre-coated with a capture antibody specific for this compound.

2. Competitive Binding:

  • Add standards, controls, and samples to the appropriate wells.

  • Add a fixed amount of HRP-conjugated this compound to each well.

  • Incubate the plate, typically for 1-2 hours at 37°C, allowing the sample/standard 2-OH-E2 and the HRP-conjugated 2-OH-E2 to compete for binding to the capture antibody.[1]

3. Washing:

  • Aspirate the liquid from each well and wash the plate multiple times (usually 3-5 times) with a wash buffer to remove unbound reagents.[1]

4. Substrate Addition and Signal Development:

  • Add a TMB substrate solution to each well. The HRP enzyme bound to the plate will catalyze a color change.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes).[1]

5. Stopping the Reaction and Measurement:

  • Add a stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution (e.g., from blue to yellow).

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1]

Visualizing the Workflow

To better illustrate the processes involved in validating and performing these detection methods, the following diagrams are provided.

Validation_Workflow cluster_0 Method Validation cluster_1 Performance Metrics Define Analytical Method Define Analytical Method Assess Performance Metrics Assess Performance Metrics Define Analytical Method->Assess Performance Metrics Establish Protocols Establish Protocols Assess Performance Metrics->Establish Protocols Accuracy (Recovery) Accuracy (Recovery) Assess Performance Metrics->Accuracy (Recovery) Precision (CV%) Precision (CV%) Assess Performance Metrics->Precision (CV%) Linearity Linearity Assess Performance Metrics->Linearity Sensitivity (LOD/LOQ) Sensitivity (LOD/LOQ) Assess Performance Metrics->Sensitivity (LOD/LOQ) Specificity Specificity Assess Performance Metrics->Specificity Method Validation Complete Method Validation Complete Establish Protocols->Method Validation Complete

A generalized workflow for the validation of a new analytical method.

LC_MS_Workflow Serum Sample Serum Sample Add Internal Standard Add Internal Standard Serum Sample->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Inject MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Elute Data Analysis Data Analysis MS/MS Detection->Data Analysis

Experimental workflow for this compound detection by LC-MS/MS.

GC_MS_Workflow Urine Sample Urine Sample Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample->Enzymatic Hydrolysis Extraction Extraction Enzymatic Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GC Separation GC Separation Derivatization->GC Separation Inject MS Detection MS Detection GC Separation->MS Detection Elute Data Analysis Data Analysis MS Detection->Data Analysis

Experimental workflow for this compound detection by GC-MS.

ELISA_Workflow Sample/Standard Addition Sample/Standard Addition Competitive Binding Competitive Binding Sample/Standard Addition->Competitive Binding Wash Step Wash Step Competitive Binding->Wash Step Substrate Addition Substrate Addition Wash Step->Substrate Addition Signal Development Signal Development Substrate Addition->Signal Development Stop Reaction Stop Reaction Signal Development->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis

Experimental workflow for a competitive ELISA.

References

A Comparative Analysis of 2-Hydroxyestradiol and 4-Hydroxyestradiol: Biological Effects and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, the primary female sex hormone, undergoes extensive metabolism, leading to the formation of various metabolites with distinct biological activities. Among these are the catechol estrogens, 2-hydroxyestradiol (2-OHE2) and 4-hydroxyestradiol (4-OHE2). While structurally similar, these two metabolites exhibit profoundly different physiological and pathological effects. Understanding these differences is crucial for research into hormone-dependent cancers, particularly breast cancer, and for the development of targeted therapeutic strategies. This guide provides a comprehensive comparison of 2-OHE2 and 4-OHE2, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Quantitative Data Comparison

The following table summarizes the key quantitative differences in the biological activities of this compound and 4-Hydroxyestradiol.

ParameterThis compound (2-OHE2)4-Hydroxyestradiol (4-OHE2)References
Estrogen Receptor (ER) Binding Affinity Lower affinity compared to Estradiol.Relative affinity approximately 1.5-fold greater than Estradiol.[1]
Genotoxicity/Mutagenicity Weakly genotoxic; induces single-strand DNA breaks and forms stable, reversible DNA adducts.[2][3] Mutagenic at higher doses (3.6 µM).[4]Considered the most genotoxic metabolite; forms reactive quinones that lead to DNA damage and apurinic sites.[3][5] Mutagenic at lower doses (0.007 nM and 70 nM).[4][2][3][4][5]
Carcinogenic Potential Weak carcinogenic activity.[2] May have anti-carcinogenic effects by inducing cell cycle arrest.[6]Strong carcinogenic potential; induces malignant transformation of breast cells and tumorigenesis.[7][2][6][7]
Metabolism by COMT Preferred substrate for Catechol-O-methyltransferase (COMT), leading to rapid inactivation to 2-methoxyestradiol.[2]Poor substrate for COMT, leading to its accumulation and conversion to carcinogenic quinones.[2]
Induction of Reactive Oxygen Species (ROS) Induces ROS production, which can lead to oxidative DNA damage and apoptosis.Induces significantly more ROS compared to 2-OHE2, contributing to its genotoxicity and cell transformation activity.
Effect on Cell Proliferation May act as a weak mitogen or an inhibitor of proliferation.[6]Associated with increased cell proliferation.[6]
Signaling Pathway Activation Minimal activation of pro-carcinogenic pathways.Activates PI3K/Akt and NF-κB signaling pathways, promoting cell survival and proliferation.

Signaling Pathways

The differential effects of 2-OHE2 and 4-OHE2 can be attributed to their distinct modulation of intracellular signaling pathways.

Metabolic Pathway of Estradiol to Catechol Estrogens

The initial step in the metabolism of estradiol involves hydroxylation at either the C2 or C4 position by cytochrome P450 (CYP) enzymes. This metabolic choice is a critical determinant of the subsequent biological effects.

Estradiol Estradiol CYP1A1/CYP3A4 CYP1A1/CYP3A4 Estradiol->CYP1A1/CYP3A4 2-hydroxylation CYP1B1 CYP1B1 Estradiol->CYP1B1 4-hydroxylation This compound This compound COMT COMT This compound->COMT Methylation 4-Hydroxyestradiol 4-Hydroxyestradiol Oxidation Oxidation 4-Hydroxyestradiol->Oxidation Redox Cycling CYP1A1/CYP3A4->this compound CYP1B1->4-Hydroxyestradiol 2-Methoxyestradiol (Less Toxic) 2-Methoxyestradiol (Less Toxic) Estradiol-3,4-quinone (Genotoxic) Estradiol-3,4-quinone (Genotoxic) COMT->2-Methoxyestradiol (Less Toxic) Oxidation->Estradiol-3,4-quinone (Genotoxic)

Metabolism of Estradiol.
4-Hydroxyestradiol Induced Pro-carcinogenic Signaling

4-OHE2 promotes carcinogenesis through the generation of reactive oxygen species (ROS) and the subsequent activation of the PI3K/Akt and NF-κB signaling pathways. These pathways are critical for cell survival, proliferation, and inflammation, all of which are hallmarks of cancer.

4-Hydroxyestradiol 4-Hydroxyestradiol ROS Reactive Oxygen Species (ROS) 4-Hydroxyestradiol->ROS PI3K PI3K ROS->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Inflammation Inflammation Nucleus->Inflammation Gene Transcription

4-OHE2 Signaling Pathway.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled estradiol.

Materials:

  • Rat uterine cytosol (source of estrogen receptors)

  • [³H]-17β-estradiol (radioligand)

  • Test compounds (2-OHE2, 4-OHE2)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxyapatite (HAP) slurry

  • Scintillation vials and fluid

Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

    • Centrifuge the homogenate to remove the nuclear fraction.

    • Ultracentrifuge the supernatant to obtain the cytosol containing the estrogen receptors.[5]

  • Competitive Binding Assay:

    • In triplicate, incubate a constant concentration of [³H]-estradiol with increasing concentrations of the competitor compound (2-OHE2 or 4-OHE2) and a fixed amount of uterine cytosol in TEDG buffer.

    • Incubate overnight at 4°C to reach equilibrium.

    • Add HAP slurry to each tube to separate bound from free radioligand.

    • Wash the HAP pellet to remove unbound ligand.

    • Resuspend the pellet in ethanol and transfer to scintillation vials.

    • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [³H]-estradiol against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of estradiol / IC50 of test compound) x 100.

Genotoxicity Assessment: Measurement of Reactive Oxygen Species (ROS)

This protocol measures the generation of ROS by catechol estrogens in breast epithelial cells.

Materials:

  • Breast epithelial cell lines (e.g., MCF-10A, MCF-7)

  • Test compounds (2-OHE2, 4-OHE2)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • NADPH

  • 96-well black microtiter plates

Protocol:

  • Cell Lysate Preparation:

    • Culture breast epithelial cells to near confluence.

    • Harvest and lyse the cells to obtain cell lysates.

    • Determine the protein concentration of the lysates.

  • ROS Production Assay:

    • In a 96-well plate, combine the cell lysate, NADPH, Amplex Red, and HRP in a suitable buffer.

    • Add varying concentrations of the test compounds (2-OHE2 or 4-OHE2).

    • Incubate the plate at 37°C.

    • Measure the fluorescence of the reaction product, resorufin, at an excitation of ~540 nm and an emission of ~595 nm using a microplate reader.[2][5]

  • Data Analysis:

    • Quantify the rate of H₂O₂ production based on the increase in fluorescence over time.

    • Compare the ROS-generating capacity of 2-OHE2 and 4-OHE2 at different concentrations.

Anchorage-Independent Growth Assay

This assay assesses the carcinogenic potential of a compound by measuring its ability to induce cell growth in a semi-solid medium, a characteristic of transformed cells.

Materials:

  • Human mammary epithelial cells (e.g., MCF-10A)

  • Test compounds (2-OHE2, 4-OHE2)

  • Soft agar (e.g., Noble agar)

  • Cell culture medium

  • 6-well plates

Protocol:

  • Prepare Base Agar Layer:

    • Mix a solution of 0.5-0.6% agar in cell culture medium and pour it into the bottom of 6-well plates.

    • Allow the agar to solidify at room temperature.

  • Prepare Cell-Agar Layer:

    • Trypsinize and count the cells.

    • Resuspend the cells in a 0.3-0.4% agar solution in cell culture medium containing the test compounds (2-OHE2 or 4-OHE2) at the desired concentrations.

    • Layer this cell-agar suspension on top of the solidified base agar.

  • Incubation and Colony Formation:

    • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.

    • Add fresh medium containing the test compounds to the top of the agar every few days to prevent drying.

  • Colony Staining and Counting:

    • After the incubation period, stain the colonies with a solution such as crystal violet.

    • Count the number of colonies in each well using a microscope.[1]

  • Data Analysis:

    • Compare the number and size of colonies formed in the presence of 2-OHE2 and 4-OHE2 to the vehicle control.

Conclusion

The available evidence strongly indicates that 4-Hydroxyestradiol is a more potent and genotoxic metabolite of estradiol compared to this compound. Its higher affinity for the estrogen receptor, coupled with its ability to generate significant levels of reactive oxygen species and activate pro-carcinogenic signaling pathways, underscores its role in the initiation and promotion of hormone-dependent cancers. Conversely, this compound is more readily detoxified and exhibits weaker carcinogenic potential. These fundamental differences highlight the critical importance of understanding the metabolic fate of estrogens in assessing cancer risk and in the design of novel therapeutic interventions. The experimental protocols provided herein offer standardized methods for the continued investigation of these and other estrogen metabolites.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for generating reliable and reproducible data. When working with small molecules like the estrogen metabolite 2-Hydroxyestradiol (2-OHE2), the potential for cross-reactivity with structurally similar compounds is a significant concern. This guide provides a framework for evaluating and comparing the cross-reactivity of antibodies against this compound, complete with experimental protocols and data presentation guidelines.

Understanding the Challenge: Structural Similarity of Estrogen Metabolites

This compound is part of a complex family of estrogen metabolites, many of which share a common steroidal backbone. This structural similarity makes it challenging to develop antibodies that can specifically recognize 2-OHE2 without also binding to other metabolites. Key potential cross-reactants include the parent hormone estradiol (E2), as well as other major metabolites such as estrone (E1), estriol (E3), 4-Hydroxyestradiol (4-OHE2), and 2-Methoxyestradiol (2-MeOE2).

Commercially Available Antibodies and Data Gaps

While several vendors offer ELISA kits and antibodies for estrogen-related compounds, specific quantitative cross-reactivity data for antibodies targeting this compound is not always readily available in product datasheets. For instance, a "Rat 2-Hydroxy Estradiol (2-HE2) ELISA Kit" (MBS3807545) is available from MyBioSource, but detailed cross-reactivity information is not provided in publicly accessible documents. Conversely, a 2-Methoxyestradiol ELISA kit from Cayman Chemical provides a detailed cross-reactivity profile, highlighting the importance of such data.

Given these data gaps, it is often necessary for researchers to perform their own cross-reactivity assessments.

Experimental Protocol: Determining Antibody Cross-Reactivity via Competitive ELISA

The most common method for determining the specificity of an antibody against a small molecule is the competitive enzyme-linked immunosorbent assay (ELISA). This technique measures the ability of potential cross-reactants to compete with the target analyte (this compound) for binding to the antibody.

Principle of the Assay

In this assay format, a known amount of this compound is coated onto the wells of a microplate. The antibody is pre-incubated with either the this compound standard or a potential cross-reacting compound. This mixture is then added to the coated wells. The more cross-reactant present in the solution, the fewer antibody binding sites will be available to bind to the this compound on the plate. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody, and the resulting signal is inversely proportional to the concentration of the free analyte in the initial mixture.

Materials and Reagents
  • High-binding 96-well microplates

  • Anti-2-Hydroxyestradiol antibody (primary antibody)

  • This compound standard

  • Potential cross-reactants (e.g., Estradiol, Estrone, Estriol, 4-Hydroxyestradiol, 2-Methoxyestradiol)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Step-by-Step Procedure
  • Coating: Dilute this compound in Coating Buffer to a concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • In separate tubes, mix equal volumes of the diluted primary antibody with each dilution of the standard or cross-reactant. Incubate for 1-2 hours at room temperature.

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Interpretation

The results of the competitive ELISA should be summarized in a table to allow for easy comparison of the antibody's reactivity with different compounds.

Calculating Cross-Reactivity
  • For both the this compound standard and each potential cross-reactant, plot the absorbance at 450 nm against the logarithm of the concentration.

  • Determine the concentration of this compound and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Sample Data Table
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 1.5 100%
Estradiol (E2)1501.0%
Estrone (E1)5000.3%
Estriol (E3)>1000<0.15%
4-Hydroxyestradiol (4-OHE2)256.0%
2-Methoxyestradiol (2-MeOE2)8000.19%
(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizing the Workflow and Signaling Context

Diagrams are essential for understanding experimental workflows and the biological context of the molecules being studied.

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection p1 Coat Plate with This compound p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 r2 Add Mixture to Plate p4->r2 r1 Pre-incubate Antibody with Standard or Cross-Reactant r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Secondary Ab-HRP d1->d2 d3 Wash d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance at 450nm d5->d6 cluster_preparation cluster_preparation cluster_reaction cluster_reaction cluster_detection cluster_detection

Competitive ELISA workflow for assessing antibody cross-reactivity.

Estrogen_Metabolism_Pathway Estradiol Estradiol (E2) Two_OHE2 This compound (2-OHE2) Estradiol->Two_OHE2 CYP1A1/2 Four_OHE2 4-Hydroxyestradiol (4-OHE2) Estradiol->Four_OHE2 CYP1B1 Estrone Estrone (E1) Estradiol->Estrone Two_MeOE2 2-Methoxyestradiol Two_OHE2->Two_MeOE2 COMT Estriol Estriol (E3) Estrone->Estriol

Validating the Specificity of a 2-Hydroxyestradiol ELISA Kit: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of estrogen metabolites is crucial for understanding their roles in various physiological and pathological processes. While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and cost-effective method for this purpose, their specificity can be a concern, especially when measuring structurally similar molecules like catechol estrogens. This guide provides a framework for validating the specificity of a 2-Hydroxyestradiol (2-OHE2) ELISA kit by comparing its performance with alternative methods and presenting key experimental data.

Alternative Methods for 2-OHE2 Quantification

The primary alternative and gold-standard method for the quantification of estrogen metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers higher specificity and sensitivity compared to immunoassays.[1] LC-MS/MS can simultaneously measure a panel of estrogens and their metabolites, providing a comprehensive profile.[1][2] The distinct retention times and specific multiple reaction monitoring (sMRM) transitions for each analyte in LC-MS/MS ensure accurate identification and quantification, even for stereoisomers.[1]

Performance Comparison: 2-OHE2 ELISA vs. LC-MS/MS

Direct comparative studies on 2-OHE2 ELISA kits are limited in publicly available literature. However, studies on the closely related metabolite, 2-hydroxyestrone (2-OHE1), provide valuable insights into the potential discrepancies between ELISA and LC-MS/MS.

One study comparing a 2-OHE1 ELISA to LC-MS/MS found that while the methods were highly correlated in premenopausal women (correlation coefficient of 0.81), the correlation was significantly lower in postmenopausal women (0.37).[2] Furthermore, the absolute concentrations measured by ELISA were approximately three-fold higher in premenopausal women and six-fold higher in postmenopausal women compared to LC-MS/MS.[2] This suggests potential cross-reactivity of the ELISA antibodies with other interfering substances present at different levels in various physiological states.

Table 1: Comparison of 2-Hydroxyestrone (2-OHE1) Quantification by ELISA and LC-MS/MS

ParameterPremenopausal Women (Luteal Phase)Postmenopausal Women
Correlation Coefficient (r) 0.81[2]0.37[2]
Concentration Discrepancy ELISA results ~3x higher than LC-MS/MS[2]ELISA results ~6x higher than LC-MS/MS[2]
Assessing Specificity: Cross-Reactivity

A critical step in validating a 2-OHE2 ELISA kit is to determine its cross-reactivity with other structurally related estrogens. This data is often provided in the product manual of the ELISA kit. While a specific datasheet with cross-reactivity for a commercial 2-OHE2 ELISA kit was not publicly available at the time of this writing, data from an Estradiol (E2) ELISA kit can serve as an illustrative example of the type of information that is essential for researchers to evaluate.

Table 2: Example Cross-Reactivity Data for an Estradiol (E2) ELISA Kit

CompoundCross-Reactivity (%)
Estradiol (E2)100%
This compound (2-OHE2) 1.0% [3]
Methoxyestradiol2.5%[3]
Estrone (E1)1.38%[3]
Estriol (E3)0.7%[3]
17α-Estradiol0.04%[3]
Testosterone0.02%[3]
Progesterone<0.01%[3]

This table is based on data from an Estradiol ELISA kit and is for illustrative purposes. Researchers must consult the product manual for the specific 2-OHE2 ELISA kit being used.

Experimental Protocols

1. Protocol for Determining Cross-Reactivity:

This protocol outlines the general steps to determine the cross-reactivity of an ELISA kit with related compounds.

  • Prepare a standard curve for the primary analyte (2-OHE2) according to the kit manufacturer's instructions.

  • Prepare serial dilutions of the potentially cross-reacting compounds (e.g., Estradiol, Estrone, Estriol, 4-Hydroxyestradiol) in the assay buffer. The concentration range should be sufficient to observe a dose-response.

  • Run the ELISA with the standards of the primary analyte and the serial dilutions of the potentially cross-reacting compounds.

  • Determine the 50% inhibition concentration (IC50) for the primary analyte and for each of the tested compounds from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 2-OHE2 / IC50 of cross-reacting compound) x 100

2. Protocol for Comparative Analysis with LC-MS/MS:

This protocol describes the workflow for comparing the results of a 2-OHE2 ELISA kit with the gold-standard LC-MS/MS method.

  • Sample Collection and Preparation: Collect biological samples (e.g., serum, plasma, urine) and process them according to standard laboratory procedures. Split each sample into two aliquots.

  • ELISA Analysis: Analyze one aliquot of each sample for 2-OHE2 concentration using the ELISA kit according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the second aliquot of each sample for 2-OHE2 concentration using a validated LC-MS/MS method. This typically involves sample extraction, derivatization (to improve sensitivity), and chromatographic separation followed by mass spectrometric detection.[1]

  • Data Analysis:

    • Compare the absolute concentrations of 2-OHE2 obtained from both methods for each sample.

    • Perform a correlation analysis (e.g., Pearson or Spearman correlation) to determine the degree of agreement between the two methods.

    • A Bland-Altman plot can also be used to assess the agreement between the two quantitative measurements.

Visualizing Experimental Workflows

To further clarify the validation process, the following diagrams illustrate the key experimental workflows.

G cluster_0 Cross-Reactivity Assessment A Prepare 2-OHE2 Standard Curve C Run ELISA Assay A->C B Prepare Serial Dilutions of Potentially Cross-Reacting Compounds B->C D Determine IC50 for 2-OHE2 and Cross-Reacting Compounds C->D E Calculate % Cross-Reactivity D->E

Workflow for assessing ELISA cross-reactivity.

G cluster_1 Comparative Analysis Workflow F Collect and Aliquot Biological Samples G Analyze with 2-OHE2 ELISA Kit F->G H Analyze with LC-MS/MS F->H I Compare Absolute Concentrations and Perform Correlation Analysis G->I H->I

Comparison of ELISA with a gold-standard method.

References

A Comparative Guide to the Antioxidant Properties of Catechol Estrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Catechol estrogens, the metabolic products of endogenous estrogens such as estradiol and estrone, have garnered significant attention for their dual role in cellular processes. While implicated in carcinogenesis under certain conditions, they are also recognized as potent antioxidants. This guide provides an objective comparison of the antioxidant properties of four key catechol estrogens: 2-hydroxyestradiol (2-OHE₂), 4-hydroxyestradiol (4-OHE₂), 2-hydroxyestrone (2-OHE₁), and 4-hydroxyestrone (4-OHE₁). We will delve into their performance in various antioxidant assays, present detailed experimental protocols, and illustrate the key signaling pathway involved in their antioxidant action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of catechol estrogens is often superior to that of their parent estrogens. This activity is attributed to the catechol structure, which can readily donate hydrogen atoms to neutralize free radicals. The following table summarizes the available quantitative data from key antioxidant assays. It is important to note that direct comparative studies across all four catechol estrogens using multiple standardized assays are limited. The data presented is a compilation from various sources and experimental conditions may vary.

Catechol EstrogenAssay TypeMetricResultReference
This compound (2-OHE₂) ** LDL Oxidation (TBARS)% Inhibition (at 10µM)98%[1]
LDL OxidationPotencyMost potent inhibitor[2]
Aqueous Radical Scavenging (ABTS)PotencyLess potent than phenolic estrogens[3][4]
Lipophilic Radical Scavenging (LDL oxidation)PotencyMore potent than phenolic estrogens[3][4]
4-Hydroxyestradiol (4-OHE₂) LDL Oxidation (TBARS)% InhibitionPotent inhibitor[5]
Aqueous Radical Scavenging (ABTS)PotencyLess potent than phenolic estrogens[3][4]
Lipophilic Radical Scavenging (LDL oxidation)PotencyMore potent than phenolic estrogens[3][4]
2-Hydroxyestrone (2-OHE₁) LDL Oxidation (TBARS)% Inhibition (at 10µM)97%[1]
4-Hydroxyestrone (4-OHE₁) **Neuroprotection against oxidative damagePotencyStrongest neuroprotective effect among 25 estrogens tested[6]

Note: TBARS (Thiobarbituric Acid Reactive Substances) assay measures lipid peroxidation. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the capacity to scavenge free radicals. A lower IC₅₀ value indicates higher antioxidant activity. Data for direct IC₅₀ value comparisons in DPPH and ABTS assays for all four catechol estrogens are not consistently available in the reviewed literature.

The Dual Nature of Catechol Estrogens: Antioxidants and Pro-oxidants

It is crucial to understand that catechol estrogens exhibit a concentration-dependent dual role. At higher concentrations (micromolar range), they act as effective antioxidants by scavenging reactive oxygen species (ROS).[7] However, at lower, more physiological concentrations (picomolar to nanomolar range), they can act as pro-oxidants.[7] This pro-oxidant activity is often linked to their ability to reduce metal ions like Cu(II) to Cu(I), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals, initiating lipid peroxidation.[7][8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key antioxidant assays mentioned.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Butylated hydroxytoluene (BHT) solution

  • MDA standard solution

  • Samples (e.g., LDL preparations, tissue homogenates)

Procedure:

  • To 100 µL of the sample, add 20 µL of BHT solution to prevent further oxidation during the assay.

  • Add 500 µL of 15% TCA to precipitate proteins.

  • Vortex the mixture and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Add 500 µL of 0.67% TBA solution to the supernatant.

  • Incubate the mixture in a boiling water bath for 15 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance of the resulting pink-colored complex at 532 nm using a spectrophotometer.

  • Quantify the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Antioxidant standards (e.g., Trolox, Ascorbic Acid)

  • Test samples (catechol estrogens)

Procedure:

  • Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

  • Prepare various concentrations of the test samples and standards in methanol.

  • In a microplate well or a cuvette, add 100 µL of the DPPH working solution to 100 µL of the sample or standard solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS) or ethanol

  • Antioxidant standards (e.g., Trolox)

  • Test samples (catechol estrogens)

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test samples and standards.

  • Add 10 µL of the sample or standard to 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the IC₅₀ value is determined as in the DPPH assay.

The Keap1-Nrf2 Signaling Pathway: A Key Antioxidant Mechanism

Beyond direct radical scavenging, catechol estrogens can induce the expression of a suite of antioxidant and detoxification enzymes through the activation of the Keap1-Nrf2 signaling pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Proteasome Proteasome Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 CE Catechol Estrogen (e.g., 4-OHE₂) CE_Q Quinone Metabolite CE->CE_Q Oxidation CE_Q->Keap1 Covalent Modification of Cysteine Residues Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Nrf2_n->ARE Binds to Maf->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription caption Activation of the Keap1-Nrf2 antioxidant pathway by catechol estrogens.

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by catechol estrogens.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination by the Cul3-Rbx1 E3 ligase complex and subsequent degradation by the proteasome.[9][10] Catechol estrogens, such as 2-OHE₂ and 4-OHE₂, can be oxidized to form reactive quinone metabolites.[9] These electrophilic quinones can covalently modify specific cysteine residues on Keap1.[9][10] This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[11] This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhance the cell's antioxidant and detoxification capacity.[9][11]

Conclusion

Catechol estrogens are potent antioxidants, often surpassing the activity of their parent estrogens, particularly in inhibiting lipid peroxidation. Their antioxidant efficacy is mediated through direct radical scavenging and the activation of the protective Keap1-Nrf2 signaling pathway. However, their concentration-dependent pro-oxidant effects necessitate careful consideration in therapeutic applications. Further research with standardized, direct comparative studies is needed to fully elucidate the relative antioxidant potencies of different catechol estrogens and to harness their beneficial properties while mitigating potential risks. This guide provides a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of these fascinating endogenous compounds.

References

Validating 2-Hydroxyestradiol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 2-Hydroxyestradiol as a biomarker in comparison to other estrogen metabolites, supported by experimental data and detailed protocols.

The scientific community is increasingly focusing on the role of estrogen metabolites as biomarkers for a range of physiological and pathological conditions. Among these, this compound (2-OH-E2), a catechol estrogen, has emerged as a promising candidate. This guide provides a comprehensive comparison of 2-OH-E2 with other key estrogen metabolites, presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation.

Performance of this compound as a Biomarker

This compound is a major metabolite of estradiol, formed through hydroxylation at the 2-carbon position by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4 in the liver and CYP1A1 in extrahepatic tissues.[1][2] It is generally considered a "good" estrogen metabolite due to its lower estrogenic activity and potential anti-carcinogenic properties compared to other metabolites like 4-hydroxyestrogens and 16α-hydroxyestrone.[3]

The validation of 2-OH-E2 as a biomarker is being explored in several key areas:

  • Oncology: In the context of hormone-dependent cancers, particularly breast and endometrial cancer, the ratio of 2-OH-E2 to other metabolites is of significant interest. A higher ratio of 2-hydroxylation to 16α-hydroxylation has been hypothesized to be protective.[4] However, studies have yielded conflicting results. For instance, some research suggests that lower levels of 2-OH-E2 are found in postmenopausal breast cancer patients compared to controls, while in premenopausal women, its levels differed significantly between those with breast cancer and benign conditions, suggesting a potential predictive role.[5] Conversely, other studies have not found a significant association between the 2-OHE1:16α-OHE1 ratio and endometrial cancer risk.[2] The 4-hydroxylation pathway, leading to metabolites like 4-hydroxyestradiol, is often considered more carcinogenic due to its potential to generate reactive oxygen species and induce DNA damage.[6][7]

  • Neuroprotection: Emerging evidence highlights the neuroprotective effects of 2-OH-E2, suggesting it may offer enhanced protection against oxidative stress in neural cells compared to its parent hormone, estradiol.[5]

  • Cardiovascular Health: The role of estrogen metabolites in cardiovascular disease is also an active area of research. While hormone replacement therapy has shown mixed results on cardiovascular outcomes, understanding the profile of individual metabolites like 2-OH-E2 could provide more nuanced insights into cardiovascular risk.[8][9]

Comparative Data of Estrogen Metabolites

To facilitate a clear comparison, the following tables summarize quantitative data from various studies.

Table 1: Comparison of Urinary Estrogen Metabolite Measurement Techniques

TechniqueAnalyteGeometric Mean Concentration (pmol/mg creatinine) - Premenopausal WomenGeometric Mean Concentration (pmol/mg creatinine) - Postmenopausal WomenLaboratory CV (%)
RIA Estrone1.4-1.9 times higher than LC/MS²1.4-2.7 times higher than LC/MS²<13 (Premenopausal), ≤18 (Postmenopausal)
Estradiol1.4-1.9 times higher than LC/MS²1.4-2.7 times higher than LC/MS²<13 (Premenopausal), ≤18 (Postmenopausal)
Estriol1.4-1.9 times higher than LC/MS²1.4-2.7 times higher than LC/MS²<13 (Premenopausal), ≤18 (Postmenopausal)
ELISA 2-Hydroxyestrone2.0-3.7 times higher than LC/MS²2.7-11.8 times higher than LC/MS²≤14
16α-Hydroxyestrone2.0-3.7 times higher than LC/MS²2.7-11.8 times higher than LC/MS²≤14
LC/MS² Estrone, Estradiol, Estriol, 2-Hydroxyestrone, 16α-HydroxyestroneNot specifiedNot specified≤5 (Premenopausal), ≤9 (Postmenopausal)

Data synthesized from a study comparing different assay methods, suggesting that RIA and ELISA assays may have limited specificity and accuracy compared to LC/MS².[10]

Table 2: Serum Estrogen Metabolite Levels in a Study of Postmenopausal Women with Breast Cancer

MetaboliteCases (n=340) - Top vs. Bottom Quartile RR (95% CI)p-trend
2-OH estrone 1.19 (0.80-1.79)0.40
16α-OH estrone 1.04 (0.71-1.53)0.81
2:16α-OH estrone ratio 1.30 (0.87-1.95)0.35

This nested case-control study within the Nurses' Health Study did not find a significant overall association between these metabolites and breast cancer risk in postmenopausal women not taking hormones.[11]

Experimental Protocols

Accurate and reproducible measurement of 2-OH-E2 and other estrogen metabolites is crucial for their validation as biomarkers. The most common and reliable methods are based on mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Catechol Estrogens

This method is highly sensitive for measuring the formation of this compound and 4-hydroxyestradiol from estradiol in microsomal preparations.

  • Sample Preparation: Microsomal preparations are incubated with estradiol.

  • Derivatization: The resulting catechol estrogens are converted to heptafluorobutyryl esters.

  • Separation: The derivatized esters are separated using capillary column gas chromatography.

  • Quantification: Detection and quantification are performed using an electron-capture detector. This compound 17-acetate is used as an internal standard.

  • Verification: The identity of the catechol estrogen derivatives is verified by GC-MS with negative-ion chemical ionization, identifying estrogens by their negative molecular ions and/or characteristic fragments.[12]

This procedure allows for the quantification of catechol estrogens at the subpicogram level.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Multiple Estrogen Metabolites

LC-MS/MS is considered the "gold standard" for its high sensitivity, specificity, accuracy, and precision in measuring a wide range of steroid hormones and their metabolites simultaneously from a single sample.[10]

  • Sample Collection: Urine or serum samples are collected.

  • Enzymatic Hydrolysis (for total EM measurement): To measure both conjugated and unconjugated estrogen metabolites (EMs), samples undergo enzymatic hydrolysis to deconjugate glucuronide or sulfate forms. This step is omitted if only unconjugated EMs are to be measured.

  • Extraction: Estrogen metabolites are extracted from the sample matrix.

  • Derivatization: The extracted metabolites are derivatized, for example, with dansyl chloride, which covalently binds to the phenolic hydroxyl group at the 3-position of all estrogen metabolites.

  • LC Separation: The derivatized metabolites are separated using liquid chromatography.

  • MS/MS Detection: The separated metabolites are detected and quantified using tandem mass spectrometry.[10]

This technique can simultaneously measure parent estrogens (estrone and estradiol) and their metabolites from the 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation pathways.[10]

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using Graphviz.

EstrogenMetabolism cluster_pathways Estradiol Metabolism Pathways Estradiol Estradiol Two_OH_E2 This compound (2-OH-E2) Estradiol->Two_OH_E2 CYP1A1, CYP1A2, CYP3A4 Four_OH_E2 4-Hydroxyestradiol (4-OH-E2) Estradiol->Four_OH_E2 CYP1B1 Sixteen_alpha_OH_E1 16α-Hydroxyestrone (16α-OH-E1) Estradiol->Sixteen_alpha_OH_E1 CYP3A4/5 Two_MeO_E2 2-Methoxyestradiol Two_OH_E2->Two_MeO_E2 COMT Four_MeO_E2 4-Methoxyestradiol Four_OH_E2->Four_MeO_E2 COMT Estriol Estriol Sixteen_alpha_OH_E1->Estriol

Estrogen Metabolism Pathway

BiomarkerValidationWorkflow start Start: Study Design sample_collection Sample Collection (Urine, Serum) start->sample_collection sample_processing Sample Processing & Storage sample_collection->sample_processing analytical_method Analytical Method (e.g., LC-MS/MS) sample_processing->analytical_method data_acquisition Data Acquisition analytical_method->data_acquisition data_analysis Statistical Analysis data_acquisition->data_analysis clinical_correlation Correlation with Clinical Outcome data_analysis->clinical_correlation validation Biomarker Validation clinical_correlation->validation end End: Validated Biomarker validation->end Validated not_validated Further Research Needed validation->not_validated Not Validated

Biomarker Validation Workflow

Conclusion

The validation of this compound as a biomarker is a dynamic field of research with significant potential. While it shows promise, particularly in the context of hormone-related cancers and neuroprotection, its clinical utility requires further robust validation. The conflicting results from various studies underscore the need for standardized, highly specific, and sensitive analytical methods like LC-MS/MS for accurate quantification. Furthermore, large-scale prospective studies are necessary to definitively establish its predictive and prognostic value in different disease contexts. This guide provides a foundational understanding for researchers to critically evaluate the existing evidence and design future studies to further elucidate the role of this compound as a clinically relevant biomarker.

References

comparative analysis of 2-Hydroxyestradiol and 2-Methoxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparative Analysis of 2-Hydroxyestradiol and 2-Methoxyestradiol for Researchers and Drug Development Professionals

Introduction

This compound (2-OHE2) and 2-Methoxyestradiol (2-ME2) are both endogenous metabolites of estradiol. While structurally similar, they exhibit distinct biochemical properties and mechanisms of action that confer different physiological and pharmacological effects. 2-OHE2, a catechol estrogen, is an intermediate metabolite that can be further converted to 2-ME2.[1][2] 2-ME2 was initially considered an inert byproduct of estrogen metabolism but has since emerged as a potent agent with significant anti-proliferative and anti-angiogenic properties.[3][4] This guide provides a detailed comparative analysis of these two molecules, supported by experimental data, to inform research and drug development efforts.

Metabolic Pathway

Estradiol is primarily metabolized in the liver and other tissues through a two-step enzymatic process. First, Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) catalyze the hydroxylation of estradiol at the C2 position to form 2-OHE2.[2][5] Subsequently, the enzyme Catechol-O-methyltransferase (COMT) methylates the 2-hydroxyl group of 2-OHE2 to produce 2-ME2.[5][6] This metabolic conversion is crucial, as 2-OHE2 is considered a prodrug for the more biologically active 2-ME2, with many of the observed cellular effects of 2-OHE2 being attributed to its transformation into 2-ME2.[2][7]

Metabolic_Pathway Estradiol Estradiol Two_OHE2 This compound (2-OHE2) Estradiol->Two_OHE2  CYP1A2, CYP3A4 (Hydroxylation)   Two_ME2 2-Methoxyestradiol (2-ME2) Two_OHE2->Two_ME2  COMT (Methylation)  

Caption: Metabolic conversion of Estradiol to 2-ME2.

Comparative Data Presentation

Table 1: Receptor Binding Affinity

The primary difference in the mechanism of action between 2-OHE2 and 2-ME2 lies in their interaction with estrogen receptors (ERs). 2-OHE2 retains some affinity for ERs, acting as a weak agonist or antagonist, while 2-ME2 has significantly lower affinity and its major biological effects are considered ER-independent.[2][8][9] However, 2-ME2 is a high-affinity agonist for the G protein-coupled estrogen receptor (GPER).[10]

CompoundTarget ReceptorRelative Binding Affinity (vs. Estradiol)Ki (Inhibition Constant)Reference
This compound (2-OHE2) Estrogen Receptor α (ERα)~7%Not specified[2]
Estrogen Receptor β (ERβ)~11%Not specified[2]
GPERAntagonist (100–1,000 μM)Not specified[2]
2-Methoxyestradiol (2-ME2) Estrogen Receptor α (ERα)~0.2% (500-fold lower)21 nM[9]
Estrogen Receptor β (ERβ)~0.03% (3200-fold lower)417 nM[9]
GPERHigh-affinity agonist~10 nM[10]
Table 2: Biological and Pharmacological Properties

The distinct receptor interactions lead to divergent biological activities. 2-OHE2 is primarily known for its antioxidant properties and its role as a precursor to 2-ME2.[2][11] In contrast, 2-ME2 is a multi-modal agent that inhibits cell proliferation and angiogenesis through several well-defined, ER-independent pathways.[6][12]

FeatureThis compound (2-OHE2)2-Methoxyestradiol (2-ME2)References
Primary Mechanism Weak ER agonist/antagonist; Potent antioxidant; Prodrug for 2-ME2.Anti-angiogenesis; Microtubule disruption; Induction of apoptosis.[2][6][7]
Estrogen Receptor (ER) Dependence Partially ER-dependent/independent.Largely ER-independent.[9][13]
Anti-proliferative Activity Inhibits proliferation, often via conversion to 2-ME2. Can be stimulatory at low concentrations.Potent inhibitor of proliferation in various cancer and endothelial cells. Greater antiproliferative effect than 2-OHE2.[9][13]
Apoptosis Induction Not observed to induce apoptosis.Potently induces apoptosis in proliferating cells via intrinsic and extrinsic pathways.[9]
Anti-angiogenic Activity Potential activity, primarily as a precursor to 2-ME2.Potent inhibitor; downregulates HIF-1α.[7][10][14]
Therapeutic Potential Neuroprotection, cardioprotection, potential in preventing estrogen-related cancers.Anti-cancer (breast, prostate, ovarian), anti-inflammatory (rheumatoid arthritis), cardiovascular diseases (hypertension).[1][12][15][16]
Clinical Development Not pursued as a standalone drug.Clinical trials were halted due to poor oral bioavailability and extensive metabolism.[4][10]

Mechanisms of Action & Signaling Pathways

This compound (2-OHE2)

The biological activity of 2-OHE2 is multifaceted. It acts as a potent antioxidant, protecting cells from oxidative damage.[2][17] Its interaction with ERs is weak, and it can antagonize the more potent effects of estradiol, potentially contributing to a protective effect against hormone-sensitive cancers.[1][2] However, a significant portion of its anti-proliferative and anti-angiogenic effects observed in vitro are mediated through its conversion to 2-ME2.[7] Studies using COMT inhibitors have shown that blocking this conversion abrogates the inhibitory effects of 2-OHE2 on vascular smooth muscle cell growth.[7]

2-Methoxyestradiol (2-ME2)

2-ME2 exerts its potent anti-cancer effects through several ER-independent mechanisms. Its actions converge to induce cell cycle arrest and apoptosis specifically in rapidly dividing cells, such as those found in tumors and neovasculature.

Two_ME2_Mechanism cluster_0 2-Methoxyestradiol (2-ME2) cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes TwoME2 2-ME2 Microtubules Microtubule Dynamics TwoME2->Microtubules Disrupts Polymerization HIF1a HIF-1α Protein TwoME2->HIF1a Suppresses ROS Reactive Oxygen Species (ROS) TwoME2->ROS Induces G2M G2/M Phase Cell Cycle Arrest Microtubules->G2M Angiogenesis Inhibition of Angiogenesis HIF1a->Angiogenesis Apoptosis Apoptosis ROS->Apoptosis G2M->Apoptosis

Caption: Key signaling pathways of 2-Methoxyestradiol.
  • Microtubule Disruption: 2-ME2 binds to the colchicine site on tubulin, which inhibits its polymerization into microtubules.[18] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[6][10]

  • Anti-Angiogenesis via HIF-1α Inhibition: 2-ME2 is a potent inhibitor of angiogenesis, the formation of new blood vessels essential for tumor growth.[10] It achieves this primarily by suppressing the levels and activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia and a key driver of angiogenesis.[12][19]

  • Induction of Apoptosis: By causing cell cycle arrest and inducing cellular stress through the generation of reactive oxygen species (ROS), 2-ME2 triggers programmed cell death (apoptosis) in various cancer cell lines.[6][12] It activates both the intrinsic and extrinsic apoptotic pathways.[12]

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize and compare 2-OHE2 and 2-ME2.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 2-OHE2 and 2-ME2 in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 (the concentration at which 50% of cell proliferation is inhibited).

Protocol 2: In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to polymerize at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Immediately add 2-OHE2, 2-ME2, or a vehicle control at various concentrations to the respective wells.

  • Incubation: Incubate the plate for 6-18 hours at 37°C.

  • Visualization: Observe the formation of tube-like networks using an inverted microscope. Capture images of each well.

  • Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.

  • Analysis: Compare the quantitative angiogenesis parameters in the treated groups to the vehicle control to determine the inhibitory effect.

Experimental_Workflow start Start: Cancer Cell Line plate Plate Cells in 96-well plate start->plate treat Treat with: 1. Vehicle Control 2. 2-OHE2 3. 2-ME2 plate->treat incubate Incubate (e.g., 48 hours) treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Analyze Data: Calculate IC50 Values read->analyze end End: Compare Potency analyze->end

Caption: Workflow for comparing anti-proliferative effects.

Conclusion

The reveals two related but functionally distinct molecules. 2-OHE2 is a weakly estrogenic catechol estrogen that acts as a potent antioxidant and a crucial metabolic intermediate.[2][11] Its anti-proliferative activity is largely dependent on its conversion to 2-ME2.[7] 2-ME2, in contrast, is a powerful, ER-independent agent that inhibits cell proliferation and angiogenesis through multiple mechanisms, including microtubule disruption and HIF-1α suppression.[6][12] While the significant therapeutic potential of 2-ME2 as an anti-cancer and anti-inflammatory agent is well-supported by preclinical data, its clinical application has been hampered by poor bioavailability.[4][10] Understanding the distinct and complementary roles of these metabolites is essential for researchers in endocrinology, oncology, and pharmacology and may guide the development of novel therapeutics that can overcome the pharmacological limitations of the parent compounds.

References

Confirming the Identity of Synthesized 2-Hydroxyestradiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of synthesized compounds is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical techniques for confirming the identity of synthesized 2-hydroxyestradiol (2-OHE2), a key endogenous metabolite of estradiol. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their specific needs.

Executive Summary

Confirming the identity of synthesized this compound relies on a combination of chromatographic separation and mass spectrometric detection. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques, offering high sensitivity and specificity. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) provides a viable alternative, particularly after derivatization to enhance the native fluorescence of the estrogen. This guide compares these methods and provides data on key analytical parameters and the biological activity of this compound relative to its parent compound, estradiol, and its isomeric metabolite, 4-hydroxyestradiol.

Performance Comparison

The choice of analytical method for the confirmation of this compound will depend on the specific requirements of the study, including sensitivity, selectivity, and available instrumentation. The following tables provide a comparative overview of key performance characteristics.

Table 1: Comparison of Analytical Methods for this compound Identification

ParameterGC-MSLC-MS/MSHPLC-FLD
Principle Separation of volatile derivatives by gas chromatography followed by mass analysis.Separation by liquid chromatography followed by tandem mass analysis.Separation by liquid chromatography followed by fluorescence detection of native or derivatized compounds.
Sample Derivatization Required (e.g., silylation) to increase volatility and thermal stability.[1]Often used to improve ionization efficiency and sensitivity (e.g., dansylation).[2]Can be analyzed directly, but derivatization with a fluorescent tag is common to enhance sensitivity.[3][4]
Sensitivity High, with detection limits in the ng/L range.[1]Very high, with detection limits in the sub-pg/mL to pg/mL range.[5][6][7]Good, with limits of quantification around 10 ng/mL after derivatization.[3]
Selectivity High, based on both retention time and mass-to-charge ratio of fragment ions.Very high, based on retention time and specific precursor-to-product ion transitions.Moderate to high, dependent on chromatographic separation and specificity of fluorescence.
Primary Application Quantitative analysis of a wide panel of urinary estrogens.[8]Ultra-sensitive quantification of multiple estrogens in various biological matrices.[6]Quantification of estrogens in biological and environmental samples.[3][9]

Table 2: Comparative Physicochemical and Biological Data

CompoundMolecular FormulaMolar Mass ( g/mol )Estrogen Receptor Alpha (ERα) Relative Binding Affinity (%)Estrogen Receptor Beta (ERβ) Relative Binding Affinity (%)
This compound C₁₈H₂₄O₃288.38~7~11
Estradiol C₁₈H₂₄O₂272.38100100
4-Hydroxyestradiol C₁₈H₂₄O₃288.38Data varies, generally considered to have prolonged estrogenic action due to low dissociation from its ER complex.[10]Data varies, generally considered to have prolonged estrogenic action due to low dissociation from its ER complex.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.

Protocol 1: GC-MS Analysis of this compound

This protocol is adapted from a method for the determination of a wide panel of urinary estrogens.[8]

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution containing the synthesized this compound, add an internal standard.
  • Perform solid-phase extraction (SPE) to clean up the sample.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the dried residue in 50 µL of a derivatizing solution such as MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w).[8]
  • Heat the mixture at 70°C for 1 hour to facilitate the derivatization reaction.[8]

2. GC-MS Conditions:

  • GC Column: Use a suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.
  • Injector: Splitless mode at 280°C.
  • Oven Temperature Program:
  • Initial temperature: 200°C, hold for 2 minutes.
  • Ramp 1: Increase to 225°C at 8°C/min.
  • Ramp 2: Increase to 234°C at 3°C/min, hold for 3 minutes.
  • Ramp 3: Increase to 315°C at 40°C/min, hold for 3 minutes.[8]
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Electron ionization (EI) mode.
  • Data Acquisition: Scan mode to identify characteristic fragmentation patterns and selected ion monitoring (SIM) mode for quantification of the target m/z ions.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is a composite based on several validated methods for estrogen analysis.[2][5][6]

1. Sample Preparation and Derivatization (Optional but Recommended):

  • To 0.5 mL of the sample solution, add an isotopically labeled internal standard.
  • Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
  • Evaporate the extract to dryness.
  • For derivatization, reconstitute the residue in a buffer (e.g., 100 µL of 0.1 M sodium bicarbonate, pH 9.0) and add a derivatizing agent (e.g., 100 µL of dansyl chloride solution, 1 mg/mL in acetone).[2]
  • Incubate at 60°C for 5 minutes.[2]

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.0 mm, 4 µm particle size).[2]
  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[2]
  • Flow Rate: 200 µL/min.[2]
  • MS Detector: Triple quadrupole mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the derivatization agent used.
  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor ion to product ion transitions for this compound and its internal standard.

Protocol 3: HPLC-FLD Analysis of this compound

This protocol is based on a method for the quantification of estradiol and its metabolites.[3]

1. Sample Preparation and Derivatization:

  • Extract the sample using solid-phase microextraction (SPME) with a divinylbenzene sorbent.
  • Desorb the analytes with methanol.
  • To enhance fluorescence, derivatize the extract with dansyl chloride.

2. HPLC-FLD Conditions:

  • HPLC Column: Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 µm).[3]
  • Mobile Phase: Gradient elution with water containing 0.1% formic acid and methanol.[3]
  • Flow Rate: 0.5 mL/min.[3]
  • Column Temperature: 50°C.[3]
  • Fluorescence Detector: Excitation wavelength (λex) at 350 nm and emission wavelength (λem) at 530 nm after dansyl chloride derivatization.[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in confirming the identity of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation synthesis Synthesized This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (Extraction/Derivatization) purification->sample_prep Purified Product chromatography Chromatographic Separation (GC or LC) sample_prep->chromatography detection Detection (MS, MS/MS, or FLD) chromatography->detection data_analysis Data Analysis (Retention Time, Mass Spectrum, Fluorescence Signal) detection->data_analysis confirmation confirmation data_analysis->confirmation Identity Confirmed

Figure 1. Experimental workflow for confirming the identity of synthesized this compound.

Signaling Pathways and Logical Relationships

To provide context for the importance of confirming this compound's identity, the following diagram illustrates its position within the estrogen metabolism pathway.

estrogen_metabolism Estradiol Estradiol (E2) Two_OHE2 This compound (2-OHE2) (Catechol Estrogen) Estradiol->Two_OHE2 CYP1A1/1A2/3A4 Four_OHE2 4-Hydroxyestradiol (4-OHE2) (Catechol Estrogen) Estradiol->Four_OHE2 CYP1B1 Sixteen_OHE1 16α-Hydroxyestrone (16α-OHE1) Estradiol->Sixteen_OHE1 CYP3A4/3A5 ER_alpha Estrogen Receptor α (ERα) Estradiol->ER_alpha Potent Agonist ER_beta Estrogen Receptor β (ERβ) Estradiol->ER_beta Potent Agonist Two_MeOE2 2-Methoxyestradiol (2-MeOE2) Two_OHE2->Two_MeOE2 COMT Two_OHE2->ER_alpha Weak Agonist Two_OHE2->ER_beta Weak Agonist Four_OHE2->ER_alpha Agonist

Figure 2. Simplified metabolic pathway of estradiol highlighting the formation of this compound.

This guide provides a foundational understanding and practical protocols for the confident identification of synthesized this compound. By employing these methods, researchers can ensure the quality and validity of their scientific findings.

References

A Comparative Guide to the Genotoxicity of Estrogen Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of key estrogen metabolites, focusing on 2-hydroxyestrone (2-OHE1), 4-hydroxyestrone (4-OHE1), and 16α-hydroxyestrone (16α-OHE1). The information presented is based on experimental data from in vitro studies, designed to assist in the risk assessment of estrogen-related compounds in research and drug development.

Executive Summary

The metabolism of estrogens produces various metabolites with differing biological activities. Of particular concern is the genotoxicity of certain metabolites, which can contribute to the initiation and progression of cancer. The available evidence strongly indicates that 4-hydroxyestrone (4-OHE1) is the most genotoxic of the three metabolites compared here, primarily due to its propensity to form unstable DNA adducts that lead to depurination and subsequent mutations. While 2-hydroxyestrone (2-OHE1) also forms DNA adducts, they are generally more stable and less mutagenic. 16α-hydroxyestrone (16α-OHE1) exhibits both genotoxic and estrogenic activities, promoting cell proliferation which can amplify the effects of DNA damage.

Data Presentation

The following tables summarize the available quantitative data on the genotoxicity of estrogen metabolites.

Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell types, and methodologies. This information should be used for qualitative comparison and to guide further research.

Table 1: Comparative Genotoxicity Measured by the Micronucleus Assay

Estrogen MetaboliteConcentrationCell TypeFold Increase in Micronuclei (vs. Control)Citation
Estradiol (Parent Estrogen)1 nMMCF-73-fold[1]
Estrone (Parent Estrogen)10⁻¹⁰ - 10⁻⁴ MMCF-7Up to 5-fold (dose-dependent)[1]
2-hydroxyestrone (2-OHE1) --Data not available in a comparative format-
4-hydroxyestrone (4-OHE1) --Data not available in a comparative format-
16α-hydroxyestrone (16α-OHE1) 200 ng/mLC57/MG mouse mammary epithelial cells18-fold increase in soft-agar colonies (indicative of transformation)[2]

Table 2: Comparative Genotoxicity Measured by the Comet Assay (DNA Strand Breaks)

Estrogen MetaboliteConcentrationCell TypeFold Increase in DNA Damage (vs. Control)Citation
Estradiol (Parent Estrogen)10⁻⁹ MMCF-7Up to 7-fold[1]
Estrone (Parent Estrogen)10⁻⁸ MMCF-7Up to 7-fold[1]
Estriol (Parent Estrogen)-MCF-7Less genotoxic than Estradiol and Estrone[1]
2-hydroxyestrone (2-OHE1) --Data not available in a comparative format-
4-hydroxyestrone (4-OHE1) --Data not available in a comparative format-
16α-hydroxyestrone (16α-OHE1) 200 ng/mLC57/MG mouse mammary epithelial cells55.2% increase in DNA repair synthesis[2]

Table 3: Comparative DNA Adduct Formation

Estrogen MetaboliteAdduct TypeKey FindingsCitation
2-hydroxyestrone (2-OHE1) Stable adductsForms stable DNA adducts that are generally considered less mutagenic.[3][3]
4-hydroxyestrone (4-OHE1) Depurinating adducts (e.g., 4-OHE1-1-N7Gua, 4-OHE1-1-N3Ade)Forms unstable adducts that lead to apurinic sites, which are highly mutagenic.[4][5] These adducts constitute >99% of the total adducts formed by 4-OHE2 in vitro and in vivo.[5][4][5]
16α-hydroxyestrone (16α-OHE1) Covalent adducts with estrogen receptorCan covalently bind to the estrogen receptor, leading to prolonged estrogenic signaling.[6] Also increases unscheduled DNA synthesis.[3][3][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in estrogen metabolite-induced genotoxicity and the general workflows of the experimental assays used for their assessment.

EstrogenMetabolismGenotoxicity cluster_metabolism Estrogen Metabolism cluster_genotoxicity Genotoxic Mechanisms Estrone (E1) Estrone (E1) 2-OHE1 2-OHE1 DNA_Adducts DNA Adducts 2-OHE1->DNA_Adducts Stable 4-OHE1 4-OHE1 Quinones Quinones 4-OHE1->Quinones Oxidation 16a-OHE1 16a-OHE1 DNA_Damage DNA Damage (Strand Breaks) 16a-OHE1->DNA_Damage Unscheduled DNA Synthesis E1 E1 E1->2-OHE1 CYP1A1 E1->4-OHE1 CYP1B1 E1->16a-OHE1 CYP3A4 ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Quinones->ROS Redox Cycling Quinones->DNA_Adducts Depurinating Mutations Mutations DNA_Adducts->Mutations Cancer Initiation Cancer Initiation Mutations->Cancer Initiation CometAssayWorkflow Start Start: Cell Treatment with Estrogen Metabolite Embed Embed Cells in Low-Melting Agarose on Slide Start->Embed Lysis Cell Lysis (High Salt, Detergent) Embed->Lysis Unwinding Alkaline Unwinding of DNA Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining Neutralization and DNA Staining Electrophoresis->Staining Analysis Microscopy and Image Analysis (% Tail DNA, Tail Moment) Staining->Analysis End End: Quantification of DNA Damage Analysis->End MicronucleusAssayWorkflow Start Start: Cell Treatment with Estrogen Metabolite CytoB Add Cytochalasin B to Block Cytokinesis Start->CytoB Incubation Incubate for one Cell Cycle CytoB->Incubation Harvest Harvest and Fix Cells Incubation->Harvest Staining Stain with DNA Dye Harvest->Staining Analysis Microscopy: Score Micronuclei in Binucleated Cells Staining->Analysis End End: Quantification of Chromosomal Damage Analysis->End

References

Validating Cell-Based Functional Assays for 2-Hydroxyestradiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of cell-based functional assays is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of potential assays for measuring the functional activity of 2-Hydroxyestradiol (2-OHE2), a key metabolite of estradiol. We delve into detailed experimental protocols, present available performance data, and visualize the underlying signaling pathways and workflows to aid in the selection of the most appropriate assay for your research needs.

This compound (2-OHE2) is an endogenous metabolite of estradiol that exhibits a range of biological activities, including anti-proliferative and anti-inflammatory effects. The selection of a suitable cell-based functional assay is critical to understanding its mechanism of action and potential therapeutic applications. This guide explores three potential assay formats: a cell proliferation assay, an anti-inflammatory assay, and a steroidogenesis assay, providing a framework for their validation.

Comparison of Cell-Based Functional Assays for this compound

The functional activity of 2-OHE2 can be assessed through various cellular phenotypes. The choice of assay will depend on the specific biological question being addressed. Below is a comparison of three relevant assay types.

Assay TypePrincipleCell Line ExampleKey Validation Parameters
Cell Proliferation Assay Measures the effect of 2-OHE2 on the growth of cancer cell lines. 2-OHE2 has been shown to have anti-proliferative effects.RL95-2 (human endometrial cancer)EC50: The concentration of 2-OHE2 that causes a 50% inhibition of cell proliferation. Z'-Factor: A statistical measure of assay quality, with a value > 0.5 indicating a robust assay.
Anti-Inflammatory Assay Quantifies the ability of 2-OHE2 to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in response to an inflammatory stimulus.Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)IC50: The concentration of 2-OHE2 that causes a 50% inhibition of TNF-α production. Signal-to-Background Ratio: The ratio of the signal in the stimulated, untreated control to the signal in the unstimulated control.
Steroidogenesis Assay Measures the effect of 2-OHE2 on the production of steroid hormones, such as estradiol and testosterone. This can be relevant for understanding its impact on endocrine function.H295R (human adrenocortical carcinoma)Effect on Hormone Production: Quantification of changes in estradiol and testosterone levels in the presence of 2-OHE2. Cell Viability: To ensure observed effects are not due to cytotoxicity.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of cell-based assays. Below are outlines for the three discussed assay types.

Cell Proliferation Assay (Anti-Proliferative Effect)

This protocol is based on the observed anti-proliferative effects of 2-OHE2 on endometrial cancer cells.[1]

Cell Line: RL95-2 (human endometrial cancer cells)

Methodology:

  • Cell Seeding: Seed RL95-2 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 2-OHE2 (e.g., from 0.1 nM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or an MTT assay.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the EC50 value.

Anti-Inflammatory Assay (TNF-α Inhibition)

This protocol is designed to measure the anti-inflammatory properties of 2-OHE2.[2]

Cell Line: Primary Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

Methodology:

  • Cell Seeding: Plate RA-FLS in 96-well plates and grow to confluence.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2-OHE2 for 2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.

  • Incubation: Incubate for 24 hours.

  • TNF-α Quantification: Measure the concentration of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Determine the IC50 value for TNF-α inhibition by 2-OHE2.

H295R Steroidogenesis Assay

This assay evaluates the impact of 2-OHE2 on steroid hormone production.

Cell Line: H295R (human adrenocortical carcinoma cells)

Methodology:

  • Cell Seeding and Synchronization: Seed H295R cells in multi-well plates and synchronize them in a serum-free medium.

  • Treatment: Expose the cells to different concentrations of 2-OHE2 and appropriate controls (e.g., a known inhibitor and inducer of steroidogenesis).

  • Incubation: Incubate for 48 hours.

  • Hormone Measurement: Collect the cell culture medium and quantify the levels of estradiol and testosterone using specific immunoassays (e.g., ELISA or radioimmunoassay).

  • Cell Viability: Concurrently assess cell viability to rule out cytotoxic effects.

  • Data Analysis: Analyze the changes in hormone production relative to the control.

Signaling Pathways and Assay Workflows

Visualizing the underlying biological pathways and experimental procedures is crucial for understanding and troubleshooting assays.

This compound Anti-Proliferative Signaling Pathway

Caption: Anti-proliferative signaling of 2-OHE2 leading to G2/M cell cycle arrest.

This compound Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway activates TNF-α Production TNF-α Production NF-κB Pathway->TNF-α Production 2-OHE2 2-OHE2 2-OHE2->NF-κB Pathway inhibits G cluster_0 Assay Development cluster_1 Assay Validation cluster_2 Sample Analysis A Select Cell Line & Endpoint B Optimize Assay Parameters (Cell density, incubation time, etc.) A->B C Determine Specificity B->C D Assess Precision (Intra- & Inter-assay) C->D E Evaluate Accuracy D->E F Determine Linearity & Range E->F G Calculate Z'-Factor F->G H Run Samples & Controls G->H I Data Analysis & Interpretation H->I

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyestradiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety and disposal procedures when handling 2-Hydroxyestradiol. This potent estrogen metabolite is classified as a suspected human carcinogen and poses a significant risk to aquatic ecosystems. This guide provides essential, step-by-step protocols for the safe management and disposal of this compound waste to ensure personnel safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is categorized as a hazardous substance with the following primary risks:

  • Carcinogenicity: Suspected of causing cancer (GHS Category 2, H351).[1][2]

  • Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Mandatory Personal Protective Equipment (PPE) when handling this compound includes:

  • Gloves: Nitrile or other chemically resistant gloves must be worn.

  • Eye Protection: Safety glasses with side shields or goggles are required.[1][4]

  • Lab Coat: A lab coat or other protective clothing should be worn.

Waste Segregation and Collection at the Point of Generation

Immediate and proper segregation of waste is critical to prevent contamination and ensure safe disposal. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[4][5]

  • Solid Waste: All solid waste, including unused or expired compounds, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves, bench paper), must be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.

  • Liquid Waste: All liquid waste containing this compound, such as unused solutions or solvent rinses from decontamination, must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

  • Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and a description of the contents, including "this compound."

Storage of Hazardous Waste

Proper storage of this compound waste is crucial to prevent accidental exposure and environmental release.

  • Designated Area: Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.

  • Secondary Containment: All waste containers must be placed in a secondary containment system, such as a chemically resistant tub or tray, to contain any potential leaks.

  • Segregation: Ensure that this compound waste is segregated from incompatible materials to prevent chemical reactions.

  • Closed Containers: Keep waste containers securely closed at all times, except when adding waste.

Decontamination of Laboratory Equipment

Thorough decontamination of all non-disposable equipment is essential after handling this compound.

Experimental Protocol for Decontamination:

  • Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable organic solvent, such as ethanol or methanol, to remove the bulk of the compound.

  • Collect Rinse: Collect this solvent rinse as hazardous liquid waste in the designated container.

  • Cleaning: Wash the equipment with a laboratory-grade detergent and hot water.

  • Final Rinse: Perform a final rinse with purified water.

  • Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.

Chemical Inactivation of this compound Waste (Optional)

For laboratories equipped to perform chemical inactivation, oxidation can be an effective method to degrade this compound in aqueous waste streams prior to collection by EHS. This procedure should be carried out in a fume hood with appropriate PPE.

Experimental Protocol for Oxidation with Potassium Permanganate:

  • Preparation: For each liter of aqueous waste containing this compound, prepare a fresh solution of potassium permanganate (KMnO₄).

  • Reaction: While stirring, slowly add the potassium permanganate solution to the waste to achieve a final concentration of 2 mg/L.

  • Contact Time: Continue stirring the mixture for a minimum of 120 minutes to ensure degradation. Studies on similar estrogen compounds have shown significant degradation under these conditions.[4][5]

  • Collection: After the reaction time, the treated waste should still be collected as hazardous waste. Clearly label the container with all constituents, including the reaction products.

Final Disposal Procedure

The ultimate disposal method for this compound waste is high-temperature incineration.

  • Contact EHS: Once a waste container is full or has reached the institutional time limit for satellite accumulation, contact your Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Ensure all hazardous waste manifests are completed accurately as required by your institution and local regulations.

Quantitative Data on Estrogen Degradation

The following table summarizes data on the degradation of various estrogen compounds using different oxidation methods. While specific data for this compound is limited, the information provides context for the effectiveness of these disposal techniques.

Estrogen CompoundTreatment MethodReagent ConcentrationContact TimeDegradation EfficiencyReference
Estradiol (E2)Potassium Permanganate2 mg/L120 min37.0%[4][5]
Estrone (E1)Potassium Permanganate2 mg/L120 min34.0%[4][5]
17α-ethinylestradiol (EE2)Potassium Permanganate2 mg/L120 min34.4%[4][5]
Estradiol (E2)Fenton OxidationH₂O₂: 15.62 mmol/g, Fe(II):H₂O₂ ratio: 0.16760 min90%[1]
Estrone (E1)Fenton OxidationH₂O₂: 15.62 mmol/g, Fe(II):H₂O₂ ratio: 0.16760 min70%[1]
17α-ethinylestradiol (EE2)Fenton OxidationH₂O₂: 15.62 mmol/g, Fe(II):H₂O₂ ratio: 0.16760 min84%[1]

Logical Workflow for this compound Disposal

DisposalWorkflow cluster_2 Interim Storage cluster_3 Final Disposal SolidWaste Solid Waste (Gloves, Tips, etc.) SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, Rinses) LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (Needles, Glassware) SharpsContainer Labeled Hazardous Sharps Container SharpsWaste->SharpsContainer SAA Satellite Accumulation Area (Secondary Containment) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHSPickup EHS Waste Pickup SAA->EHSPickup Incineration High-Temperature Incineration EHSPickup->Incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-Hydroxyestradiol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Hydroxyestradiol

This guide provides comprehensive, immediate safety protocols and logistical information for handling this compound. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is a metabolite of estradiol and is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1][2]

Hazard Identification and GHS Classification

Understanding the specific hazards associated with this compound is the foundation of safe handling. The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CategoryHazard Statement
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][2]
Reproductive ToxicityCategory 1AH360: May damage fertility or the unborn child
Effects on or via lactation-H362: May cause harm to breast-fed children
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger

Operational Plan: Personal Protective Equipment and Handling

A meticulous, step-by-step approach to personal protective equipment (PPE) and handling is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound. Equipment should be inspected prior to each use.

Protection TypeRequired EquipmentStandard/Specification
Eye and Face Safety glasses with side-shields or safety goggles. A face shield is required when there is a splash hazard.Conforming to EN 166 (EU) or NIOSH (US) approved[1]
Hand Chemical-resistant gloves (e.g., Nitrile).Inspect prior to use. Use proper glove removal technique.[1]
Body Impervious clothing, such as a lab coat or gown.Must be worn at all times in the handling area.[1][3]
Respiratory NIOSH (US) or CEN (EU) approved respirator.Required when working outside of a ventilated enclosure or when aerosol/dust formation is possible.[1][3]
Step-by-Step Handling Protocol

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Obtain and review Safety Data Sheet (SDS) prep2 Ensure all safety precautions are understood prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Work in a designated area (e.g., chemical fume hood) prep3->handle1 handle2 Avoid formation of dust and aerosols handle1->handle2 handle3 Avoid contact with skin and eyes handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Properly doff and dispose of contaminated PPE post1->post2 post3 Wash hands thoroughly with soap and water post2->post3 end Procedure Complete post3->end Store chemical in a locked, -20°C location

Diagram 1: Step-by-step workflow for handling this compound.
  • Preparation :

    • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before any work begins.[1]

    • Do not handle the compound until all safety precautions have been read and understood.[1]

    • Don all required PPE as specified in the table above. Inspect gloves for any signs of degradation before use.[1]

  • Handling :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood or other appropriate exhaust ventilation system.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Prevent all contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the area where the compound is being handled.

  • Post-Handling :

    • After handling, decontaminate all work surfaces.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water before leaving the laboratory.[1]

    • Store this compound in a tightly closed container in a dry, well-ventilated, and locked-up place.[1] The recommended storage temperature is -20°C.[1]

Emergency Procedures: First Aid

In case of exposure, immediate action is crucial. Follow these first-aid measures and seek medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water as a precaution.[1]
Skin Contact Wash off immediately with soap and plenty of water. Consult a physician.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

General Advice : If you are exposed or concerned, get medical advice or attention.[1]

Disposal Plan: Managing this compound Waste

Proper disposal is essential to prevent environmental contamination and ensure safety. All this compound waste is considered hazardous.

Step-by-Step Disposal Protocol

Follow this workflow for the segregation and disposal of all waste materials contaminated with this compound.

G cluster_waste Waste Segregation cluster_container Containment cluster_final Final Disposal start Waste Generation solid Solid Waste (Gloves, tips, containers) start->solid liquid Liquid Waste (Solutions, rinsates) start->liquid sharps Sharps Waste (Needles, glassware) start->sharps solid_cont Labeled Hazardous Solid Waste Container solid->solid_cont liquid_cont Labeled, Leak-Proof Hazardous Liquid Container liquid->liquid_cont sharps_cont Labeled, Puncture-Resistant Hazardous Sharps Container sharps->sharps_cont store Store waste in a secure Satellite Accumulation Area solid_cont->store liquid_cont->store sharps_cont->store pickup Contact EHS for waste pickup store->pickup end Disposal by approved waste management vendor pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyestradiol
Reactant of Route 2
2-Hydroxyestradiol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.